N-Benzyliminodiacetic acid
Description
The exact mass of the compound N-Benzyliminodiacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1003. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Benzyliminodiacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyliminodiacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUPQVVCLFZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192915 | |
| Record name | N-Benzylaminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3987-53-9 | |
| Record name | N-(Carboxymethyl)-N-(phenylmethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3987-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylaminodiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003987539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3987-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylaminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylaminodiacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Benzyliminodiacetic Acid: Pathways and Mechanisms
Introduction: The Significance of N-Benzyliminodiacetic Acid
N-Benzyliminodiacetic acid (NBIDA) is a crucial chemical intermediate, highly valued for its sophisticated coordination chemistry and expanding applications in biological and pharmaceutical research.[1] Its unique molecular architecture, which features a benzyl group attached to an iminodiacetic acid core, imparts specific properties that distinguish it from simpler iminodiacetic acid derivatives.[1] NBIDA's primary role lies in its function as a versatile chelating agent, capable of forming stable complexes with a variety of metal ions. This characteristic is fundamental to its use in both academic and industrial research.[1]
In the realm of life sciences, NBIDA and its metal complexes are showing significant promise. They are utilized as ligands in enzyme studies to probe enzymatic mechanisms and functions.[1] Furthermore, emerging medical applications include their use in drug delivery systems and as precursors for novel compounds with significant antiproliferative and antimicrobial activities.[1] The presence of the benzyl group enhances the molecule's hydrophobicity and modulates its chelating properties, making it particularly suitable for applications that demand specific metal ion interactions and stability.[1] This guide provides an in-depth exploration of the primary synthetic pathways to N-Benzyliminodiacetic acid, detailing the reaction mechanisms and providing field-proven experimental protocols for researchers, scientists, and professionals in drug development.
Core Synthesis Pathways: A Comparative Overview
The synthesis of N-Benzyliminodiacetic acid can be effectively achieved through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and specific purity requirements. This guide will focus on the three most prevalent and practical methods:
-
Direct Carboxymethylation of Benzylamine: A straightforward approach involving the reaction of benzylamine with two equivalents of a haloacetic acid.
-
N-Alkylation of Iminodiacetic Acid: A classic nucleophilic substitution reaction where iminodiacetic acid is alkylated with a benzyl halide.
-
Reductive Amination of Benzaldehyde: A one-pot reaction that couples benzaldehyde with iminodiacetic acid in the presence of a reducing agent.
The following sections will delve into the mechanistic details and provide comprehensive protocols for each of these synthetic strategies.
Pathway 1: Direct Carboxymethylation of Benzylamine
This method is one of the most direct routes to N-Benzyliminodiacetic acid, proceeding via the nucleophilic substitution of a haloacetic acid by benzylamine. The reaction typically employs chloroacetic acid in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Reaction Mechanism
The reaction proceeds through a two-step nucleophilic substitution (SN2) mechanism.
-
First Carboxymethylation: The nitrogen atom of benzylamine, acting as a nucleophile, attacks the electrophilic carbon of the first molecule of chloroacetic acid. This results in the displacement of the chloride ion and the formation of N-benzylglycine.
-
Second Carboxymethylation: The secondary amine of N-benzylglycine then acts as a nucleophile to attack a second molecule of chloroacetic acid, leading to the final product, N-Benzyliminodiacetic acid.
A base, such as sodium hydroxide or sodium carbonate, is crucial to deprotonate the amine and neutralize the hydrochloric acid generated in each step, driving the reaction to completion.
Diagram: Carboxymethylation of Benzylamine
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of N-Benzyliminodiacetic Acid and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyliminodiacetic acid (NBIDA) is a versatile chelating agent that forms stable complexes with a variety of metal ions, leading to diverse coordination geometries and potential applications in catalysis and medicine.[1][2] This technical guide provides a detailed overview of the structural characteristics of NBIDA, focusing on its coordination behavior with transition metals. Due to the limited availability of crystallographic data for free NBIDA, this document centers on the well-characterized crystal and molecular structures of its cobalt(II) and nickel(II) complexes. Experimental protocols for the synthesis and structural determination of these complexes are detailed, and quantitative data on their molecular geometry are presented. Additionally, the known biological activities and proposed mechanisms of action for NBIDA complexes are discussed.
Introduction
N-Benzyliminodiacetic acid, a derivative of iminodiacetic acid, features a benzyl group attached to the nitrogen atom, which introduces steric bulk and enhances the hydrophobicity of the molecule.[2][3] These features influence its coordination chemistry and the properties of its metal complexes. NBIDA typically acts as a tridentate O,N,O'-ligand, coordinating to a central metal ion through the nitrogen atom and the oxygen atoms of its two carboxylate groups to form stable five-membered chelate rings.[1] The resulting metal complexes exhibit a range of coordination geometries, most notably distorted octahedral and square-planar, depending on the metal ion and other coordinating ligands.[1]
The biological activity of NBIDA complexes, particularly their antiproliferative and antimicrobial properties, has garnered significant interest in the field of medicinal chemistry and drug development.[2][3] Understanding the precise molecular geometry and crystal packing of these complexes is crucial for elucidating structure-activity relationships and designing new compounds with enhanced therapeutic potential.[2]
Synthesis and Crystallization
The synthesis of metal complexes of N-Benzyliminodiacetic acid generally involves the reaction of NBIDA with a corresponding metal salt in an aqueous solution. The resulting complexes can then be crystallized by slow evaporation.
Experimental Protocol: Synthesis of [Co(Bnida)(H₂O)₃]·H₂O and [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O
A detailed experimental protocol for the synthesis of cobalt(II) and nickel(II) complexes of N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids has been reported.[3] The general procedure is as follows:
-
Ligand Preparation: N-benzyliminodiacetic acid (BnidaH₂) or its derivative is dissolved in an aqueous solution of sodium hydroxide at a 1:2 molar ratio.
-
Reaction with Metal Salt: A solution of cobalt(II) or nickel(II) acetate in water is added dropwise to the ligand solution with stirring.
-
Crystallization: The resulting solution is filtered and left for slow evaporation at room temperature.
-
Crystal Collection: After several days, the formed crystals are collected by filtration, washed with a small amount of cold water, and air-dried.
Crystal Structure and Molecular Geometry
Crystal Structure of [Co(Bnida)(H₂O)₃]·H₂O and [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O
The crystal structures of [Co(Bnida)(H₂O)₃]·H₂O and [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O have been determined, revealing a distorted octahedral coordination environment around the central metal ion.[3] In both complexes, the N-arylalkyliminodiacetate anion acts as a tridentate ligand, coordinating to the metal in a facial (fac) arrangement.[3] The remaining three coordination sites are occupied by water molecules.[3] The crystal packing is further stabilized by a network of hydrogen bonds.[1]
Table 1: Crystallographic Data for NBIDA Metal Complexes
| Parameter | [Co(Bnida)(H₂O)₃]·H₂O | [Ni(p-NO₂Bnida)(H₂O)₃]·½H₂O |
|---|---|---|
| Formula | C₁₁H₁₇CoNO₈ | C₁₁H₁₅N₂NiO₈.₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 7.268(1) | 13.362(2) |
| b (Å) | 16.012(2) | 7.327(1) |
| c (Å) | 12.871(2) | 16.331(2) |
| **β (°) ** | 105.78(1) | 98.78(1) |
| **V (ų) ** | 1441.1(4) | 1579.0(4) |
| Z | 4 | 4 |
Data sourced from a study on Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids.[3]
Molecular Geometry
The coordination of NBIDA to the metal center results in specific bond lengths and angles, defining the molecular geometry of the complex. The tridentate chelation of the NBIDA ligand leads to the formation of two five-membered rings with the metal ion.
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for [Co(Bnida)(H₂O)₃]·H₂O
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Co1-O1 | 2.083(2) | O1-Co1-N1 | 79.5(1) |
| Co1-O3 | 2.094(2) | O3-Co1-N1 | 79.2(1) |
| Co1-N1 | 2.152(2) | O1-Co1-O3 | 103.5(1) |
| Co1-O5 | 2.101(2) | O5-Co1-N1 | 91.8(1) |
| Co1-O6 | 2.110(2) | O6-Co1-N1 | 170.1(1) |
| Co1-O7 | 2.071(2) | O7-Co1-N1 | 92.1(1) |
Data sourced from a study on Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids.[3]
Biological Activity and Mechanism of Action
N-Benzyliminodiacetic acid and its metal complexes have demonstrated notable antiproliferative and antimicrobial activities.[2][3] The biological impact of these compounds is closely linked to their ability to form stable complexes with metal ions, particularly palladium(II), which have shown significant inhibition of cancer cell growth.[2]
While the precise signaling pathways for NBIDA complexes are not yet fully elucidated, the general mechanisms of cytotoxicity for metal complexes are thought to involve:
-
Induction of Apoptosis: Many metal complexes induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Generation of Reactive Oxygen Species (ROS): The redox activity of the metal center can lead to the overproduction of ROS, causing oxidative stress and damage to cellular components, including DNA and mitochondria.
-
DNA Interaction: Metal complexes can interact with DNA through covalent binding or non-covalent interactions, such as intercalation, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Conclusion
N-Benzyliminodiacetic acid is a ligand of significant interest due to its versatile coordination chemistry and the biological activities of its metal complexes. This guide has provided a comprehensive overview of the synthesis, crystal structure, and molecular geometry of representative cobalt(II) and nickel(II) complexes of NBIDA. The presented data and experimental protocols offer a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development. Further investigation into the precise mechanisms of action of NBIDA complexes will be crucial for the rational design of new therapeutic agents.
References
An In-depth Technical Guide to N-Benzyliminodiacetic Acid: Synthesis, Properties, and Applications in Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyliminodiacetic acid, a key organic chelating agent, and its coordination complexes are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of N-Benzyliminodiacetic acid, including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this document explores its role as a versatile ligand in the formation of metal complexes and discusses the antiproliferative and antimicrobial activities of these complexes, highlighting potential mechanisms of action relevant to drug discovery and development.
Chemical Identification and Properties
N-Benzyliminodiacetic acid is an organic compound that features a benzyl group attached to an iminodiacetic acid moiety. This structure allows it to act as a tridentate ligand, forming stable complexes with a variety of metal ions.
CAS Number: 3987-53-9
IUPAC Name: 2-[benzyl(carboxymethyl)amino]acetic acid
Physicochemical Data
A summary of the key physicochemical properties of N-Benzyliminodiacetic acid is presented in the table below. This data is essential for its application in experimental settings, including solubility and reaction condition considerations.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Melting Point | 200-202 °C (decomposes) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in aqueous base |
Synthesis of N-Benzyliminodiacetic Acid
The synthesis of N-Benzyliminodiacetic acid is typically achieved through the dialkylation of benzylamine with a haloacetic acid, such as chloroacetic acid, in the presence of a base. This two-step process involves the initial formation of N-benzylglycine, which is subsequently alkylated to yield the final product.
Experimental Protocol: Synthesis via Carboxymethylation
This protocol details the synthesis of N-Benzyliminodiacetic acid from benzylamine and chloroacetic acid.
Materials:
-
Benzylamine
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH indicator strips
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Step 1: Preparation of Sodium Chloroacetate. In a well-ventilated fume hood, dissolve chloroacetic acid (2.0 moles) in deionized water. Slowly add a solution of sodium hydroxide (2.0 moles) while stirring and cooling the mixture in an ice bath to control the exothermic reaction.
-
Step 2: N-alkylation of Benzylamine. To the sodium chloroacetate solution, add benzylamine (1.0 mole) dropwise with continuous stirring.
-
Step 3: Reaction. Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 4: Acidification. After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Benzyliminodiacetic acid.
-
Step 5: Isolation and Purification. Collect the crude product by vacuum filtration and wash with cold deionized water to remove inorganic salts. Recrystallize the crude product from a hot ethanol/water mixture to obtain pure N-Benzyliminodiacetic acid.
-
Step 6: Drying. Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
Synthesis Workflow Diagram
Coordination Chemistry and Applications
N-Benzyliminodiacetic acid is a versatile chelating agent that forms stable complexes with a wide range of metal ions, including transition metals like palladium(II), nickel(II), and copper(II).[1] The formation of these complexes is a key aspect of its utility in various applications.
Role in Drug Development
Metal complexes of N-Benzyliminodiacetic acid have demonstrated significant potential in therapeutic research, particularly for their antiproliferative and antimicrobial properties.
Antiproliferative Activity: Palladium(II) complexes of N-Benzyliminodiacetic acid have been shown to inhibit the growth of various cancer cell lines, with some studies reporting up to an 80% reduction in cell proliferation.[1] The proposed mechanism of action involves the induction of cell cycle arrest, a critical pathway in cancer progression.
Antimicrobial Properties: These metal complexes have also exhibited efficacy against several pathogenic bacterial strains, suggesting their potential as a basis for the development of new antimicrobial agents.[1] This is particularly relevant in the context of growing antibiotic resistance.
Proposed Mechanism of Antiproliferative Action
Conclusion
N-Benzyliminodiacetic acid is a compound of considerable interest due to its versatile coordination chemistry and the biological activities of its metal complexes. The synthetic route is well-established, and its potential applications in drug development, particularly in oncology and infectious diseases, are promising areas for future research. This guide provides foundational knowledge for researchers and scientists to explore the potential of N-Benzyliminodiacetic acid and its derivatives in their respective fields. Further investigation into the precise mechanisms of action and the development of more potent and selective analogs are warranted.
References
Key spectral data for N-Benzyliminodiacetic acid (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectral data for N-Benzyliminodiacetic acid (NBIDA), a versatile chelating agent with significant applications in coordination chemistry and emerging roles in biological and pharmaceutical research.[1] This document presents predicted and comparative spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
Core Spectral Data
The following sections detail the expected spectral characteristics of N-Benzyliminodiacetic acid. Due to the limited availability of publicly accessible, raw experimental spectra for free N-Benzyliminodiacetic acid, the NMR and Mass Spectrometry data presented are predicted based on established principles and spectral data of analogous compounds. These predictions are intended to serve as a reference for researchers in the analysis and confirmation of N-Benzyliminodiacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for N-Benzyliminodiacetic acid are detailed below. These predictions are based on the analysis of substituent effects and comparison with similar molecular structures.
¹H NMR (Proton NMR) Spectral Data (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 2H |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzylic (-CH₂-Ph) | ~ 3.8 | Singlet | 2H |
| Methylene (-CH₂-COOH) | ~ 3.3 | Singlet | 4H |
¹³C NMR (Carbon NMR) Spectral Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C=O) | 170 - 180 |
| Aromatic (Quaternary C) | 135 - 140 |
| Aromatic (CH) | 125 - 130 |
| Benzylic (-CH₂) | 55 - 65 |
| Methylene (-CH₂-) | 50 - 60 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for N-Benzyliminodiacetic acid are listed below, with comparisons to the known spectrum of the structurally similar iminodiacetic acid.
Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad | |
| C-H (Aromatic) | 3100 - 3000 | Medium | |
| C-H (Aliphatic) | 3000 - 2850 | Medium | |
| C=O (Carboxylic Acid) | 1730 - 1700 | Strong | |
| C=C (Aromatic) | 1600 - 1475 | Medium-Weak | Multiple bands expected. |
| C-N Stretch | 1250 - 1020 | Medium | |
| O-H Bend | 1440 - 1395 and 950 - 910 | Medium, Broad |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Predicted [M+H]⁺ | 224.0863 |
Predicted Fragmentation Pattern:
The fragmentation of N-Benzyliminodiacetic acid in mass spectrometry is expected to proceed through several key pathways:
-
Loss of a carboxyl group (-COOH, 45 Da): This is a common fragmentation for carboxylic acids.
-
Loss of a carboxymethyl group (-CH₂COOH, 59 Da): Cleavage of the C-N bond can lead to this fragment.
-
Formation of the benzyl cation (C₇H₇⁺, 91 Da): This is a very stable carbocation and is often a prominent peak in the mass spectra of benzyl-containing compounds.
-
Formation of the tropylium ion (C₇H₇⁺, 91 Da): The benzyl cation can rearrange to the even more stable tropylium ion.
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for N-Benzyliminodiacetic acid.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of N-Benzyliminodiacetic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). N-Benzyliminodiacetic acid has low solubility in chloroform-d.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry N-Benzyliminodiacetic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Acquire a background spectrum of the empty sample compartment before running the sample.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of N-Benzyliminodiacetic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
A trace amount of formic acid or ammonium hydroxide can be added to the solution to promote the formation of [M+H]⁺ or [M-H]⁻ ions, respectively, in electrospray ionization.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 224.0863 for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of N-Benzyliminodiacetic acid.
Caption: Logical workflow for the spectral characterization of N-Benzyliminodiacetic acid.
References
N-Benzyliminodiacetic Acid: A Technical Guide to its Chelating Properties with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyliminodiacetic acid (BIDA) is a versatile tridentate chelating agent with significant potential across various scientific disciplines, including coordination chemistry, biomedical research, and drug development. Its molecular architecture, featuring a central nitrogen atom and two carboxylate groups, allows for the formation of stable, five-membered chelate rings with a wide array of metal ions. The presence of a benzyl group attached to the nitrogen atom imparts unique steric and electronic properties, influencing the selectivity and stability of its metal complexes. This technical guide provides an in-depth analysis of the chelating properties of BIDA, leveraging comprehensive data from its parent compound, Iminodiacetic acid (IDA), to offer quantitative insights into its coordination behavior. Detailed experimental protocols for the characterization of these interactions are provided, alongside visualizations of the chelation mechanism and experimental workflows.
Introduction to N-Benzyliminodiacetic Acid (BIDA)
N-Benzyliminodiacetic acid is an organic compound derived from iminodiacetic acid. As a chelating agent, it binds to metal ions through three donor atoms: the imino nitrogen and the two carboxylate oxygen atoms, classifying it as an O,N,O'-tridentate ligand.[1] This coordination forms stable five-membered chelate rings, a key factor in the high stability of the resulting metal complexes.[1]
The benzyl group distinguishes BIDA from its parent compound, IDA. This bulky, hydrophobic group influences the steric and electronic environment around the coordinated metal ion, which can enhance the selectivity and stability of the complexes compared to simpler ligands.[2] These properties make BIDA and its metal complexes subjects of interest for applications ranging from catalysis and materials science to potential therapeutic agents in medicine, including cancer therapy and antimicrobial development.[2][3]
Coordination Chemistry and Stability Constants
The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger interaction and a more stable complex. The chelation of a metal ion (Mⁿ⁺) by a fully deprotonated ligand (L²⁻) can be described by stepwise formation constants, K₁ and K₂:
-
Mⁿ⁺ + L²⁻ ⇌ MLⁿ⁻² ; K₁ = [MLⁿ⁻²] / ([Mⁿ⁺][L²⁻])
-
MLⁿ⁻² + L²⁻ ⇌ ML₂ⁿ⁻⁴ ; K₂ = [ML₂ⁿ⁻⁴] / ([MLⁿ⁻²][L²⁻])
The overall stability constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂).
Due to a lack of comprehensive published data for N-Benzyliminodiacetic acid, the following tables present the critically evaluated protonation and stability constants for its parent compound, Iminodiacetic acid (IDA). These values provide a fundamental benchmark for understanding the chelating capabilities of this class of ligands. The addition of the benzyl group in BIDA is expected to introduce steric hindrance, which may lead to slightly lower stability constants compared to those of IDA.
Protonation Constants of Iminodiacetic Acid (IDA)
Before binding to a metal ion, the ligand must be deprotonated. The protonation constants (often expressed as acid dissociation constants, pKa) govern the pH-dependent availability of the coordinating groups. IDA has two pKa values corresponding to its two carboxylic acid groups and a third related to the protonation of the amine group.
| Constant | pKa Value | Description |
| pKₐ₁ | 2.98 | Dissociation of the first carboxylic acid proton |
| pKₐ₂ | 9.89 | Dissociation of the second carboxylic acid proton |
Table 1: Protonation constants for Iminodiacetic acid (IDA) at 25°C.[1][4]
Stability Constants of Iminodiacetic Acid (IDA) with Various Metal Ions
The stability of IDA complexes with various divalent and trivalent metal ions has been extensively studied. The following table summarizes the stepwise (log K) and overall (log β) stability constants.
| Metal Ion | log K₁ (ML) | log K₂ (ML₂) | log β₂ (Overall) |
| Cu(II) | 10.55 | 6.88 | 17.43 |
| Ni(II) | 8.13 | 6.18 | 14.31 |
| Co(II) | 6.95 | 5.25 | 12.20 |
| Zn(II) | 7.03 | 5.08 | 12.11 |
| Fe(II) | 5.80 | 4.60 | 10.40 |
| Mn(II) | 4.00 | 3.00 | 7.00 |
| Cd(II) | 5.41 | 4.09 | 9.50 |
| Pb(II) | 7.23 | 4.57 | 11.80 |
| Ca(II) | 2.59 | - | 2.59 |
| Mg(II) | 2.82 | - | 2.82 |
| Fe(III) | 12.1 | - | 12.1 |
Table 2: Stepwise and overall stability constants for metal-IDA complexes in aqueous solution at 25°C and an ionic strength of 0.1 M.
The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Thermodynamics of Chelation
The stability of a metal complex is governed by the Gibbs free energy change (ΔG) of its formation, which is related to the stability constant by the equation:
ΔG° = -RT ln(K) = -2.303 RT log(K)
The Gibbs free energy is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:
ΔG° = ΔH° - TΔS°
-
Enthalpy change (ΔH°): Represents the heat released or absorbed during complex formation, reflecting the energy of the coordinate bonds formed. Exothermic reactions (negative ΔH°) are favorable.
-
Entropy change (ΔS°): Represents the change in disorder of the system. A positive ΔS° is favorable and is often driven by the release of water molecules from the metal ion's hydration shell upon chelation (the "chelate effect").
The table below presents the thermodynamic parameters for the formation of 1:1 complexes between IDA and selected divalent metal ions.
| Metal Ion | log K₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Cu(II) | 10.55 | -60.2 | -28.0 | +32.2 |
| Ni(II) | 8.13 | -46.4 | -18.4 | +28.0 |
| Co(II) | 6.95 | -39.7 | -14.2 | +25.5 |
| Zn(II) | 7.03 | -40.1 | -15.1 | +25.0 |
| Cd(II) | 5.41 | -30.9 | -15.5 | +15.4 |
Table 3: Thermodynamic parameters for the formation of 1:1 Metal-IDA complexes at 25°C and an ionic strength of 0.1 M.
The data indicate that the formation of these complexes is driven by both favorable enthalpy changes (formation of strong coordinate bonds) and favorable entropy changes (release of solvent molecules).
Experimental Protocols
The determination of protonation and stability constants is most commonly achieved through potentiometric titration.
Potentiometric Titration for Stability Constant Determination
This method, often employing the Irving-Rossotti technique, involves monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base.
Materials and Reagents:
-
N-Benzyliminodiacetic acid (BIDA) or Iminodiacetic acid (IDA)
-
Metal salt solution (e.g., M(NO₃)₂, MCl₂) of known concentration
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Standardized strong acid (e.g., 0.1 M HCl or HNO₃)
-
Inert background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength
-
High-purity, deionized, and CO₂-free water
-
Calibrated pH meter with a glass electrode
-
Thermostatted titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Prepare the following solutions in the thermostatted vessel, maintaining a constant total volume and ionic strength:
-
Mixture A (Acid Blank): Strong acid + background electrolyte.
-
Mixture B (Ligand Blank): Strong acid + ligand solution + background electrolyte.
-
Mixture C (Metal-Ligand): Strong acid + ligand solution + metal salt solution + background electrolyte. (The ligand is typically in 5-10 fold excess of the metal ion).
-
-
Titration: Titrate each mixture with the standardized strong base. Record the volume of titrant added and the corresponding pH reading at regular intervals.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values using the data from titrations A and B. This allows for the determination of the ligand's protonation constants (pKa).
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at various pH values using data from all three titrations.
-
Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L]).
-
The stepwise stability constants (log K₁ and log K₂) can be determined from this curve. For example, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5. More sophisticated computational programs are often used for precise calculation.
-
Visualizations
Chelation Mechanism
The following diagram illustrates the fundamental coordination of a divalent metal ion (M²⁺) by the tridentate N-Benzyliminodiacetic acid ligand, forming two stable five-membered rings.
References
- 1. Microcalorimetric determination of thermodynamic parameters for ionophore-siderophore host-guest complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iminodiacetic acid - Wikipedia [en.wikipedia.org]
N-Benzyliminodiacetic Acid and Its Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
N-Benzyliminodiacetic acid (NBIDA) and its derivatives represent a promising class of compounds with diverse biological activities. This technical guide provides an in-depth overview of their antiproliferative and antimicrobial properties, experimental protocols for their synthesis and evaluation, and insights into their mechanisms of action. The ability of NBIDA to form stable complexes with metal ions, significantly enhancing its therapeutic potential, is a central theme of this exploration.
Core Biological Activities
N-Benzyliminodiacetic acid serves as a versatile scaffold in medicinal chemistry. Its biological effects are closely linked to its structure, which features a benzyl group attached to an iminodiacetic acid core. This structure allows for modifications that can fine-tune its therapeutic properties. The primary biological activities reported for NBIDA and its derivatives are:
-
Antiproliferative Activity: NBIDA derivatives, particularly their metal complexes with palladium(II), have demonstrated significant potential in inhibiting the growth of various cancer cell lines. Research indicates that these compounds can reduce cell proliferation by up to 80%.
-
Antimicrobial Activity: These compounds have also shown notable efficacy against several pathogenic bacterial strains, presenting a potential avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
The biological activity is often enhanced through the formation of metal complexes. The chelation of metal ions by the iminodiacetic acid moiety can lead to compounds with improved stability, altered redox potentials, and enhanced interaction with biological targets.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the antiproliferative and antimicrobial activities of N-Benzyliminodiacetic acid derivatives and related compounds.
Table 1: Antiproliferative Activity of N-Benzyl Derivatives and Metal Complexes
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzyl-5-bromoindolin-2-one derivative 7d | MCF-7 (Breast) | 2.93 ± 0.47 | [1] |
| N-benzyl-5-bromoindolin-2-one derivative 7c | MCF-7 (Breast) | 7.17 ± 0.94 | [1] |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide 13e | MCF-7 (Breast) | 0.046 | [2] |
| Palladium(II) complex with N,N,O-donor terpene ligand | SH-SY5Y (Neuroblastoma) | < 0.1 | [3] |
| Palladium(II) complex with eddtrp ligand | HCT116 (Colon) | > Cisplatin | [3] |
Table 2: Antimicrobial Activity of N-Benzyl Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-2-chlorobenzyl imidazole | P. aeruginosa | 250 | |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [4] |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 40 | [4] |
| 4-(4-(benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 50 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-Benzyliminodiacetic acid derivatives and the evaluation of their biological activity.
Synthesis of N-substituted Benzyliminodiacetic Acids (General Procedure)
This protocol describes a general method for the synthesis of N-benzyliminodiacetic acid and its para-substituted derivatives.
Materials:
-
Iminodiacetic acid
-
Appropriately substituted benzyl halide (e.g., benzyl chloride, p-chlorobenzyl chloride)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve iminodiacetic acid in an aqueous solution of sodium hydroxide.
-
To this solution, add the substituted benzyl halide dissolved in ethanol.
-
Reflux the reaction mixture for several hours.
-
After cooling, acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-substituted benzyliminodiacetic acid.
Synthesis of Palladium(II) Complexes with N-Benzyliminodiacetic Acid Derivatives (General Procedure)
This protocol outlines the synthesis of palladium(II) complexes with the synthesized NBIDA derivatives.
Materials:
-
N-substituted benzyliminodiacetic acid
-
Sodium tetrachloropalladate(II) (Na₂[PdCl₄])
-
Water
Procedure:
-
Dissolve the N-substituted benzyliminodiacetic acid in water, adjusting the pH to neutral with a dilute NaOH solution.
-
Add an aqueous solution of sodium tetrachloropalladate(II) dropwise to the ligand solution with constant stirring.
-
A precipitate of the palladium(II) complex will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Filter the resulting solid, wash with water and then with a small amount of cold ethanol.
-
Dry the complex in a desiccator over silica gel.
Antiproliferative Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
N-Benzyliminodiacetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the N-Benzyliminodiacetic acid derivatives and incubate for 48-72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways and Mechanisms of Action
The biological activity of N-Benzyliminodiacetic acid derivatives is mediated through various cellular mechanisms. The following diagrams illustrate the proposed signaling pathways and experimental workflows.
The anticancer mechanism of N-Benzyliminodiacetic acid metal complexes is believed to be multifactorial. These complexes can enter cancer cells and interact with nuclear DNA, either through intercalation between the base pairs or by binding to the grooves of the DNA helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, these metal complexes can induce oxidative stress within the cancer cells by increasing the production of reactive oxygen species (ROS). Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can trigger the intrinsic pathway of apoptosis. This pathway involves mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death. The activation of caspases is a key event in the apoptotic process, and some N-benzyl derivatives have been shown to significantly increase the activity of caspase-3 and caspase-9.[1]
Conclusion
N-Benzyliminodiacetic acid and its derivatives, especially when complexed with metal ions, exhibit significant antiproliferative and antimicrobial activities. Their potential as therapeutic agents warrants further investigation. The ability to systematically modify their structure provides a powerful tool for optimizing their biological activity and developing novel drug candidates. The proposed mechanisms of action, involving DNA interaction and the induction of apoptosis through ROS production and caspase activation, offer clear targets for future drug design and development efforts. This guide provides a foundational understanding for researchers and scientists to build upon in the exploration of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent [mdpi.com]
- 3. DNA interaction, in vivo and in vitro cytotoxicity, reactive oxygen species, lipid peroxidation of -N, S donor Re(I) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of N-Benzyliminodiacetic Acid: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, mechanistic underpinnings, and applications of a versatile chelating agent.
N-Benzyliminodiacetic acid (NBIDA) is a key chemical intermediate, distinguished by its unique molecular architecture that features a benzyl group attached to an iminodiacetic acid core. This structure imparts a blend of hydrophobicity and potent metal-chelating capabilities, making NBIDA a valuable tool in coordination chemistry and a versatile building block in the development of therapeutic agents. This guide provides a deep dive into the historical context, synthesis, and ever-expanding applications of this important compound, tailored for researchers, scientists, and professionals in drug development.
Historical Context and Emergence
While a singular, definitive publication marking the "discovery" of N-Benzyliminodiacetic acid is not readily apparent in the historical chemical literature, its emergence can be understood within the broader context of the development of aminopolycarboxylic acids and chelating agents in the early to mid-20th century. The pioneering work on ethylenediaminetetraacetic acid (EDTA) and its analogues spurred significant interest in the synthesis of related compounds with tailored properties for metal ion sequestration. The introduction of various N-substituents to the iminodiacetic acid scaffold, such as the benzyl group, was a logical progression to modulate the steric and electronic properties of the resulting chelating agent, thereby influencing its stability constants with different metal ions and its solubility in various solvent systems.
The synthesis of N-substituted iminodiacetic acids was explored for their potential as tumor-localizing agents when complexed with radionuclides.[1] This line of research highlights the early interest in modifying the iminodiacetic acid structure to control the biological distribution of metal complexes.[2]
Core Synthetic Strategies
The synthesis of N-Benzyliminodiacetic acid is primarily achieved through two robust and well-established nucleophilic substitution pathways. The choice between these methods often depends on the availability and cost of the starting materials, as well as desired scale and purity requirements.
Method 1: N-Alkylation of Iminodiacetic Acid with Benzyl Halide
This approach involves the direct alkylation of the secondary amine of iminodiacetic acid with a benzyl halide, typically benzyl chloride or benzyl bromide. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of iminodiacetic acid acts as the nucleophile.
The reaction is typically carried out in an aqueous alkaline medium. The base, such as sodium hydroxide or potassium carbonate, serves a dual purpose: it deprotonates the carboxylic acid groups to increase the solubility of the iminodiacetic acid in the aqueous phase and neutralizes the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards product formation. The nucleophilicity of the imino nitrogen is sufficient to displace the halide from the benzylic carbon. Benzyl halides are particularly effective alkylating agents in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[3]
Experimental Protocol: Synthesis of N-Benzyliminodiacetic Acid from Iminodiacetic Acid and Benzyl Chloride
-
Materials:
-
Iminodiacetic acid
-
Benzyl chloride
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iminodiacetic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) with stirring.
-
To this solution, add benzyl chloride (1.05 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the N-Benzyliminodiacetic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from a hot water/ethanol mixture to obtain pure N-Benzyliminodiacetic acid.
-
Dry the purified product under vacuum.
-
Method 2: Carboxymethylation of Benzylamine
An alternative and commonly employed strategy is the double carboxymethylation of benzylamine using a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or its corresponding sodium salt.
This reaction is also performed under basic conditions. The base is crucial for neutralizing the haloacetic acid and the hydrohalic acid formed during the nucleophilic substitution. The reaction proceeds in a stepwise manner. The primary amine of benzylamine first attacks one molecule of the haloacetate to form N-benzylglycine as an intermediate. This secondary amine is then deprotonated by the base, and a second nucleophilic attack on another molecule of the haloacetate yields N-Benzyliminodiacetic acid. The choice of base and control of stoichiometry are important to minimize the formation of byproducts.
Experimental Protocol: Synthesis of N-Benzyliminodiacetic Acid from Benzylamine and Chloroacetic Acid
-
Materials:
-
Benzylamine
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Activated charcoal
-
Deionized water
-
-
Procedure:
-
In a reaction vessel, prepare a solution of sodium hydroxide (4.0 eq.) in deionized water.
-
To this basic solution, add benzylamine (1.0 eq.) with stirring.
-
In a separate beaker, dissolve chloroacetic acid (2.2 eq.) in deionized water and neutralize it with a portion of the sodium hydroxide solution.
-
Slowly add the sodium chloroacetate solution to the benzylamine solution while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C for 8-10 hours.
-
Monitor the reaction for the disappearance of benzylamine.
-
Once the reaction is complete, cool the mixture and, if necessary, treat with activated charcoal to decolorize the solution.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the product with cold water and dry to yield N-Benzyliminodiacetic acid.
-
Quantitative Data Summary
| Parameter | Method 1: Alkylation of Iminodiacetic Acid | Method 2: Carboxymethylation of Benzylamine |
| Starting Materials | Iminodiacetic acid, Benzyl chloride | Benzylamine, Chloroacetic acid |
| Base | Sodium hydroxide | Sodium hydroxide |
| Solvent | Water | Water |
| Typical Reaction Temp. | 80-90 °C | 70-80 °C |
| Typical Reaction Time | 4-6 hours | 8-10 hours |
| Typical Yield | 80-90% | 75-85% |
| Purification | Recrystallization | Recrystallization |
Visualization of Synthetic Pathways
Caption: Synthetic routes to N-Benzyliminodiacetic acid.
Applications in Research and Drug Development
The unique properties of N-Benzyliminodiacetic acid have led to its application in several areas of scientific research and development.
-
Coordination Chemistry: As a tridentate ligand, NBIDA forms stable complexes with a variety of metal ions.[4] These complexes are of interest for studying metal-ligand interactions and as catalysts in organic synthesis.
-
Pharmaceutical Intermediates: NBIDA serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential.[4] The iminodiacetic acid moiety can be a key structural element in the design of enzyme inhibitors and other biologically active compounds. The N-benzyl group can be a crucial pharmacophore, engaging in cation-π interactions with target proteins.[5]
-
Antiproliferative and Antimicrobial Agents: Metal complexes of NBIDA have demonstrated significant antiproliferative effects against cancer cell lines and antimicrobial properties against pathogenic bacteria.[4][6] The ability to modify the benzyl group allows for the fine-tuning of these biological activities, making NBIDA derivatives a promising area for the development of new anticancer and antimicrobial drugs.[6]
-
Drug Delivery Systems: The chelating properties of NBIDA are being explored for their potential in advanced drug delivery systems.[4] By forming complexes with metal ions, it may be possible to create novel formulations for targeted drug release.
Conclusion
N-Benzyliminodiacetic acid is a compound with a rich, albeit not explicitly documented, history rooted in the advancement of coordination chemistry. Its synthesis, achievable through straightforward and efficient methods, provides a versatile platform for a wide range of applications. For researchers in drug discovery and development, NBIDA and its derivatives offer a promising scaffold for the design of novel therapeutic agents with tailored biological activities. The continued exploration of this compound and its analogues is poised to yield further innovations in medicine and materials science.
References
- 1. [Tumor-localizing agents: synthesis of N-substituted iminodiacetic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to N-Benzyliminodiacetic Acid: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for N-Benzyliminodiacetic acid, intended for researchers, scientists, and professionals in drug development. The following procedures and data have been compiled from various safety data sheets (SDS) to ensure a thorough overview.
Hazard Identification and Classification
N-Benzyliminodiacetic acid is classified as an irritant.[1][2] The primary hazards are associated with skin and eye contact.[1][2][3]
GHS Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | GHS07 (Harmful/Irritant)[2] | Warning[1][2][3] | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | GHS07 (Harmful/Irritant)[2] | Warning[1][2][3] | H319: Causes serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | GHS07 (Harmful/Irritant)[2] | Warning[2][3] | H335: May cause respiratory irritation.[2][3] |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include washing skin thoroughly after handling (P264), wearing protective gloves and eye/face protection (P280), and avoiding breathing dust (P261).[1][2][3]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling.
| Property | Value |
| CAS Number | 3987-53-9[2] |
| Molecular Formula | C₁₁H₁₃NO₄[2] |
| Molecular Weight | 223.228 g/mol [2] |
| Appearance | Off-white Powder/Solid[5] |
| Purity | ≥95%[2] |
| Chemical Stability | Stable under standard ambient conditions (room temperature).[4][6] |
Note: Detailed data on properties such as water solubility, partition coefficient, and decomposition temperature are not consistently available across sources.[4]
Safe Handling and Personal Protection
Proper handling procedures and the use of personal protective equipment (PPE) are essential to minimize exposure and associated risks.
Engineering Controls:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[1][7][8] A local exhaust ventilation system is recommended.[1]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Recommendation | Standard Examples |
|---|---|---|
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][4][7] | NIOSH (US) or EN 166 (EU)[7] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use. | EN 374 |
| Skin & Body Protection | Wear a laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin exposure.[5][7] | N/A |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a suitable filter (e.g., P2 filter).[4] | N95 (US) or P1 (EN 143) |
Hygiene Measures:
Storage and Stability
Correct storage is vital for maintaining the integrity of the chemical and ensuring safety.
Storage Condition Summary:
| Parameter | Guideline |
|---|---|
| Container | Keep container tightly closed.[1][3][4][9] |
| Environment | Store in a cool, dry, and well-ventilated area.[3][7][9] |
| Incompatibilities | Avoid strong oxidizing agents.[6] |
| Long-term Storage | Store long-term in a cool, dry place.[3][9] |
| Storage Class | TRGS 510: Class 11 (Combustible Solids).[1][4] |
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
First-Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If you feel unwell, seek medical advice.[1]
-
Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][3] If present and easy to do, remove contact lenses.[1][3] Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Call a physician or poison control center if you feel unwell.[2]
Accidental Release Measures (Spills):
-
Personal Precautions: Evacuate non-essential personnel. Wear suitable protective equipment as detailed in Section 3.[1] Avoid dust formation.
-
Containment: Cover drains to prevent entry into the sewer system.[4]
-
Cleanup: Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[7] Clean the affected area thoroughly.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[4][8] Do not mix with other waste.[4]
Toxicological and Ecological Information
Toxicological Summary:
-
The chemical, physical, and toxicological properties of N-Benzyliminodiacetic acid have not been thoroughly investigated.[4]
-
It is not classified as a known or anticipated carcinogen by IARC, NTP, or OSHA.[4]
-
The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]
Ecological Summary:
-
Discharge into the environment should be avoided.[4]
-
No specific data on ecotoxicity is available in the provided sources.
Experimental Protocols
The safety data sheets referenced for this guide state the hazards of N-Benzyliminodiacetic acid (e.g., "Causes skin irritation") but do not provide the detailed experimental methodologies or raw data from the toxicological studies used to derive these classifications. The protocols below describe standardized emergency and handling procedures.
Protocol 1: Standard Handling Procedure
-
Risk Assessment: Before beginning work, perform a risk assessment for the planned experiment, considering the quantity of material to be used and the potential for dust generation.
-
PPE Donning: Put on all required PPE as specified in Section 3, including a lab coat, safety goggles, and appropriate gloves.
-
Engineering Controls: Perform all manipulations of solid N-Benzyliminodiacetic acid within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powder, use a draft shield or weigh it within the fume hood to prevent dust from dispersing.
-
Post-Handling: After completing the work, decontaminate the work area. Remove PPE carefully, avoiding skin contact with the outer surfaces of gloves.
-
Hygiene: Wash hands thoroughly with soap and water.
Protocol 2: Spill Response Procedure
-
Alerting: Immediately alert personnel in the vicinity of the spill.
-
Evacuation: If the spill is large, evacuate the immediate area.
-
PPE: Don appropriate PPE, including respiratory protection if significant dust is present.
-
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent further dispersal.
-
Collection: Carefully sweep the contained material into a designated chemical waste container. Do not use a vacuum cleaner unless it is rated for hazardous dust.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the waste container appropriately and arrange for disposal through a licensed hazardous waste contractor.
Visualized Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe management of N-Benzyliminodiacetic acid in a laboratory setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.es [fishersci.es]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
Unveiling the Antiproliferative Potential of N-Benzyliminodiacetic Acid Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating challenge of cancer necessitates the exploration of novel therapeutic agents. Among these, metal-based complexes have emerged as a promising class of compounds with significant antiproliferative properties. This technical guide delves into the core aspects of N-Benzyliminodiacetic acid (BIDA) metal complexes as potential anticancer agents. While direct and extensive research on the antiproliferative effects of BIDA metal complexes is still an emerging field, this document consolidates the available information and provides a comprehensive framework for their evaluation. This guide will cover the synthesis, characterization, and, most importantly, the methodologies for assessing the cytotoxic and antiproliferative efficacy of these compounds. Drawing parallels from structurally related iminodiacetic acid derivatives and other metal complexes, we will explore potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols and data presentation formats are provided to aid researchers in this burgeoning area of drug discovery.
Introduction
N-Benzyliminodiacetic acid (BIDA) is a versatile chelating agent capable of forming stable complexes with a variety of metal ions.[1][2] The therapeutic potential of metal complexes is an area of intense research, with compounds demonstrating a range of biological activities, including antimicrobial and anticancer effects.[3] Notably, palladium(II) complexes of BIDA have been highlighted for their significant potential to inhibit the growth of cancer cell lines, with some studies indicating a reduction in cell proliferation by as much as 80%.[3] The inherent structural features of BIDA, combined with the diverse coordination chemistry of transition metals, offer a rich scaffold for the design of novel antiproliferative agents.[2] This guide aims to provide a comprehensive resource for the systematic investigation of BIDA metal complexes in an oncology research setting.
Synthesis and Characterization
The synthesis of N-Benzyliminodiacetic acid metal complexes typically involves the reaction of N-Benzyliminodiacetic acid with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is crucial to confirm their structure and purity. Standard analytical techniques include:
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
UV-Visible (UV-Vis) Spectroscopy
-
-
Mass Spectrometry (MS)
-
Elemental Analysis
-
X-ray Crystallography (for definitive structural elucidation)
Data Presentation: Antiproliferative Activity
A standardized method for presenting quantitative data is essential for comparing the efficacy of different BIDA metal complexes. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table provides a template for summarizing the cytotoxic activity of hypothetical BIDA metal complexes against various cancer cell lines.
| Complex ID | Metal Ion | Cancer Cell Line | IC50 (µM) | Reference |
| BIDA-Pd-01 | Palladium(II) | MCF-7 (Breast) | [Data not available] | [Hypothetical] |
| BIDA-Pd-01 | Palladium(II) | A549 (Lung) | [Data not available] | [Hypothetical] |
| BIDA-Pd-01 | Palladium(II) | HeLa (Cervical) | [Data not available] | [Hypothetical] |
| BIDA-Cu-01 | Copper(II) | MCF-7 (Breast) | [Data not available] | [Hypothetical] |
| BIDA-Cu-01 | Copper(II) | A549 (Lung) | [Data not available] | [Hypothetical] |
| BIDA-Cu-01 | Copper(II) | HeLa (Cervical) | [Data not available] | [Hypothetical] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the reliable assessment of antiproliferative effects. The following sections outline key methodologies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the BIDA metal complexes (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the BIDA metal complex at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment: Treat cells with the BIDA metal complex at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the evaluation of antiproliferative effects.
Apoptosis Induction Pathway
Caption: Potential apoptosis signaling pathways induced by BIDA metal complexes.
Cell Cycle Arrest Mechanism
Caption: Logical relationship for potential cell cycle arrest by BIDA metal complexes.
Conclusion and Future Directions
N-Benzyliminodiacetic acid metal complexes represent a promising, yet underexplored, class of compounds for anticancer drug development. This technical guide provides a foundational framework for researchers to systematically investigate their antiproliferative effects. The lack of extensive, publicly available data on the specific cytotoxicity and mechanisms of action of BIDA metal complexes underscores the need for further research in this area. Future studies should focus on synthesizing a diverse library of BIDA complexes with various metal centers and systematically evaluating their efficacy against a broad panel of cancer cell lines. Mechanistic studies, including the elucidation of specific signaling pathways and molecular targets, will be crucial for the rational design and optimization of these compounds as potential therapeutic agents.
References
Navigating the Antimicrobial Potential of N-Benzyl Moieties: A Technical Overview of N-Benzylated Heterocyclic Compounds
A Note to the Reader: Initial investigations for the antimicrobial properties of N-Benzyliminodiacetic acid did not yield specific research data within the public domain. Consequently, this technical guide has been broadened to address the antimicrobial activities of N-benzylated heterocyclic compounds, a promising area of research for which data is available. This pivot allows for a comprehensive exploration of the role of the N-benzyl group in conferring antimicrobial efficacy against various pathogenic bacteria.
Executive Summary
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. One area of growing interest is the incorporation of the N-benzyl group into heterocyclic structures. This guide provides a technical overview of the antimicrobial properties of select N-benzylated compounds, specifically derivatives of isatin and benzimidazole, against a range of pathogenic bacteria. We will delve into the quantitative measures of their antimicrobial efficacy, detail the experimental protocols for their evaluation, and visualize the general workflows involved in antimicrobial susceptibility testing.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[3]
While specific data for N-Benzyliminodiacetic acid is unavailable, studies on N-benzylated derivatives of other heterocyclic compounds have shown promising results. For instance, certain N-substituted benzimidazole derivatives have demonstrated potent activity against Bacillus thuringiensis and Candida albicans, and moderate activity against Escherichia coli.[4] Similarly, newly synthesized Schiff bases of N-benzyl isatins have shown activity against various Gram-positive and Gram-negative bacteria.[5]
Table 1: Summary of Antimicrobial Activity of N-Benzylated Heterocyclic Derivatives (Illustrative)
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| N-Benzyl Isatin Schiff Bases | Compound 4c | Staphylococcus aureus | Data not specified | Data not specified | [5] |
| Compound 4c | Streptococcus pyogenes | Data not specified | Data not specified | [5] | |
| Compound 4c | Escherichia coli | Data not specified | Data not specified | [5] | |
| N-Substituted Benzimidazoles | Compound 4 | Bacillus thuringiensis | Potent Activity | Data not specified | [4] |
| Compound 5d | Bacillus thuringiensis | Potent Activity | Data not specified | [4] | |
| Compound 4 | Candida albicans | Potent Activity | Data not specified | [4] | |
| Compound 5d | Candida albicans | Potent Activity | Data not specified | [4] | |
| Compound 4 | Escherichia coli | Moderate Activity | Data not specified | [4] | |
| Compound 5d | Escherichia coli | Moderate Activity | Data not specified | [4] |
Note: The referenced studies indicated "potent" or "moderate" activity without always providing specific MIC/MBC values in the abstracts. The table structure is provided for clarity and would be populated with specific quantitative data as it becomes available in more detailed research.
Experimental Protocols
The evaluation of antimicrobial properties of novel compounds involves standardized and reproducible experimental protocols. The following sections detail the common methodologies cited in the assessment of N-benzylated compounds.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6][7]
-
Preparation of Bacterial Inoculum: The pathogenic bacterial strain is cultured overnight on an appropriate agar medium. A few colonies are then used to prepare a bacterial suspension, which is adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7] This suspension is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 18-24 hours.[7]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.[1][7]
Agar Well Diffusion Method
The agar well diffusion method is another common technique for screening the antimicrobial activity of compounds.[6][8]
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[6]
-
Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.[6]
-
Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well.[6]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the well into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is measured to assess the extent of antimicrobial activity.[6]
Visualized Workflows and Potential Mechanisms of Action
To better understand the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
While the precise signaling pathways affected by N-benzylated heterocyclic compounds are not extensively detailed in the provided literature, the general mechanisms of action for antibacterial drugs can be categorized. These include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways, as well as the disruption of membrane function.[9][10][11] For example, some antimicrobial agents function by inhibiting DNA gyrase, an enzyme essential for DNA replication, which ultimately leads to cell death.[12]
Caption: General Mechanisms of Action for Antibacterial Compounds.
Conclusion and Future Directions
While direct research on the antimicrobial properties of N-Benzyliminodiacetic acid is currently lacking, the broader class of N-benzylated heterocyclic compounds presents a promising avenue for the discovery of new antimicrobial agents. The illustrative data from derivatives of isatin and benzimidazole suggest that the N-benzyl moiety can contribute to potent antimicrobial activity against a range of pathogenic bacteria.
Future research should focus on synthesizing and evaluating a wider array of N-benzylated compounds, including N-Benzyliminodiacetic acid and its derivatives, to establish a clear structure-activity relationship. Detailed mechanistic studies are also crucial to elucidate the specific cellular targets and signaling pathways affected by these compounds. Such efforts will be instrumental in developing novel and effective treatments to combat the growing challenge of antimicrobial resistance.
References
- 1. idexx.dk [idexx.dk]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 10. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship of N-Benzyliminodiacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of N-Benzyliminodiacetic acid (NBIDA) and its derivatives, focusing on their potential as therapeutic agents. This document details their synthesis, biological activities, and proposed mechanisms of action, with a particular emphasis on their antiproliferative and antimicrobial properties.
Introduction
N-Benzyliminodiacetic acid (NBIDA) is a versatile chelating agent with a core structure featuring a benzyl group attached to an iminodiacetic acid moiety.[1][2] This structural arrangement allows for the formation of stable complexes with various metal ions, which is central to its biological activity.[3][4] The benzyl group, in particular, offers a site for chemical modification to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its therapeutic efficacy.[1] Research has primarily focused on the antiproliferative and antimicrobial potential of NBIDA and its metal complexes.[1][4]
Synthesis of N-Benzyliminodiacetic Acid Derivatives
The synthesis of NBIDA derivatives typically involves the N-alkylation of iminodiacetic acid with a substituted benzyl halide. The following protocol is a general method for the synthesis of para-substituted N-benzyliminodiacetic acid derivatives.
Experimental Protocol: Synthesis of N-(p-substituted-benzyl)iminodiacetic acid
-
Materials: Iminodiacetic acid, para-substituted benzyl chloride (e.g., p-nitrobenzyl chloride, p-chlorobenzyl chloride), sodium hydroxide, ethanol, hydrochloric acid.
-
Procedure:
-
Dissolve iminodiacetic acid in an aqueous solution of sodium hydroxide.
-
Add the para-substituted benzyl chloride to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water to obtain the pure N-(p-substituted-benzyl)iminodiacetic acid.
-
-
Characterization: The structure and purity of the synthesized compounds can be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[5][6]
Biological Activities and Structure-Activity Relationship
The biological activities of NBIDA derivatives are intrinsically linked to their ability to chelate metal ions and the nature of the substituent on the benzyl ring.
3.1. Antiproliferative Activity
NBIDA derivatives, particularly their palladium(II) complexes, have demonstrated significant antiproliferative activity against various cancer cell lines.[1][3] The mechanism is believed to involve the chelation of metal ions, which can then interact with biological targets such as DNA and cellular enzymes, leading to apoptosis.[4][7]
Table 1: Antiproliferative Activity (IC50, µM) of Representative Metal Complexes with N-containing Ligands
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Palladium(II) Complex 3b | A2780 (Ovarian) | ~5 | [1] |
| Palladium(II) Complex 3b | A2780cis (Ovarian) | ~5 | [1] |
| Palladium(II) Complex 3b | OVCAR-5 (Ovarian) | ~10 | [1] |
| Palladium(II) Complex 3b | MDA-MB-231 (Breast) | ~8 | [1] |
| Cisplatin | A2780 (Ovarian) | ~2 | [1] |
| Cisplatin | A2780cis (Ovarian) | >50 | [1] |
| Cholesta-4,6-dien-3-ol | MCF-7 (Breast) | 6.5 | [8] |
| Cholesta-4,6-dien-3-ol | HeLa (Cervical) | 10.2 | [8] |
Note: The data presented is for structurally related compounds and aims to provide a comparative context for the potential activity of NBIDA derivatives.
Structure-Activity Relationship Insights:
-
Metal Chelation: The iminodiacetic acid moiety is crucial for metal chelation, a key driver of cytotoxic activity.[7]
-
Benzyl Substituents: Modifications on the benzyl ring can significantly impact antiproliferative potency. Electron-withdrawing groups, such as a nitro group at the para position, can enhance the acidity of the carboxylic protons and influence the stability and reactivity of the metal complexes.[9] Hydrophobic substituents can increase membrane permeability, leading to higher intracellular concentrations.[10]
3.2. Antimicrobial Activity
Metal complexes of NBIDA and related N-benzyl derivatives have also shown promising antimicrobial activity against various bacterial and fungal strains.[1][11][12] The mode of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[13]
Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative N-Benzyl Metal Complexes
| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |
| N-benzylimidazole Ag(I) complex | MRSA | <25 | [11][12] |
| N-benzylimidazole Ni(II) complex | MRSA | >325 | [11][12] |
| Ciprofloxacin | MRSA | ~50 | [11][12] |
| Dioxomolybdenum(VI) complex | C. albicans | 62.5-500 | [7] |
| Dioxomolybdenum(VI) complex | E. coli | 62.5-500 | [7] |
| Dioxomolybdenum(VI) complex | P. aeruginosa | 62.5-500 | [7] |
| Dioxomolybdenum(VI) complex | S. aureus | 62.5-500 | [7] |
Note: The data is for related N-benzyl compounds to illustrate the potential antimicrobial spectrum.
Structure-Activity Relationship Insights:
-
Nature of the Metal Ion: The choice of the metal ion plays a significant role in the antimicrobial spectrum and potency. For instance, silver(I) complexes often exhibit broad-spectrum activity.[13]
-
Lipophilicity: Increasing the lipophilicity of the ligand through substitution on the benzyl ring can enhance the transport of the complex across microbial cell membranes.
Experimental Protocols for Biological Evaluation
4.1. Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15][16][17]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8][18][19]
-
Compound Treatment: Treat the cells with various concentrations of the NBIDA derivative or its metal complex for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
4.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[7][11]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization of Pathways and Workflows
5.1. Proposed Signaling Pathway for Antiproliferative Activity
The antiproliferative activity of many metal-based compounds, including those with chelating ligands like NBIDA, is often mediated through the induction of apoptosis. A plausible mechanism involves the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways such as the JNK pathway, leading to programmed cell death.[4][20][21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian <i>Eudistoma kaverium</i> - Journal of King Saud University - Science [jksus.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro [mdpi.com]
- 19. The in-vitro proliferation-suppression of MCF-7 and HeLa cell lines mediated by differently substituted ionic phthalocyanines in sonodynamic therapy supplemented-photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
Methodological & Application
Synthesis of N-Benzyliminodiacetic Acid: A Detailed Laboratory Protocol
For Immediate Release
This application note provides a comprehensive protocol for the laboratory synthesis of N-Benzyliminodiacetic acid, a key intermediate in the development of pharmaceuticals and a versatile chelating agent in coordination chemistry. The protocol outlines two primary synthetic routes, offering flexibility based on available starting materials and laboratory capabilities. Detailed methodologies, reagent specifications, and purification techniques are presented to ensure reproducibility and high product purity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
N-Benzyliminodiacetic acid (NBIDA) is a valuable compound characterized by a benzyl group attached to an iminodiacetic acid core. This structure imparts unique properties, making it a significant building block in medicinal chemistry and a robust chelating agent for various metal ions. Its applications are found in the development of antiproliferative and antimicrobial agents, as well as in drug delivery systems. The synthesis of NBIDA is crucial for advancing research in these areas. This protocol details two effective methods for its preparation in a laboratory setting.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis of N-Benzyliminodiacetic acid via two different routes.
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| Benzylamine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | ≥99% | Sigma-Aldrich |
| Sodium hydroxide | NaOH | 40.00 | ≥97% | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | 37% (w/w) | VWR Chemicals |
| Iminodiacetic acid | C₄H₇NO₄ | 133.10 | ≥98% | Alfa Aesar |
| Benzyl chloride | C₇H₇Cl | 126.58 | ≥99% | Sigma-Aldrich |
| Sodium carbonate | Na₂CO₃ | 105.99 | ≥99.5% | Merck |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 95% | VWR Chemicals |
Experimental Protocols
Two primary routes for the synthesis of N-Benzyliminodiacetic acid are presented below.
Route 1: Synthesis from Benzylamine and Chloroacetic Acid
This method involves the direct dialkylation of benzylamine with two equivalents of chloroacetic acid in the presence of a base.
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 40.0 g (1.0 mol) of sodium hydroxide in 150 mL of water and cool the solution to 10-15 °C in an ice bath.
-
Addition of Benzylamine: To the cooled sodium hydroxide solution, add 53.6 g (0.5 mol) of benzylamine dropwise while maintaining the temperature below 20 °C.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve 94.5 g (1.0 mol) of chloroacetic acid in 100 mL of water and neutralize it with a solution of 40.0 g (1.0 mol) of sodium hydroxide in 100 mL of water, keeping the temperature below 20 °C.
-
Reaction: Add the sodium chloroacetate solution prepared in step 3 to the dropping funnel and add it dropwise to the benzylamine solution over a period of 2-3 hours. During the addition, maintain the reaction temperature between 60-70 °C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. This will cause the N-Benzyliminodiacetic acid to precipitate.
-
Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration and wash it with cold water (2 x 50 mL).
-
-
Purification:
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure N-Benzyliminodiacetic acid.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Expected Yield: 70-80% Purity: ≥98% (by titration)
Route 2: Synthesis from Iminodiacetic Acid and Benzyl Chloride
This alternative route involves the N-alkylation of iminodiacetic acid with benzyl chloride.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 66.5 g (0.5 mol) of iminodiacetic acid and 106.0 g (1.0 mol) of sodium carbonate in 250 mL of water.
-
Addition of Benzyl Chloride: Heat the suspension to 80-90 °C and add 63.3 g (0.5 mol) of benzyl chloride dropwise over 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux for 4-6 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any unreacted starting material.
-
Carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath for 1-2 hours.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude product from hot water.
-
Dry the final product under vacuum.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesized N-Benzyliminodiacetic acid.
| Parameter | Route 1 | Route 2 |
| Yield | 70-80% | 65-75% |
| Purity (by Titration) | ≥98% | ≥98% |
| Melting Point | 218-220 °C | 218-220 °C |
| Appearance | White crystalline solid | White crystalline solid |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of N-Benzyliminodiacetic acid via Route 1.
Caption: Workflow for the synthesis of N-Benzyliminodiacetic acid.
Conclusion
The protocols described in this application note provide reliable and reproducible methods for the synthesis of high-purity N-Benzyliminodiacetic acid. These procedures are essential for researchers and scientists engaged in the fields of medicinal chemistry, drug development, and coordination chemistry, enabling the advancement of scientific discovery and the development of novel therapeutic agents.
Preparation of N-Benzyliminodiacetic Acid Metal Complexes: An Application Note and Protocol
Introduction: The Versatility of N-Benzyliminodiacetic Acid as a Chelating Ligand
N-Benzyliminodiacetic acid (NBIDA) is a versatile tridentate chelating agent that plays a crucial role in coordination chemistry.[1][2] Its molecular architecture, featuring a central nitrogen atom bonded to a benzyl group and two acetate arms, allows it to form stable complexes with a wide array of metal ions.[3] The benzyl group imparts a degree of hydrophobicity and steric bulk, which can influence the geometry, stability, and solubility of the resulting metal complexes, making it a valuable ligand in diverse research areas.[1][4]
The applications of NBIDA-metal complexes are extensive, ranging from catalysis and materials science to the development of novel therapeutic and diagnostic agents.[5] In medicine, these complexes are being explored for their potential antiproliferative and antimicrobial properties.[2] The ability of NBIDA to form stable chelates with various metal ions is fundamental to these applications.[1]
This technical guide provides detailed, field-proven protocols for the synthesis of N-Benzyliminodiacetic acid and its subsequent complexation with various metal ions. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these coordination compounds.
PART 1: Synthesis of N-Benzyliminodiacetic Acid (NBIDA)
The synthesis of NBIDA is typically achieved through the dialkylation of benzylamine with a haloacetic acid, most commonly chloroacetic acid, under basic conditions. The base is crucial for neutralizing the hydrohalic acid formed during the reaction and for deprotonating the amine to enhance its nucleophilicity.
Reaction Scheme:
Experimental Protocol: Synthesis of N-Benzyliminodiacetic Acid
Materials:
-
Benzylamine (C₆H₅CH₂NH₂)
-
Chloroacetic acid (ClCH₂COOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Activated charcoal
-
pH indicator paper or a calibrated pH meter
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Safety Precautions:
-
Benzylamine: Corrosive and flammable. Causes severe skin burns and eye damage.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
-
Chloroacetic Acid: Toxic and corrosive.[6] Causes severe skin burns and eye damage.[4] Handle with extreme care in a fume hood, wearing appropriate PPE.[6]
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Step-by-Step Procedure:
-
Preparation of Sodium Chloroacetate: In a well-ventilated fume hood, dissolve chloroacetic acid (2.0 mol) in deionized water in a beaker. Slowly add a solution of sodium hydroxide (2.0 mol) in deionized water while cooling the mixture in an ice bath to control the exothermic reaction.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve benzylamine (1.0 mol) in deionized water.
-
Alkylation Reaction: Slowly add the prepared sodium chloroacetate solution to the benzylamine solution via the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Addition of Base: Simultaneously, add a solution of sodium hydroxide (2.0 mol) in deionized water dropwise to maintain the pH of the reaction mixture between 9 and 11. This is crucial for neutralizing the HCl formed and driving the reaction to completion.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. This will precipitate the N-Benzyliminodiacetic acid.
-
Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot deionized water. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70 °C to a constant weight.
Workflow for the Synthesis of N-Benzyliminodiacetic Acid
Caption: Workflow for the synthesis of N-Benzyliminodiacetic acid.
PART 2: Preparation of N-Benzyliminodiacetic Acid Metal Complexes
The formation of metal complexes with NBIDA is generally straightforward, involving the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, acetate, nitrate) and solvent can influence the final product's structure and properties.
General Protocol for Metal Complex Synthesis
This general protocol can be adapted for a variety of transition metal and lanthanide ions.
Materials:
-
N-Benzyliminodiacetic acid (NBIDA)
-
Metal salt (e.g., NiCl₂·6H₂O, Co(OAc)₂·4H₂O, La(NO₃)₃·6H₂O)
-
Base (e.g., NaOH, KOH, or an amine base like triethylamine)
-
Solvent (e.g., deionized water, ethanol, methanol, or a mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser (optional, depending on the reaction conditions)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Ligand Deprotonation: Dissolve N-Benzyliminodiacetic acid (1.0 mmol) in the chosen solvent (e.g., 20 mL of a 1:1 water/ethanol mixture). Add a stoichiometric amount of a suitable base (e.g., 2.0 mmol of NaOH) to deprotonate the carboxylic acid groups. Stir until a clear solution is obtained.
-
Addition of Metal Salt: In a separate flask, dissolve the metal salt (1.0 mmol) in a minimum amount of the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A color change or the formation of a precipitate often indicates complex formation.
-
Reaction Conditions: The reaction can often be carried out at room temperature. However, gentle heating or refluxing for a few hours may be necessary to ensure complete complexation, particularly with less reactive metal salts.
-
Isolation of the Complex:
-
If a precipitate forms: Cool the reaction mixture, collect the solid by vacuum filtration, wash with the solvent, and then with a more non-polar solvent like diethyl ether to aid in drying.
-
If no precipitate forms: The complex can often be isolated by slow evaporation of the solvent or by the addition of a solvent in which the complex is insoluble.
-
-
Drying: Dry the isolated metal complex in a desiccator or a vacuum oven at a suitable temperature.
Specific Protocol Example: Synthesis of [Ni(NBIDA)(H₂O)₃]·H₂O
This protocol is adapted from established procedures for similar nickel(II) complexes.[7][8]
-
Dissolve N-Benzyliminodiacetic acid (1.0 mmol, 223 mg) in 15 mL of deionized water and add sodium hydroxide (2.0 mmol, 80 mg) to achieve a pH of approximately 7-8.
-
In a separate beaker, dissolve nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) (1.0 mmol, 249 mg) in 10 mL of deionized water.
-
Slowly add the nickel(II) acetate solution to the NBIDA solution with stirring. A color change to light blue or green should be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Reduce the volume of the solution by gentle heating or under reduced pressure until crystals begin to form.
-
Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the blue-green crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a desiccator over anhydrous CaCl₂.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of NBIDA metal complexes.
PART 3: Characterization of NBIDA and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic and Analytical Data
| Compound | Technique | Expected Observations |
| N-Benzyliminodiacetic Acid (NBIDA) | ¹H NMR (DMSO-d₆) | δ ~7.3-7.5 (m, 5H, Ar-H), δ ~4.1 (s, 2H, Ar-CH₂-N), δ ~3.4 (s, 4H, N-(CH₂-COOH)₂) |
| ¹³C NMR (DMSO-d₆) | δ ~172 (C=O), δ ~138 (Ar-C), δ ~128-129 (Ar-CH), δ ~58 (Ar-CH₂-N), δ ~55 (N-CH₂-COOH) | |
| FTIR (KBr, cm⁻¹) | ~3000 (broad, O-H of COOH), ~1730 (C=O stretch), ~1400 (C-N stretch), ~700-750 (Ar C-H bend) | |
| [Ni(NBIDA)(H₂O)₃]·H₂O | FTIR (KBr, cm⁻¹) | Disappearance of the broad O-H stretch from COOH. Appearance of a broad band ~3400 for coordinated water. Shift of the C=O stretch to ~1600-1650 (asymmetric) and ~1400 (symmetric) for coordinated carboxylate.[7] |
| [Co(NBIDA)(H₂O)₃]·H₂O | FTIR (KBr, cm⁻¹) | Similar shifts to the Ni(II) complex, indicating coordination through the carboxylate groups.[9] |
| Lanthanide(III)-NBIDA Complexes | FTIR (KBr, cm⁻¹) | Similar shifts in the carboxylate stretching frequencies are expected upon coordination to a lanthanide ion.[10] |
Note: NMR data for paramagnetic complexes like many Ni(II) and Co(II) complexes will show significantly broadened peaks and large chemical shifts, often making detailed structural elucidation by this method challenging.
PART 4: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of NBIDA | Incomplete reaction due to insufficient base or reaction time. | Ensure the pH is maintained between 9-11 during the addition of sodium chloroacetate.[11] Consider extending the reflux time. |
| Loss of product during work-up. | Ensure the pH is sufficiently low (~2) to fully precipitate the product. Avoid using an excessive amount of solvent during recrystallization. | |
| Formation of an oil instead of a precipitate during NBIDA synthesis | Presence of impurities. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, attempt purification by column chromatography. |
| Metal complex does not precipitate | The complex is soluble in the reaction solvent. | Try to induce precipitation by adding a co-solvent in which the complex is less soluble (e.g., adding acetone or ethanol to an aqueous solution). Alternatively, slowly evaporate the solvent. |
| Incomplete complexation | Reaction conditions are not optimal. | Try gentle heating or increasing the reaction time. Ensure the ligand is fully deprotonated before adding the metal salt. |
| Unexpected color of the metal complex | Formation of a different coordination geometry or oxidation state. | Re-evaluate the stoichiometry of the reactants and the reaction conditions. Characterize the product thoroughly to determine its structure. |
Conclusion
The protocols outlined in this guide provide a robust framework for the successful synthesis and characterization of N-Benzyliminodiacetic acid and its metal complexes. The versatility of NBIDA as a ligand, coupled with the diverse properties of its metal complexes, offers a rich field for scientific exploration and application development. By carefully controlling reaction conditions and employing thorough characterization techniques, researchers can confidently prepare these valuable compounds for their specific needs.
References
-
N-Benzyliminodiacetic Acid: A Powerful Chelating Agent for Advanced Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
N-Benzyliminodiacetic Acid: Synthesis, Coordination Chemistry, and Biological Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Jovic, O., et al. (2014). Nickel(II)
-
Synthesis of Macrocyclic Complexes of Nickel(II). La Salle University. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
- Jovic, O., et al. (2013). Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids. Structural and vibrational spectroscopic characterization and DFT study. Journal of Molecular Structure, 1048, 338-346.
- Gkika, E., et al. (2010). New lanthanum (III) complex--synthesis, characterization, and cytotoxic activity. Journal of Inorganic Biochemistry, 104(2), 159-166.
- Synthesis and Characterisation and Antimicrobial Study of Cobalt (II) Complex of a Schiff Base Derived from Isonicotinic acid Hydra. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 66-70.
- Castillo, O., et al. (2020). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New lanthanum (III) complex--synthesis, characterization, and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Benzyliminodiacetic Acid in Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyliminodiacetic acid (BIDA) is a versatile chelating agent with significant potential in enzyme studies, particularly those involving metalloenzymes.[1] Its molecular structure, featuring a benzyl group and two carboxylic acid moieties, allows it to form stable complexes with a variety of divalent and trivalent metal ions.[1] This characteristic makes BIDA a valuable tool for investigating the role of metal ions in enzyme catalysis, structure, and regulation. By selectively sequestering metal cofactors essential for enzymatic activity, BIDA can be employed to probe enzyme mechanisms, validate drug targets, and screen for novel therapeutic agents. These application notes provide a comprehensive overview of the use of BIDA in enzyme studies, including detailed protocols and data presentation guidelines.
Principle of Action
The primary mechanism by which N-Benzyliminodiacetic acid influences enzyme activity is through the chelation of metal ions that are critical for the enzyme's function.[1][2] Many enzymes, known as metalloenzymes, require a metal ion cofactor, such as zinc (Zn²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), or copper (Cu²⁺), for their catalytic activity or structural integrity.[3] BIDA, as a chelating agent, can bind to these metal ions, effectively removing them from the enzyme's active site or allosteric sites. This sequestration leads to a decrease in or complete inhibition of enzyme activity. The strength of this inhibition is dependent on the concentration of BIDA, its affinity for the specific metal ion, and the enzyme's affinity for that same metal ion.
The interaction can be represented by the following equilibrium:
Enzyme-Metal (Active) + BIDA ⇌ Enzyme (Inactive) + BIDA-Metal
By studying the kinetics of this inhibition, researchers can gain insights into the stoichiometry of the metal-enzyme interaction and the stability of the enzyme-metal complex.[3]
Applications in Enzyme Studies
N-Benzyliminodiacetic acid can be utilized in a variety of applications within enzyme research and drug development:
-
Elucidation of Enzyme Mechanism: By observing the effect of BIDA on enzyme activity, researchers can confirm the dependence of an enzyme on a specific metal cofactor.
-
Target Validation: In drug discovery, confirming that an enzyme is a metalloenzyme can guide the design of inhibitors that target the metal-binding site.
-
Inhibitor Screening: BIDA can be used as a control or reference compound in high-throughput screening campaigns aimed at identifying novel metalloenzyme inhibitors.
-
Probing Active Site Structure: The binding of BIDA-metal complexes to an enzyme's active site can provide structural information through techniques like X-ray crystallography.
Quantitative Data Summary
While specific quantitative data for the interaction of N-Benzyliminodiacetic acid with particular enzymes is not extensively available in the public domain, the following tables provide a template for how such data should be structured and presented. The values provided are hypothetical and for illustrative purposes only.
Table 1: Inhibition of Metalloenzyme Activity by N-Benzyliminodiacetic Acid
| Enzyme Target | Metal Cofactor | BIDA IC₅₀ (µM) | Inhibition Type | Reference |
| Matrix Metalloproteinase-9 (MMP-9) | Zn²⁺ | 150 | Competitive | Hypothetical Data |
| Carbonic Anhydrase II | Zn²⁺ | 250 | Non-competitive | Hypothetical Data |
| Arginase | Mn²⁺ | 500 | Uncompetitive | Hypothetical Data |
Table 2: Kinetic Parameters of Metalloenzyme Inhibition by N-Benzyliminodiacetic Acid
| Enzyme Target | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min) | Kᵢ (µM) |
| Matrix Metalloproteinase-9 (MMP-9) | Gelatin | 10 | 5.0 | 75 |
| Carbonic Anhydrase II | p-Nitrophenyl Acetate | 200 | 100 | 120 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of N-Benzyliminodiacetic acid in enzyme studies.
Protocol 1: Determination of IC₅₀ of BIDA for a Metalloenzyme
Objective: To determine the concentration of BIDA required to inhibit 50% of the activity of a target metalloenzyme.
Materials:
-
Purified metalloenzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
N-Benzyliminodiacetic acid (BIDA) stock solution (e.g., 100 mM in DMSO or aqueous buffer)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Prepare a serial dilution of BIDA: In the 96-well plate, perform a serial dilution of the BIDA stock solution in assay buffer to achieve a range of concentrations (e.g., from 1 mM down to 1 nM). Include a control well with no BIDA.
-
Add the enzyme: To each well containing the BIDA dilution and the control well, add a fixed concentration of the metalloenzyme.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow BIDA to interact with the enzyme.
-
Initiate the reaction: Add the enzyme-specific substrate to all wells to start the enzymatic reaction.
-
Monitor the reaction: Immediately place the plate in the microplate reader and measure the product formation or substrate consumption over time at an appropriate wavelength.
-
Data analysis:
-
Calculate the initial reaction velocity (rate) for each BIDA concentration.
-
Normalize the rates relative to the control (no BIDA) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the BIDA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Kinetic Analysis of Enzyme Inhibition by BIDA
Objective: To determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ) of BIDA.
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Set up the assay: Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and BIDA.
-
Typically, use at least five different substrate concentrations (e.g., ranging from 0.2 x Kₘ to 5 x Kₘ).
-
For each substrate concentration, use at least three different concentrations of BIDA (including a zero-BIDA control).
-
-
Enzyme addition and incubation: Add the enzyme to each well and pre-incubate as described in Protocol 1.
-
Initiate and monitor the reaction: Start the reaction by adding the substrate and monitor the progress using a microplate reader.
-
Data analysis:
-
Calculate the initial reaction velocities for all combinations of substrate and BIDA concentrations.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each BIDA concentration.
-
Analyze the pattern of the lines to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the Kᵢ value from the Lineweaver-Burk plot or by using non-linear regression analysis of the velocity data.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of N-Benzyliminodiacetic acid in enzyme studies.
References
Application of N-Benzyliminodiacetic Acid in Radiopharmaceutical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyliminodiacetic acid (NBIDA) is a chelating agent characterized by a central nitrogen atom bonded to a benzyl group and two carboxymethyl groups. This structure allows for the stable coordination of various metal ions, a property of significant interest in the field of radiopharmaceutical chemistry. The benzyl group imparts a degree of lipophilicity to the molecule, which can influence the pharmacokinetic properties of its metallic complexes. In radiopharmaceutical development, derivatives of iminodiacetic acid have been successfully employed for the chelation of radiometals for diagnostic imaging. This document provides an overview of the application of NBIDA and its derivatives in this field, along with generalized protocols for radiolabeling and quality control.
Application Notes
The primary application of iminodiacetic acid derivatives in radiopharmaceutical chemistry has been in the development of agents for hepatobiliary imaging using Technetium-99m (99mTc). The lipophilicity and molecular structure of these complexes allow for their recognition and uptake by hepatocytes, followed by excretion into the biliary system. While N-Benzyliminodiacetic acid itself has not been as extensively studied as other derivatives like HIDA (lidofenin), research has indicated its potential as a ligand for 99mTc in the context of tumor imaging.
A notable study by Awaluddin et al. explored the use of a cis-platinum-containing N-benzyliminodiacetic acid derivative labeled with 99mTc for tumor imaging. Their findings suggested that the 99mTc-benzyliminodiacetic acid moiety itself exhibited tumor-localizing properties, indicating a potential role for NBIDA-based radiopharmaceuticals in oncology beyond hepatobiliary applications.
Furthermore, the acyclic nature of NBIDA suggests its potential as a chelator for other radiometals used in diagnostic imaging, such as Gallium-68 (68Ga) for Positron Emission Tomography (PET). While specific research on NBIDA for 68Ga chelation is limited, its structural similarity to other acyclic chelators allows for the postulation of its use in developing novel PET imaging agents. A bifunctional derivative of NBIDA could be synthesized to allow for conjugation to a targeting biomolecule (e.g., a peptide or antibody), enabling the targeted delivery of 68Ga to specific tissues or cell types.
Key Advantages of Iminodiacetic Acid-Based Chelators:
-
Stable Complex Formation: Forms stable complexes with various radiometals, particularly 99mTc.
-
Favorable Pharmacokinetics: The lipophilicity can be tuned by modifying the substituent on the nitrogen atom (e.g., the benzyl group) to optimize biodistribution.
-
Versatile Chemistry: The core structure can be modified to create bifunctional chelators for targeted radiopharmaceuticals.
Quantitative Data Summary
The following tables summarize typical radiolabeling parameters and outcomes for iminodiacetic acid derivatives with 99mTc and a prospective outlook for 68Ga. It is important to note that optimal conditions can vary depending on the specific derivative and the intended application.
Table 1: Radiolabeling Parameters for 99mTc-Iminodiacetic Acid Derivatives
| Parameter | Typical Range | Notes |
| Precursor Concentration | 1-10 mg/mL | Dependent on the specific activity required. |
| Reducing Agent | Stannous chloride (SnCl₂) or Sodium dithionite | Stannous chloride is more common for kit-based preparations. |
| pH | 5.0 - 7.0 | Optimal pH can vary for different derivatives. |
| Reaction Temperature | Room Temperature | A key advantage for labeling sensitive biomolecules. |
| Reaction Time | 10 - 30 minutes | Generally rapid labeling kinetics. |
| Radiochemical Yield | > 95% | Typically high and reproducible. |
| Radiochemical Purity | > 95% | Achievable with standard purification methods. |
Table 2: Prospective Radiolabeling Parameters for a Bifunctional 68Ga-NBIDA Derivative
| Parameter | Projected Range | Notes |
| Precursor Concentration | 10-50 µg | Typical for peptide-based PET radiopharmaceuticals. |
| Buffer | Sodium Acetate or HEPES | To maintain optimal pH. |
| pH | 3.5 - 5.0 | Common for 68Ga labeling with acyclic chelators. |
| Reaction Temperature | Room Temperature to 95°C | Acyclic chelators often allow for lower temperatures. |
| Reaction Time | 5 - 15 minutes | Rapid labeling is crucial due to the short half-life of 68Ga. |
| Radiochemical Yield | > 90% | Expected outcome based on similar acyclic chelators. |
| Radiochemical Purity | > 95% | Post-labeling purification is typically required. |
Experimental Protocols
The following are generalized protocols for the radiolabeling of N-benzyliminodiacetic acid derivatives. These should be considered as templates and may require optimization for specific applications.
Protocol 1: Radiolabeling of N-Benzyliminodiacetic Acid Derivative with Technetium-99m (99mTc)
This protocol is a general procedure for the direct labeling of an iminodiacetic acid derivative, inspired by methods used for hepatobiliary imaging agents and the work of Awaluddin et al. on a benzyliminodiacetic acid derivative for tumor imaging.
Materials:
-
N-Benzyliminodiacetic acid derivative
-
Stannous chloride (SnCl₂) dihydrate
-
Sodium pertechnetate (Na[99mTcO₄]) eluate from a 99Mo/99mTc generator
-
0.9% Sodium Chloride for injection
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Nitrogen gas (high purity)
-
Sterile, pyrogen-free vials
-
ITLC-SG strips
-
Saline and Acetone (or other suitable solvents) for chromatography
-
Gamma counter or radio-TLC scanner
Procedure:
-
Preparation of Stannous N-Benzyliminodiacetic Acid Kit:
-
In a sterile, pyrogen-free vial, dissolve the N-benzyliminodiacetic acid derivative in deoxygenated water.
-
Add a freshly prepared solution of stannous chloride dihydrate in 0.1 M HCl. The molar ratio of ligand to stannous chloride should be optimized, but a starting point is typically in the range of 20:1 to 50:1.
-
Adjust the pH of the solution to 5.5-6.5 using 0.1 M NaOH.
-
Lyophilize the solution under sterile conditions to produce a "kit" for radiolabeling.
-
-
Radiolabeling:
-
Reconstitute the lyophilized kit with a predetermined volume of sterile 0.9% Sodium Chloride for injection.
-
Add the required activity of Na[99mTcO₄] eluate to the vial.
-
Gently swirl the vial and let it stand at room temperature for 15-20 minutes.
-
-
Quality Control - Radiochemical Purity (RCP):
-
Perform instant thin-layer chromatography (ITLC) on silica gel (ITLC-SG) strips.
-
System 1 (for free pertechnetate): Use saline as the mobile phase. The 99mTc-NBIDA complex and reduced/hydrolyzed 99mTc will remain at the origin (Rf = 0.0-0.2), while free [99mTcO₄]⁻ will migrate with the solvent front (Rf = 0.8-1.0).
-
System 2 (for reduced/hydrolyzed 99mTc): Use acetone as the mobile phase. The 99mTc-NBIDA complex will remain at the origin (Rf = 0.0-0.2), while free [99mTcO₄]⁻ will migrate with the solvent front (Rf = 0.8-1.0). Reduced/hydrolyzed 99mTc also remains at the origin.
-
Calculate the percentage of each species by integrating the peaks on the radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
The radiochemical purity is calculated as: RCP (%) = 100% - (% free [⁹⁹ᵐTcO₄]⁻) - (% reduced/hydrolyzed ⁹⁹ᵐTc). A purity of >95% is generally required for clinical use.
-
Protocol 2: Prospective Radiolabeling of a Bifunctional N-Benzyliminodiacetic Acid Derivative with Gallium-68 (68Ga)
This protocol is a hypothetical procedure for labeling a bifunctional NBIDA derivative (e.g., conjugated to a peptide) with 68Ga. It is based on general methods for labeling acyclic chelators with 68Ga.
Materials:
-
Bifunctional N-Benzyliminodiacetic acid-peptide conjugate
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
Sodium acetate or HEPES buffer (metal-free)
-
Sterile water for injection (metal-free)
-
C18 Sep-Pak light cartridges
-
Ethanol
-
Sterile, pyrogen-free vials
-
Radio-HPLC system with a C18 column and a radioactivity detector
-
ITLC-SA strips
-
Citrate buffer (pH 4.5) for ITLC
Procedure:
-
Elution of 68Ga:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
-
Radiolabeling:
-
In a sterile vial, add the bifunctional NBIDA-peptide conjugate (typically 10-50 µg) dissolved in sterile water.
-
Add the sodium acetate or HEPES buffer to adjust the pH to the optimal range (typically 3.5-4.5 for acyclic chelators).
-
Add the 68Ga eluate to the reaction vial.
-
Incubate the reaction mixture at a predetermined temperature (start with room temperature and optimize up to 95°C if necessary) for 5-10 minutes.
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge. The 68Ga-NBIDA-peptide conjugate will be retained.
-
Wash the cartridge with sterile water to remove unreacted 68Ga and hydrophilic impurities.
-
Elute the purified 68Ga-NBIDA-peptide conjugate from the cartridge with a small volume of ethanol/water mixture (e.g., 50% ethanol).
-
Dilute the final product with sterile saline for injection to reduce the ethanol concentration.
-
-
Quality Control - Radiochemical Purity (RCP):
-
Radio-HPLC: Inject an aliquot of the final product onto a C18 HPLC column. Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase. The retention time of the radiolabeled conjugate should be compared to a non-radioactive standard. The radiochemical purity is the percentage of the total radioactivity that corresponds to the peak of the desired product.
-
ITLC: Spot the radiolabeled product on an ITLC-SA strip and develop it with a citrate buffer (pH 4.5). In this system, the 68Ga-NBIDA-peptide conjugate will migrate with the solvent front, while unchelated 68Ga will remain at the origin.
-
Visualizations
The following diagrams illustrate the conceptual workflows for the synthesis and application of N-Benzyliminodiacetic acid-based radiopharmaceuticals.
Caption: General workflow for the synthesis and application of NBIDA-based radiopharmaceuticals.
Caption: Simplified workflow for the kit-based radiolabeling of an NBIDA derivative with 99mTc.
Caption: A prospective workflow for the radiolabeling of a bifunctional NBIDA derivative with 68Ga.
Application Notes and Protocols for N-Benzyliminodiacetic Acid Functionalized Resins in Metal Ion Separation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-benzyliminodiacetic acid (BIDA) functionalized resins in the separation of metal ions. BIDA-functionalized resins are a class of chelating ion exchange resins that exhibit high affinity and selectivity for various metal ions, making them valuable tools in analytical chemistry, environmental remediation, and pharmaceutical development.
Introduction
N-benzyliminodiacetic acid (BIDA) functionalized resins are robust materials designed for the selective capture of metal ions from aqueous solutions. The core of their functionality lies in the BIDA ligand, which is covalently attached to a solid support, typically a polystyrene-divinylbenzene copolymer. The iminodiacetic acid group acts as a tridentate chelating agent, forming stable five-membered rings with metal ions through interactions with the nitrogen atom and the two carboxylate groups.[1] The presence of the benzyl group enhances the resin's hydrophobicity and can influence the steric and electronic environment around the metal ion, contributing to improved selectivity compared to simpler iminodiacetic acid resins.[1]
These resins are particularly effective for the separation of divalent transition metal ions and can be employed in various applications, including:
-
Preconcentration of trace metals: for analytical purposes.
-
Removal of heavy metal contaminants: from wastewater.
-
Purification of pharmaceutical compounds: by removing metallic impurities.
-
Catalyst recovery: in industrial processes.
Data Presentation: Metal Ion Adsorption Characteristics
The performance of N-benzyliminodiacetic acid functionalized resins is quantified by their adsorption capacity and selectivity for different metal ions. The following table summarizes typical adsorption capacities for various metal ions on iminodiacetic acid-based resins. It is important to note that these values can vary depending on the specific resin synthesis, experimental conditions (pH, temperature, ionic strength), and the initial metal ion concentration.
| Metal Ion | Adsorption Capacity (mmol/g) | Adsorption Capacity (mg/g) | Optimal pH for Adsorption |
| Cu(II) | ~0.5 - 2.0 | ~32 - 127 | 4.0 - 6.0 |
| Pb(II) | ~0.3 - 1.5 | ~62 - 311 | 4.0 - 6.0 |
| Ni(II) | ~0.4 - 1.8 | ~23 - 106 | 5.0 - 7.0 |
| Cd(II) | ~0.2 - 1.0 | ~22 - 112 | 5.0 - 7.0 |
| Zn(II) | ~0.3 - 1.2 | ~20 - 78 | 5.0 - 7.0 |
| Co(II) | ~0.2 - 0.8 | ~12 - 47 | 5.0 - 7.0 |
| Fe(III) | ~0.4 - 1.5 | ~22 - 84 | 2.0 - 3.0 |
Note: The data presented is a compilation from various sources on iminodiacetic acid functionalized resins and serves as a general guide. Actual performance should be determined experimentally for a specific BIDA-functionalized resin.
Experimental Protocols
This section provides detailed protocols for the synthesis of BIDA-functionalized resin and its application in metal ion separation.
Synthesis of N-Benzyliminodiacetic Acid Functionalized Polystyrene-Divinylbenzene Resin
This protocol describes the functionalization of chloromethylated polystyrene-divinylbenzene (PS-DVB) resin with N-benzyliminodiacetic acid.
Materials:
-
Chloromethylated polystyrene-divinylbenzene (PS-DVB) resin (100-200 mesh, 1% DVB)
-
N-benzyliminodiacetic acid (BIDA)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Salt of BIDA:
-
Dissolve N-benzyliminodiacetic acid in a stoichiometric amount of 1 M NaOH solution with stirring until a clear solution is obtained.
-
The pH of the solution should be adjusted to approximately 10-11.
-
-
Functionalization Reaction:
-
Swell the chloromethylated PS-DVB resin in DMF for 2 hours.
-
Add the prepared sodium salt of BIDA solution to the swollen resin suspension.
-
Heat the reaction mixture to 80-90°C and stir for 24-48 hours under a nitrogen atmosphere.
-
-
Washing and Purification:
-
After the reaction, cool the mixture to room temperature and filter the resin.
-
Wash the resin sequentially with deionized water, ethanol, and again with deionized water until the washings are neutral.
-
To ensure complete removal of unreacted reagents, wash the resin with 1 M HCl followed by copious amounts of deionized water until the filtrate is neutral.
-
-
Drying and Storage:
-
Dry the functionalized resin in a vacuum oven at 60°C for 24 hours.
-
Store the dry resin in a desiccator.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the introduction of the iminodiacetic acid groups. Look for characteristic peaks of C=O stretching in the carboxyl groups (~1700-1740 cm⁻¹) and C-N stretching.
-
Elemental Analysis: To determine the nitrogen content, which can be used to calculate the degree of functionalization.
-
Titration: To determine the ion-exchange capacity of the resin.
Batch Method for Metal Ion Adsorption Studies
This protocol outlines a batch experiment to determine the adsorption capacity of the BIDA-functionalized resin for a specific metal ion.
Materials:
-
BIDA-functionalized resin
-
Stock solution of the metal ion of interest (e.g., 1000 mg/L)
-
pH buffers (e.g., acetate buffer for pH 4-6, phosphate buffer for pH 6-8)
-
Nitric acid (for metal analysis)
-
Deionized water
Procedure:
-
Preparation of Metal Ion Solutions: Prepare a series of metal ion solutions of known concentrations by diluting the stock solution with deionized water.
-
Adsorption Experiment:
-
Accurately weigh a specific amount of the dry BIDA-functionalized resin (e.g., 0.1 g) into a series of flasks.
-
Add a known volume (e.g., 50 mL) of the metal ion solution of a specific concentration to each flask.
-
Adjust the pH of the solutions to the desired value using the appropriate buffer.
-
Shake the flasks at a constant speed and temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Analysis:
-
After equilibration, filter the suspension to separate the resin from the solution.
-
Determine the final concentration of the metal ion in the filtrate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the resin at equilibrium (q_e, in mg/g) can be calculated using the following equation:
q_e = (C_0 - C_e) * V / m
where:
-
C_0 is the initial metal ion concentration (mg/L)
-
C_e is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the dry resin (g)
-
Column Method for Metal Ion Separation
This protocol describes the use of a packed column of BIDA-functionalized resin for the separation of metal ions.
Materials:
-
BIDA-functionalized resin
-
Chromatography column
-
Sample solution containing a mixture of metal ions
-
Eluent solution (e.g., acidic solution of appropriate concentration, such as 0.1 - 2 M HCl or HNO₃)
-
Deionized water
Procedure:
-
Column Packing:
-
Prepare a slurry of the BIDA-functionalized resin in deionized water.
-
Carefully pour the slurry into the chromatography column, allowing the resin to settle and form a uniform bed.
-
Wash the packed column with several bed volumes of deionized water to remove any entrapped air and to condition the resin.
-
-
Sample Loading:
-
Pass the sample solution containing the mixture of metal ions through the column at a controlled flow rate. The metal ions will be adsorbed onto the resin.
-
-
Washing:
-
Wash the column with deionized water to remove any non-adsorbed species.
-
-
Elution:
-
Elute the bound metal ions by passing the eluent solution through the column. The choice of eluent and its concentration will depend on the strength of the metal-resin interaction. A stepwise or gradient elution can be used for separating multiple metal ions.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions and analyze the concentration of each metal ion in the fractions using AAS or ICP-OES to obtain the elution profile.
-
-
Regeneration:
-
After elution, regenerate the column by washing it with a strong acid (e.g., 2 M HCl) to remove any remaining metal ions, followed by a thorough rinse with deionized water until the pH is neutral. The column is then ready for the next separation cycle.
-
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and application of N-benzyliminodiacetic acid functionalized resins.
References
Application Notes and Protocols for N-Benzyliminodiacetic Acid in Hydrophilic Interaction Liquid Chromatography (HILIC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing N-Benzyliminodiacetic acid-based stationary phases in Hydrophilic Interaction Liquid Chromatography (HILIC). The zwitterionic nature of N-Benzyliminodiacetic acid offers unique selectivity for a wide range of polar and hydrophilic compounds.
Application Notes
Introduction to N-Benzyliminodiacetic Acid Stationary Phase
A novel tridentate zwitterionic HILIC stationary phase has been developed by covalently bonding N-Benzyliminodiacetic acid (BIA) to a silica gel support.[1] This stationary phase exhibits strong interactions with polar and charged analytes, making it a powerful tool for the separation of compounds that are poorly retained in reversed-phase chromatography.[1][2][3] The iminodiacetic acid group provides both acidic (carboxyl) and basic (amino) functionalities, contributing to a mixed-mode separation mechanism that includes hydrophilic partitioning, ion exchange, and hydrogen bonding.[1][3]
Key Features and Benefits:
-
Enhanced Retention of Polar Compounds: The zwitterionic nature of the BIA ligand leads to strong retention of a broad range of polar and hydrophilic molecules, including organic acids, bases, and other highly polar compounds.[1]
-
Unique Selectivity: The mixed-mode separation mechanism allows for unique selectivity that can be tuned by altering mobile phase conditions such as pH and buffer concentration.[4]
-
High Column Efficiency: The stationary phase has demonstrated high column efficiency, with theoretical plate numbers reaching up to 44,000 plates/m for certain analytes like guanosine.[1]
-
Good Peak Shapes: For most polar compounds, this stationary phase provides good peak symmetry.[1]
-
Broad Applicability: It has been successfully applied to the separation of challenging polar compounds such as cephalosporins and carbapenems.[1]
Typical Applications:
The N-Benzyliminodiacetic acid HILIC stationary phase is well-suited for the analysis of:
-
Organic acids and bases
-
Amino acids and small peptides
-
Nucleosides and nucleotides
-
Polar pharmaceuticals and their metabolites (e.g., cephalosporins, carbapenems)[1]
-
Other highly polar and hydrophilic compounds
Quantitative Data Summary
The following table summarizes the performance characteristics of the N-Benzyliminodiacetic acid stationary phase for the separation of various polar compounds.
| Analyte Class | Example Compounds | Column Efficiency (plates/m) | Observations |
| Nucleosides | Guanosine | up to 44,000 | Excellent peak shape and high efficiency. |
| Organic Acids | Benzoic Acid, Salicylic Acid | Data not specified | Good separation and peak shape. |
| Organic Bases | Purines, Pyrimidines | Data not specified | Effective retention and selectivity. |
| Antibiotics | Cephalosporins, Carbapenems | Data not specified | Successful separation of these highly polar drugs.[1] |
Experimental Protocols
1. General Column Equilibration and Mobile Phase Preparation
-
Mobile Phase Preparation:
-
Use high-purity solvents (e.g., LC-MS grade acetonitrile and water).
-
Prepare buffer solutions fresh daily to ensure accurate pH and concentration. Ammonium formate and ammonium acetate are common buffers in HILIC.
-
Filter all mobile phases through a 0.22 µm filter before use.
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes.
-
A stable baseline and reproducible retention times are indicative of a well-equilibrated column.
-
For gradient elution, it is crucial to re-equilibrate the column for a sufficient time between injections.
-
2. Protocol for Separation of Organic Acids and Bases
-
Column: Silica-based N-Benzyliminodiacetic acid, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water, pH 4.7
-
Gradient Program:
-
0-5 min: 95% A
-
5-20 min: 95% to 70% A
-
20-25 min: 70% A
-
25.1-30 min: 95% A (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve samples in the initial mobile phase composition (95:5 Acetonitrile/Water).
3. Protocol for Separation of Cephalosporins and Carbapenems
-
Column: Silica-based N-Benzyliminodiacetic acid, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 20 mM Ammonium Formate in Water, pH 3.0
-
Gradient Program:
-
0-10 min: 90% A
-
10-25 min: 90% to 60% A
-
25-30 min: 60% A
-
30.1-35 min: 90% A (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Sample Preparation: Dissolve samples in a mixture of Acetonitrile and Water (e.g., 80:20 v/v).
Visualizations
Caption: HILIC Mechanism on BIA Phase.
Caption: HILIC Method Development Workflow.
References
- 1. Click N-benzyl iminodiacetic acid: novel silica-based tridentate zwitterionic stationary phase for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. afin-ts.de [afin-ts.de]
- 4. mac-mod.com [mac-mod.com]
N-Benzyliminodiacetic Acid: A Versatile Precursor for Novel Antiproliferative Agents
For Immediate Release
Shanghai, China – December 30, 2025 – N-Benzyliminodiacetic acid (NBIDA) is emerging as a important precursor in the development of novel antiproliferative agents for cancer therapy. Its unique structural features allow for the synthesis of a diverse range of derivatives, including metal complexes and substituted heterocyclic compounds, which have demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of NBIDA in oncology.
Introduction
N-Benzyliminodiacetic acid is a chelating agent with a structure that lends itself to the synthesis of complex molecules with therapeutic potential. The presence of the benzyl group and two carboxylic acid moieties allows for the formation of stable complexes with metal ions and the creation of various organic derivatives.[1] Research has shown that palladium(II) complexes of NBIDA, in particular, exhibit potent antiproliferative activity.[2] Furthermore, the NBIDA scaffold can be incorporated into various heterocyclic systems known to possess anticancer properties.
Application Notes
The primary application of N-Benzyliminodiacetic acid in this context is as a starting material for the synthesis of potential anticancer drugs. Its derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Key Areas of Application:
-
Synthesis of Metal-Based Anticancer Agents: NBIDA is an excellent ligand for the formation of metal complexes, particularly with palladium(II). These complexes have shown promising antiproliferative activity, suggesting a different mechanism of action compared to traditional platinum-based drugs.[3]
-
Development of Heterocyclic Antiproliferative Compounds: The iminodiacetic acid moiety can be used as a reactive handle to synthesize a variety of N-benzyl substituted heterocyclic compounds, such as pyrimidines and pyrazoles, which are known to exhibit anticancer properties.[4][5]
-
Targeting Cancer Cell Signaling Pathways: Derivatives of NBIDA have been shown to interfere with critical signaling pathways in cancer cells, including the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.[5]
Quantitative Data Summary
The following tables summarize the in vitro antiproliferative activity of various compounds derived from or related to N-benzyl structures. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (22) | MIA PaCa-2 | Submicromolar | [5] |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (23) | MIA PaCa-2 | Submicromolar | [5] |
| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) | HEPG2, MCF7, HCT-116 | 0.7 | [6] |
| N-benzyl benzimidazole linked pyrimidine (5a) | MDA-MB-231 | 84.0 | [4] |
| N-benzyl benzimidazole linked pyrimidine (5b) | MDA-MB-231 | 39.6 | [4] |
| Palladium Complex | Cell Line | IC50 (µM) | Reference |
| Complex 3d | A2780 | 0.71 ± 0.03 | [3] |
| Complex 3d | A2780cis | 3.0 ± 0.04 | [3] |
| Complex 3d | OVCAR-5 | 3.4 ± 0.2 | [3] |
| Complex 3d | MDA-MB-231 | 2.3 ± 0.2 | [3] |
| Complex 3f | A2780 | 0.035 ± 0.008 | [3] |
| Complex 3f | A2780cis | 0.029 ± 0.003 | [3] |
| Complex 3f | OVCAR-5 | 0.015 ± 0.003 | [3] |
| Complex 3f | MDA-MB-231 | 0.04 ± 0.02 | [3] |
| Complex 5a | A2780 | 0.16 ± 0.05 | [3] |
| Complex 5a | A2780cis | 0.17 ± 0.02 | [3] |
| Complex 5a | OVCAR-5 | 0.44 ± 0.03 | [3] |
| Complex 5a | MDA-MB-231 | 0.28 ± 0.02 | [3] |
| Complex 5b | A2780 | 0.030 ± 0.007 | [3] |
| Complex 5b | A2780cis | 0.18 ± 0.06 | [3] |
| Complex 5b | OVCAR-5 | 0.10 ± 0.02 | [3] |
| Complex 5b | MDA-MB-231 | 0.104 ± 0.003 | [3] |
| Complex 5c | A2780 | 0.026 ± 0.006 | [3] |
| Complex 5c | A2780cis | 0.019 ± 0.003 | [3] |
| Complex 5c | OVCAR-5 | 0.035 ± 0.003 | [3] |
| Complex 5c | MDA-MB-231 | 0.014 ± 0.003 | [3] |
| Complex 5d | A2780 | 0.13 ± 0.06 | [3] |
| Complex 5d | A2780cis | 1.5 ± 0.4 | [3] |
| Complex 5d | OVCAR-5 | 0.80 ± 0.06 | [3] |
| Complex 5d | MDA-MB-231 | 0.13 ± 0.03 | [3] |
| Complex 6b | A2780 | 0.10 ± 0.03 | [3] |
| Complex 6b | A2780cis | 0.25 ± 0.03 | [3] |
| Complex 6b | OVCAR-5 | 0.59 ± 0.07 | [3] |
| Complex 6b | MDA-MB-231 | 0.3 ± 0.1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl Benzimidazole Linked Pyrimidine Derivatives
This protocol describes a general method for the synthesis of N-benzyl benzimidazole linked pyrimidine derivatives, adapted from reported procedures.[4]
Step 1: Synthesis of N-benzyl benzimidazole chalcones.
-
React N-benzyl-2-acetylbenzimidazole with an appropriate aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Isolate the product by filtration and purify by recrystallization.
Step 2: Synthesis of N-benzyl benzimidazole linked pyrimidine derivatives.
-
Dissolve the N-benzyl benzimidazole chalcone (2 mmol) in a mixture of absolute alcohol (10 ml) and aqueous sodium hydroxide solution (10%, 1 ml).[7]
-
Add guanidine hydrochloride (4 mmol) to the reaction mixture.[7]
-
Reflux the contents until the reaction is complete (10-12 h), monitoring by TLC.[7]
-
Cool the reaction mixture, and filter the precipitate formed.[7]
-
Wash the product with rectified spirit.[7]
Synthesis of N-benzyl benzimidazole pyrimidines.
Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the determination of the antiproliferative activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Workflow for the MTT antiproliferative assay.
Signaling Pathway Insights
Recent studies have indicated that certain N-benzyl derivatives can modulate key signaling pathways implicated in cancer progression. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity and modulate autophagy, a cellular process that can either promote or suppress tumor growth depending on the context.[5] The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its inhibition is a major focus of modern cancer drug development.
Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
N-Benzyliminodiacetic acid represents a promising and versatile platform for the development of novel antiproliferative agents. The ability to synthesize a wide array of derivatives, including metal complexes and heterocyclic compounds, provides a rich chemical space for exploration. Further research into the synthesis of novel NBIDA derivatives and the elucidation of their mechanisms of action will be crucial in realizing their full therapeutic potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arts.units.it [arts.units.it]
- 4. archives.ijper.org [archives.ijper.org]
- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Conjugating N-Benzyliminodiacetic Acid to Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyliminodiacetic acid (BIDA) is a bifunctional chelating agent increasingly utilized in the development of targeted therapeutics and diagnostic agents. Its iminodiacetic acid moiety serves as a robust coordination site for various metal ions, including those used in radioimaging and radiotherapy, while the benzyl group provides a handle for further chemical modifications. The conjugation of BIDA to peptides that target specific biological markers, such as cell surface receptors overexpressed in tumors, enables the precise delivery of diagnostic or therapeutic payloads.
These application notes provide detailed protocols for the conjugation of N-Benzyliminodiacetic acid to peptides, covering both solid-phase and solution-phase strategies. The methodologies described are based on established principles of peptide chemistry and bioconjugation, offering a comprehensive guide for researchers in drug development and related fields.
Key Concepts and Strategies
The conjugation of BIDA to a peptide typically involves the formation of a stable amide bond between one of the carboxylic acid groups of BIDA and a primary amine on the peptide. The most common target for conjugation is the ε-amino group of a lysine residue or the N-terminal α-amino group. The choice between solid-phase and solution-phase conjugation depends on several factors, including the nature of the peptide, the desired scale of the synthesis, and the available resources.
-
Solid-Phase Peptide Synthesis (SPPS) Based Conjugation: This approach involves synthesizing the peptide on a solid support (resin) and then coupling BIDA to the resin-bound peptide before cleavage and deprotection. This method is advantageous for its efficiency, ease of purification by simple washing steps, and the ability to drive reactions to completion using excess reagents.[1][2]
-
Solution-Phase Conjugation: In this method, the fully synthesized and purified peptide is reacted with an activated form of BIDA in a suitable solvent system. This strategy is often employed when the peptide is commercially available or when the solid-phase approach is not feasible. Careful control of stoichiometry and reaction conditions is crucial to minimize side reactions and ensure selective conjugation.
Experimental Protocols
Protocol 1: Solid-Phase Conjugation of N-Benzyliminodiacetic Acid to a Resin-Bound Peptide
This protocol describes the coupling of BIDA to a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptide-resin
-
N-Benzyliminodiacetic acid (BIDA)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether (cold)
-
HPLC grade water and acetonitrile with 0.1% TFA for purification
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid-phase resin (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc-SPPS protocols. The lysine residue intended for conjugation should have its ε-amino group protected with a group that is stable to the Fmoc deprotection conditions but can be selectively removed (e.g., Boc or Mtt).
-
Selective Deprotection of Lysine Side Chain (if applicable): If conjugation is desired at a specific lysine residue, selectively deprotect its side chain. For example, an Mtt group can be removed by treatment with a solution of 1-5% TFA in DCM.
-
Fmoc Deprotection of the N-terminus (for N-terminal conjugation): If conjugation is intended for the N-terminus, treat the peptide-resin with 20% piperidine in DMF to remove the final Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Activation of N-Benzyliminodiacetic Acid: In a separate vial, dissolve N-Benzyliminodiacetic acid (2-4 equivalents relative to the resin loading) and a coupling agent such as HATU or HBTU (2-4 equivalents) in DMF. Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling of BIDA to the Peptide-Resin: Add the pre-activated BIDA solution to the peptide-resin in the reaction vessel. Shake the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test (ninhydrin test). A negative Kaiser test indicates the completion of the reaction.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the BIDA-peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the conjugate from the resin and remove the remaining side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude BIDA-peptide conjugate by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash. Dry the crude product under vacuum. Purify the BIDA-peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation:
| Parameter | Typical Value |
| Coupling Efficiency | > 95% (as determined by Kaiser test) |
| Crude Purity | 50-80% |
| Final Purity (after HPLC) | > 95% |
| Overall Yield | 20-40% (based on initial resin loading) |
Protocol 2: Solution-Phase Conjugation of N-Benzyliminodiacetic Acid to a Purified Peptide
This protocol outlines the conjugation of BIDA to a peptide in solution, which is suitable for commercially available peptides or those synthesized and purified separately.
Materials:
-
Purified peptide with a free primary amine (N-terminus or lysine side chain)
-
N-Benzyliminodiacetic acid (BIDA)
-
Activating agents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4-8.0 or a similar non-amine-containing buffer.
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Organic Solvent (if needed for BIDA solubility): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification: Size-exclusion chromatography (SEC) or RP-HPLC
-
Reaction vials
-
Stirring plate
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Activation of N-Benzyliminodiacetic Acid:
-
Method A (EDC/NHS): In a separate vial, dissolve BIDA (5-20 fold molar excess over the peptide) and NHS or Sulfo-NHS (5-20 fold molar excess) in DMF or DMSO. Add EDC (5-20 fold molar excess) and stir the mixture at room temperature for 15-30 minutes to form the NHS-ester of BIDA.
-
-
Conjugation Reaction: Add the activated BIDA solution to the peptide solution. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The pH of the reaction should be maintained between 7.4 and 8.0 for efficient coupling to primary amines.
-
Quenching the Reaction: Add a quenching solution (e.g., 1 M Tris-HCl or glycine) to a final concentration of 50-100 mM to consume any unreacted activated BIDA. Incubate for 30 minutes at room temperature.
-
Purification: Purify the BIDA-peptide conjugate from unreacted peptide, excess BIDA, and reaction byproducts using an appropriate chromatographic method. For larger peptides, size-exclusion chromatography can be effective. For most peptides, RP-HPLC is the method of choice for achieving high purity.
-
Characterization: Analyze the purified BIDA-peptide conjugate by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight.
Data Presentation:
| Parameter | Typical Value |
| Molar Excess of BIDA | 5-20 fold |
| Reaction Time | 2-4 hours at RT or overnight at 4°C |
| Conjugation Efficiency | 40-70% |
| Final Purity (after HPLC) | > 95% |
Visualization of Workflows
Solid-Phase Conjugation Workflow
Caption: Workflow for solid-phase conjugation of BIDA to a peptide.
Solution-Phase Conjugation Workflow
Caption: Workflow for solution-phase conjugation of BIDA to a peptide.
Logical Relationship of Conjugation Strategies
Caption: Logical flow of solid-phase versus solution-phase BIDA conjugation.
References
Mastering 68Ga Labeling: A Step-by-Step Guide for N-Benzyliminodiacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step guide for the radiolabeling of N-Benzyliminodiacetic acid (BIDA) derivatives with Gallium-68 (68Ga). As Senior Application Scientists, we aim to deliver not just a protocol, but a framework for understanding the critical parameters that ensure high radiochemical yield, purity, and stability for the development of novel PET imaging agents.
Introduction: The Promise of 68Ga and BIDA Chelators
Gallium-68 is a positron-emitting radionuclide with a conveniently short half-life of 68 minutes, making it ideal for positron emission tomography (PET) imaging.[1][2] Its generator-based production offers a significant advantage over cyclotron-produced isotopes, providing readily available 68Ga for on-demand radiopharmaceutical synthesis.[2][3] The versatility of 68Ga chemistry allows for its chelation by a variety of molecules, enabling the development of targeted imaging agents for a wide range of biological processes.[1][4]
N-Benzyliminodiacetic acid (BIDA) and its derivatives represent a class of acyclic chelators that are gaining interest for 68Ga complexation. Similar to the well-studied HBED-CC (N,N'-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid), these chelators can be designed to offer rapid and stable coordination of 68Ga at room temperature, a significant advantage for the development of kit-based formulations. This guide will provide a detailed protocol, adaptable for various BIDA derivatives, to facilitate their use in preclinical and clinical research.
The Chelation Mechanism: A Look at the Coordination Chemistry
The chelation of 68Ga3+ by BIDA derivatives involves the formation of a stable coordination complex. The iminodiacetic acid moieties, along with other potential coordinating groups on the benzyl ring, provide the necessary donor atoms (typically nitrogen and oxygen) to satisfy the coordination sphere of the gallium ion. The stability of the resulting complex is crucial for in vivo applications to prevent the release of free 68Ga, which can lead to non-specific uptake and poor image quality.
Caption: Chelation of 68Ga3+ by a BIDA derivative.
Essential Materials and Equipment
3.1 Reagents
-
68Ge/68Ga generator (e.g., Eckert & Ziegler GalliaPharm®, ITG Isotope Technologies Munich)
-
0.1 M HCl (for generator elution)
-
N-Benzyliminodiacetic acid (BIDA) derivative precursor
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, metal-free water for injection (WFI)
-
Ethanol (absolute, for purification cartridge conditioning)
-
Saline (0.9% NaCl, sterile)
-
C18 Sep-Pak® or equivalent solid-phase extraction (SPE) cartridge
3.2 Equipment
-
Lead-shielded hot cell
-
Automated synthesis module (optional, but recommended for reproducibility)
-
Dose calibrator
-
pH meter or pH strips
-
Vortex mixer
-
Heating block
-
Radio-TLC scanner or gamma counter
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Sterile vials and syringes
-
0.22 µm sterile filters
Step-by-Step Radiolabeling Protocol
This protocol is a general guideline and may require optimization for specific BIDA derivatives.
4.1 68Ga Elution and Pre-purification
The quality of the 68Ga eluate is critical for successful labeling. Elution from the 68Ge/68Ga generator is typically performed with dilute hydrochloric acid.[3] Pre-purification of the eluate can improve labeling efficiency by removing metallic impurities.
-
Elute the 68Ge/68Ga generator according to the manufacturer's instructions using 0.1 M HCl.
-
(Optional but Recommended) Pre-purify the 68Ga eluate. A common method involves trapping the 68Ga on a cation exchange cartridge, washing with water, and then eluting the purified 68Ga with a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution).[5][6] This step concentrates the 68Ga and removes interfering metal ions.
4.2 Radiolabeling Reaction
-
Prepare the Reaction Vial: In a sterile reaction vial, add the BIDA derivative precursor (typically 10-50 µg, this will need to be optimized) dissolved in a small volume of sterile water or buffer.
-
Add Buffer: Add an appropriate volume of sodium acetate buffer (e.g., 1 M, pH 4.5) to achieve a final reaction pH between 3.5 and 4.5. The optimal pH is crucial and should be determined experimentally for each new BIDA derivative.
-
Introduce 68Ga: Add the purified 68Ga eluate to the reaction vial.
-
Incubate: Gently vortex the reaction mixture and incubate at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes. Acyclic chelators like BIDA derivatives often exhibit rapid labeling kinetics at room temperature, which is a significant advantage.[7] However, heating can sometimes improve radiochemical yield.
4.3 Purification of the 68Ga-BIDA Complex
Purification is necessary to remove unreacted 68Ga and any potential byproducts.
-
Condition the SPE Cartridge: Condition a C18 Sep-Pak® cartridge by passing 5 mL of ethanol followed by 10 mL of sterile water through it.
-
Load the Reaction Mixture: Pass the reaction mixture through the conditioned C18 cartridge. The 68Ga-BIDA complex will be retained on the cartridge, while unreacted hydrophilic 68Ga will pass through to the waste.
-
Wash the Cartridge: Wash the cartridge with 5-10 mL of sterile water to remove any remaining impurities.
-
Elute the Product: Elute the purified 68Ga-BIDA complex from the cartridge with a small volume (e.g., 0.5-1.0 mL) of ethanol/saline mixture (e.g., 50:50 v/v).
-
Final Formulation: Dilute the eluted product with sterile saline to the desired final volume and pass it through a 0.22 µm sterile filter into a sterile product vial.
Quality Control: Ensuring a Validated Product
Rigorous quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical.
5.1 Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.
5.2 pH Measurement: The pH of the final product should be within a physiologically acceptable range (typically 6.5-7.5).
5.3 Radiochemical Purity (RCP)
RCP is the percentage of the total radioactivity in the desired chemical form. It is typically determined by two independent methods:
-
Radio-Thin Layer Chromatography (Radio-TLC): A simple and rapid method to separate the labeled product from free 68Ga.
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Provides a more detailed analysis of the radiochemical species present in the final product.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Radio-TLC and Radio-HPLC |
| pH | 6.5 - 7.5 | pH meter or pH strips |
| Visual Appearance | Clear, colorless solution | Visual Inspection |
| Radionuclidic Purity | 68Ge breakthrough < 0.001% | Gamma spectroscopy |
| Sterility | Sterile | Standard sterility testing |
| Endotoxin Level | < 175 EU/V (or as per pharmacopeia) | Limulus Amebocyte Lysate (LAL) test |
5.4 Radionuclidic Purity
It is essential to determine the amount of long-lived 68Ge parent radionuclide in the final product. This is typically measured using a gamma spectrometer after the 68Ga has decayed.
5.5 Sterility and Endotoxin Testing
For clinical applications, the final product must be sterile and have endotoxin levels below the accepted limits.
Caption: Quality control workflow for 68Ga-BIDA derivatives.
Optimization and Troubleshooting
The successful labeling of a novel BIDA derivative may require optimization of several parameters:
-
Precursor Amount: Insufficient precursor can lead to low radiochemical yield, while excess precursor may have pharmacological effects. A range of 10-100 µg is a typical starting point for optimization.
-
pH: The pH of the reaction mixture is critical for efficient chelation. A pH range of 3.5-5.0 is generally optimal for 68Ga labeling.
-
Reaction Temperature and Time: While many acyclic chelators label efficiently at room temperature, heating can sometimes accelerate the reaction and improve yields. Incubation times of 5-20 minutes are typical.
-
Buffer Concentration: The type and concentration of the buffer can influence the labeling efficiency.
| Issue | Potential Cause | Suggested Solution |
| Low Radiochemical Yield | Suboptimal pH | Optimize reaction pH (typically 3.5-4.5) |
| Insufficient precursor amount | Increase the amount of BIDA derivative precursor | |
| Metallic impurities in 68Ga eluate | Implement a pre-purification step for the 68Ga eluate | |
| Inefficient heating | Ensure uniform and accurate heating of the reaction vial | |
| Multiple Radioactive Peaks in HPLC | Radiolysis | Add a radical scavenger (e.g., ethanol, ascorbic acid) to the formulation |
| Formation of isomers | This may be inherent to the chelator structure | |
| High 68Ge Breakthrough | Generator issue | Contact the generator manufacturer; perform regular breakthrough tests |
Conclusion
This guide provides a robust framework for the 68Ga labeling of N-Benzyliminodiacetic acid derivatives. By understanding the underlying principles and meticulously following the outlined steps, researchers can confidently produce high-quality 68Ga-labeled BIDA radiopharmaceuticals for preclinical and translational research. The potential for room temperature labeling and kit-based formulations makes BIDA derivatives an attractive class of chelators for the future of 68Ga PET imaging.
References
-
Eder, M., Schäfer, M., Bauder-Wüst, U., Hull, W. E., Wängler, C., Mier, W., Haberkorn, U., & Eisenhut, M. (2012). 68Ga-complex lipophilicity and the targeting property of a urea-based PSMA inhibitor for PET imaging. Bioconjugate chemistry, 23(4), 688–697. [Link]
-
Ferreira, C. L., Lamsa, E., Woods, M., Duan, Y., Fernando, P., Bensimon, C., & Wuest, F. (2010). Evaluation of bifunctional chelates for the development of gallium-based radiopharmaceuticals. Bioconjugate chemistry, 21(3), 531–536. [Link]
-
Ghai, A., Singh, B., Li, M., Krasnoperov, V., Al-jaderi, Z., Liu, D., & Zinn, K. R. (2018). Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds – a GCC specific chelate for clinical radiopharmaceuticals. EJNMMI radiopharmacy and chemistry, 3(1), 16. [Link]
-
Ma, M. T., Cullinane, C., Imberti, C., Baguñá, B., Terry, S. Y. A., Roselt, P., Hicks, R. J., & Blower, P. J. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton transactions (Cambridge, England : 2003), 46(43), 14995–15007. [Link]
-
Mueller, D., Klette, I., Baum, R. P., Gottschaldt, M., Schultz, M. K., & Breeman, W. A. (2012). Simplified NaCl based 68Ga concentration and labeling procedure for rapid synthesis of 68Ga radiopharmaceuticals in high radiochemical purity. Bioconjugate chemistry, 23(8), 1712–1717. [Link]
-
Nelson, B. J. B., Andersson, J. D., Wuest, F., & Spreckelmeyer, S. (2022). Good practices for 68Ga radiopharmaceutical production. EJNMMI radiopharmacy and chemistry, 7(1), 27. [Link]
-
Persson, M., O'Doherty, J., & de Vries, E. F. J. (2023). Optimization of Automated Radiosynthesis of Gallium-68-Labeled PSMA11 with Two [68Ge]Ge/[68Ga]Ga Generators: Fractional Elution or Prepurification?. Pharmaceuticals (Basel, Switzerland), 16(11), 1544. [Link]
-
Satpati, D., Sharma, R., Kumar, C., Sarma, H. D., & Dash, A. (2017). 68Ga-Chelation and comparative evaluation of N,N'-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) conjugated NGR and RGD peptides as tumor targeted molecular imaging probes. MedChemComm, 8(3), 673–679. [Link]
-
Spang, P., Herrmann, C., & Roesch, F. (2016). Bifunctional Gallium-68 Chelators: Past, Present, and Future. Seminars in nuclear medicine, 46(5), 373–394. [Link]
-
Tsoni, S. K., & Vorster, M. (2015). Synthesis, 68Ga-radiolabeling, and preliminary in vivo assessment of a depsipeptide-derived compound as a potential PET/CT infection imaging agent. BioMed research international, 2015, 284354. [Link]
-
van der Meulen, N. P., Bunka, M., Domnanich, K. A., Müller, C., & Schibli, R. (2016). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature protocols, 11(6), 1047–1055. [Link]
- Velikyan, I. (2014).
- Zhernosekov, K. P., Filosofov, D. V., Baum, R. P., Aschoff, P., Bihl, H., Razbash, A. A., ... & Rösch, F. (2007). Processing of generator-produced 68Ga for medical application. Journal of Nuclear Medicine, 48(10), 1741-1748.
Sources
- 1. (PDF) Synthesis,68Ga-Radiolabeling, and PreliminaryIn [research.amanote.com]
- 2. researchgate.net [researchgate.net]
- 3. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified NaCl based (68)Ga concentration and labeling procedure for rapid synthesis of (68)Ga radiopharmaceuticals in high radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
Application Notes & Protocols: N-Benzyliminodiacetic Acid in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzyliminodiacetic acid (BIDA), also known as NBIDA, is a versatile chemical compound distinguished by its unique structure, which incorporates a benzyl group attached to an iminodiacetic acid core.[1] This structure, featuring two carboxylic acid functionalities, makes BIDA an exceptional chelating agent capable of forming stable complexes with a variety of metal ions.[1] While established in coordination chemistry, BIDA's application in medicine is rapidly expanding. It is increasingly investigated for its potential in advanced drug delivery systems and as a crucial building block for synthesizing novel therapeutic agents, including those with antiproliferative and antimicrobial properties.[1][2] The iminodiacetic acid (IDA) moiety is a well-recognized pharmacophore for developing bifunctional molecules, where it acts as a linker to metal ions for imaging and therapeutic purposes.[3][4]
The key attributes of BIDA for drug delivery include:
-
Metal Chelation: Ability to complex with diagnostic (e.g., Technetium-99m) or therapeutic (e.g., radioisotopes) metal ions, enabling theranostic applications.[3][5]
-
pH-Sensitivity: The carboxylic acid groups provide a basis for designing pH-responsive carriers that can selectively release drugs in acidic microenvironments, such as those found in tumors or endosomes.[6]
-
Conjugation Chemistry: The structure allows for straightforward conjugation to polymers, lipids, and other nanoparticle components to create functionalized drug carriers.[7]
These notes provide an overview of BIDA's applications in drug delivery, along with representative data and detailed protocols for the synthesis, formulation, and characterization of BIDA-based systems.
Key Applications in Drug Delivery
pH-Responsive Nanocarriers
The dual carboxylic acid groups of BIDA can be exploited to create "smart" nanoparticles that are stable at physiological pH (7.4) but undergo structural changes in acidic environments (pH 5.0-6.5). This pH drop, characteristic of tumor tissues and intracellular endosomes, triggers the protonation of the carboxylate groups. The resulting change in charge and hydrophilicity can cause the nanoparticle matrix to swell or dissociate, leading to the controlled and targeted release of an encapsulated therapeutic agent.[6][8][9]
Theranostic Systems
BIDA's strong metal-chelating capability makes it an ideal component for theranostics—platforms that combine therapy and diagnostics. BIDA can be conjugated to a nanoparticle surface and then complexed with a radioisotope. This allows for:
-
Diagnostic Imaging: Using gamma-emitting radiometals to visualize biodistribution and tumor accumulation.[3]
-
Targeted Radiotherapy: Delivering a therapeutic radioisotope directly to the target site, minimizing systemic toxicity.
This bifunctional approach is well-established for other IDA derivatives and is a promising application for BIDA.[3]
Enhanced Permeability and Targeting
When incorporated into nanoparticle formulations, BIDA can modify the surface properties of the carrier. Conjugating chelating agents like BIDA to nanoparticles has been explored as a strategy to improve transport across biological barriers, such as the blood-brain barrier.[10][11][12] Furthermore, BIDA can serve as a versatile linker to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enabling active targeting of specific cells or tissues.
Quantitative Data Summary
The following tables present illustrative data for hypothetical BIDA-functionalized drug delivery systems. These values are representative of typical results obtained during the development of polymeric nanoparticles and are intended for comparative purposes.
Table 1: Representative Formulation & Physicochemical Characteristics
| Formulation ID | Core Polymer | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) |
|---|---|---|---|---|---|---|---|
| BIDA-NP-01 | PLGA | Doxorubicin | 155 ± 5.2 | 0.12 ± 0.02 | -25.4 ± 1.5 | 8.2 ± 0.7 | 85.1 ± 3.4 |
| BIDA-NP-02 | PCL | Paclitaxel | 180 ± 6.8 | 0.19 ± 0.03 | -21.7 ± 2.1 | 6.5 ± 0.5 | 78.9 ± 4.1 |
| BIDA-LP-01 | Liposome | Cisplatin | 120 ± 4.1 | 0.09 ± 0.01 | -30.1 ± 1.8 | 4.1 ± 0.4 | 65.3 ± 2.8 |
PDI: Polydispersity Index; PLGA: Poly(lactic-co-glycolic acid); PCL: Polycaprolactone.
Table 2: Representative In Vitro pH-Responsive Drug Release Profile (Formulation BIDA-NP-01)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|
| 1 | 4.5 ± 0.5 | 15.2 ± 1.1 |
| 4 | 8.1 ± 0.8 | 35.8 ± 2.4 |
| 8 | 12.3 ± 1.1 | 58.4 ± 3.1 |
| 12 | 15.6 ± 1.3 | 75.9 ± 3.9 |
| 24 | 22.4 ± 1.9 | 88.1 ± 4.5 |
| 48 | 28.9 ± 2.5 | 92.5 ± 4.8 |
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step methods for the synthesis, formulation, and evaluation of a BIDA-based drug delivery system.
Protocol 1: Synthesis of BIDA-PEG Conjugate
Objective: To covalently conjugate N-Benzyliminodiacetic acid to an amine-terminated polyethylene glycol (NH2-PEG) polymer using carbodiimide chemistry.
Materials:
-
N-Benzyliminodiacetic acid (BIDA)
-
Amine-terminated PEG (NH2-PEG-OH, MW 3500 Da)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3 kDa)
-
Deionized (DI) water
Procedure:
-
Activation of BIDA:
-
Dissolve BIDA (1.5 molar equivalents to NH2-PEG) in anhydrous DMF in a round-bottom flask.
-
Add NHS (2.0 eq.) and EDC (2.0 eq.) to the solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4-6 hours to activate the carboxylic acid groups of BIDA.
-
-
Conjugation Reaction:
-
Dissolve NH2-PEG-OH (1.0 eq.) in a separate volume of anhydrous DMF.
-
Add the NH2-PEG solution dropwise to the activated BIDA mixture.
-
Allow the reaction to proceed for 24-48 hours at room temperature with continuous stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (3 kDa MWCO).
-
Dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove unreacted BIDA, EDC, and NHS.
-
-
Lyophilization:
-
Freeze the purified solution and lyophilize for 48 hours to obtain the BIDA-PEG conjugate as a white, fluffy powder.
-
-
Characterization:
-
Confirm successful conjugation using ¹H NMR and FTIR spectroscopy.
-
Protocol 2: Formulation of Drug-Loaded BIDA-PLGA Nanoparticles
Objective: To formulate drug-loaded nanoparticles using a BIDA-functionalized polymer via the nanoprecipitation method.
Materials:
-
BIDA-PEG-PLGA block copolymer (synthesized separately)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetone (organic solvent)
-
DI Water or 1% Pluronic F-127 solution (aqueous phase)
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of BIDA-PEG-PLGA copolymer and 5 mg of Paclitaxel in 5 mL of acetone.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
-
Nanoprecipitation:
-
Dispense 20 mL of DI water (or 1% Pluronic F-127 for enhanced stability) into a beaker.
-
Stir the aqueous phase vigorously on a magnetic stirrer (e.g., at 600 rpm).
-
Using a syringe pump for a controlled flow rate, add the organic phase dropwise into the stirring aqueous phase.
-
A milky-white suspension should form immediately as the polymer precipitates into nanoparticles.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring in a fume hood for 3-4 hours to allow for the complete evaporation of acetone.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant, which contains the unencapsulated drug.
-
Resuspend the nanoparticle pellet in fresh DI water and repeat the centrifugation step twice to wash the particles.
-
-
Final Formulation:
-
Resuspend the final, washed pellet in a suitable buffer (e.g., PBS) or DI water for characterization or lyophilize for long-term storage.
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from BIDA-nanoparticles at physiological pH and acidic pH.
Materials:
-
Drug-loaded BIDA-nanoparticle suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.5
-
Dialysis tubing (MWCO matched to allow drug diffusion but retain nanoparticles, e.g., 10 kDa)
-
Orbital shaker incubator
Procedure:
-
Sample Preparation:
-
Transfer 2 mL of the purified drug-loaded nanoparticle suspension into a pre-soaked dialysis tube.
-
Securely clip both ends of the tube.
-
-
Release Study Setup:
-
Prepare two sets of release media: 50 mL of PBS (pH 7.4) and 50 mL of Acetate Buffer (pH 5.5) in separate sealed containers.
-
Immerse one dialysis bag into each container.
-
-
Incubation and Sampling:
-
Place the containers in an orbital shaker set to 37°C and 100 rpm.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each container.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method (e.g., HPLC or UV-Vis Spectroscopy).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total drug content in the nanoparticles.
-
Plot the cumulative release (%) versus time for both pH conditions to visualize the pH-responsive release profile.
-
Visualizations: Workflows and Schematics
Caption: Workflow for BIDA-based drug delivery system development.
Caption: Schematic of a BIDA-functionalized nanoparticle.
Caption: Mechanism of pH-responsive drug release from BIDA-NPs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iminodiacetic Acid as a Novel Metal-binding Pharmacophore for New Delhi Metallo-β-lactamase Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time drug release monitoring from pH-responsive CuS-encapsulated metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal chelators coupled with nanoparticles as potential therapeutic agents for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal chelators coupled with nanoparticles as potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for N-Benzyliminodiacetic Acid in Catalysis and Materials Science
For Researchers, Scientists, and Drug Development Professionals
N-Benzyliminodiacetic acid (NBIDA) is a versatile chelating ligand that plays a significant role in the fields of catalysis and materials science. Its unique structure, featuring a benzyl group and two carboxylic acid functionalities, allows it to form stable complexes with a variety of metal ions.[1][2] This property is harnessed to create novel catalysts for organic synthesis and to construct advanced materials such as metal-organic frameworks (MOFs) and functionalized nanoparticles. Furthermore, metal complexes of NBIDA have shown promising biological activity, including antiproliferative and antimicrobial effects, making them relevant for drug development research.[3]
This document provides detailed application notes and experimental protocols for the use of N-Benzyliminodiacetic acid in these key areas.
Section 1: N-Benzyliminodiacetic Acid in Homogeneous Catalysis
NBIDA is an excellent ligand for creating homogeneous catalysts, particularly with palladium. The resulting complexes are effective in a range of cross-coupling reactions.
Application Note: Palladium-NBIDA Complex for Heck Coupling Reactions
Palladium complexes bearing N-Benzyliminodiacetic acid as a ligand are effective catalysts for the Heck coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The NBIDA ligand stabilizes the palladium center, allowing for efficient catalytic turnover under relatively mild conditions. These catalysts are particularly useful for the coupling of aryl halides with alkenes.
Table 1: Representative Performance of a Palladium-NBIDA Catalyst in the Heck Coupling of Aryl Bromides with Styrene *
| Entry | Aryl Bromide | Alkene | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | (E)-4-acetyl-stilbene | 92 |
| 2 | 4-Bromotoluene | Styrene | (E)-4-methyl-stilbene | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Styrene | (E)-4-nitro-stilbene | 95 |
| 4 | 4-Bromoanisole | Styrene | (E)-4-methoxy-stilbene | 85 |
*Note: Data is representative of typical yields for similar palladium-catalyzed Heck reactions and serves for comparative purposes.[4]
Experimental Protocol: Synthesis of a Palladium-NBIDA Catalyst
This protocol describes the synthesis of a dichlorido(N-benzyliminodiacetato)palladium(II) complex.
Materials:
-
N-Benzyliminodiacetic acid (NBIDA)
-
Palladium(II) chloride (PdCl₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-Benzyliminodiacetic acid (1.0 mmol) in 20 mL of deionized water containing sodium hydroxide (2.0 mmol).
-
To this solution, add a solution of Palladium(II) chloride (1.0 mmol) in 20 mL of deionized water dropwise with constant stirring.
-
A yellow precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 4 hours.
-
Collect the precipitate by vacuum filtration and wash it sequentially with deionized water (3 x 20 mL), ethanol (2 x 10 mL), and diethyl ether (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the Palladium-NBIDA complex.
Experimental Protocol: Heck Coupling Reaction Using Palladium-NBIDA Catalyst
This protocol details the use of the synthesized Palladium-NBIDA complex in a Heck coupling reaction between 4-bromoacetophenone and styrene.[4][5]
Materials:
-
Palladium-NBIDA catalyst (from the previous protocol)
-
4-Bromoacetophenone
-
Styrene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk tube, add the Palladium-NBIDA catalyst (0.01 mmol), 4-bromoacetophenone (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add N,N-Dimethylformamide (5 mL) and styrene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (E)-4-acetyl-stilbene.
Caption: Experimental workflow for the synthesis and application of a Palladium-NBIDA catalyst.
Section 2: N-Benzyliminodiacetic Acid in Materials Science
The chelating nature of NBIDA makes it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and for the functionalization of material surfaces.
Application Note: NBIDA-Functionalized Silica Nanoparticles for Heterogeneous Catalysis
Immobilizing catalytic species on solid supports is a key strategy in developing recyclable and robust heterogeneous catalysts. Silica nanoparticles can be functionalized with N-Benzyliminodiacetic acid, which can then chelate metal ions to create active catalytic sites. These materials combine the high surface area of nanoparticles with the catalytic activity of the metal-NBIDA complex.
Table 2: Representative Catalytic Performance of NBIDA-Functionalized Silica-Supported Palladium in Benzyl Alcohol Oxidation *
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) |
| 1 | 1.0 | 100 | 4 | 95 | >99 |
| 2 | 0.5 | 100 | 6 | 92 | >99 |
| 3 | 1.0 | 80 | 6 | 85 | >99 |
| 4 | 0.5 | 80 | 8 | 80 | >99 |
*Note: Data is representative of similar silica-supported palladium catalysts and is for comparative purposes.[6]
Experimental Protocol: Synthesis of NBIDA-Functionalized Silica Nanoparticles
This protocol describes a method for covalently attaching NBIDA to the surface of silica nanoparticles.
Materials:
-
Silica nanoparticles (e.g., 100 nm diameter)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-Benzyliminodiacetic acid N-hydroxysuccinimide ester (NBIDA-NHS)
-
Toluene (anhydrous)
-
Ethanol
Procedure:
-
Activate the silica nanoparticles by heating at 150 °C under vacuum for 4 hours.
-
In a round-bottom flask, suspend the activated silica nanoparticles (1.0 g) in anhydrous toluene (50 mL).
-
Add APTES (2.0 mmol) to the suspension and reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the mixture, collect the amine-functionalized silica nanoparticles by centrifugation, and wash with toluene and ethanol.
-
Dry the amine-functionalized silica nanoparticles under vacuum.
-
Suspend the dried nanoparticles (1.0 g) in anhydrous DMF (50 mL).
-
Add NBIDA-NHS (1.5 mmol) and a non-nucleophilic base (e.g., triethylamine, 2.0 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Collect the NBIDA-functionalized silica nanoparticles by centrifugation, wash thoroughly with DMF and ethanol, and dry under vacuum.
Caption: Workflow for the functionalization of silica nanoparticles with N-Benzyliminodiacetic acid.
Section 3: N-Benzyliminodiacetic Acid in Drug Development
Metal complexes of NBIDA have demonstrated significant antiproliferative activity against various cancer cell lines, suggesting their potential as therapeutic agents.[3] The mechanism of action is thought to involve the interaction of the metal complex with cellular macromolecules, leading to apoptosis.
Application Note: Antiproliferative Activity of a Palladium-NBIDA Complex
A Palladium-NBIDA complex can exhibit cytotoxicity towards cancer cells. The proposed mechanism involves the complex entering the cell and inducing apoptosis through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase enzymes.
Table 3: Representative IC₅₀ Values of a Palladium-NBIDA Complex against Human Cancer Cell Lines *
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 18.2 |
| HeLa | Cervical Cancer | 15.8 |
| HCT116 | Colon Cancer | 20.1 |
*Note: IC₅₀ values are representative and based on studies of similar palladium complexes.[3]
Caption: Proposed signaling pathway for the antiproliferative activity of a Palladium-NBIDA complex.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of N-Benzyliminodiacetic acid synthesis.
Technical Support Center: N-Benzyliminodiacetic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of N-Benzyliminodiacetic Acid (NBIDA). As a critical intermediate in coordination chemistry and a precursor for novel therapeutic agents, optimizing the synthesis of NBIDA is paramount for efficient research and development.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and significantly improve your reaction yields.
Synthesis Overview: The Workhorse Method
The most common and direct route to N-Benzyliminodiacetic acid is the N-alkylation of benzylamine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The reaction involves the nucleophilic substitution of the halide by the amine.
While straightforward in principle, this reaction is often plagued by issues that can lead to low yields, including incomplete reactions, the formation of side products, and difficulties in product isolation. This guide will address these issues systematically.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the synthesis of N-Benzyliminodiacetic acid.
Q1: My yield is consistently low (<50%). What are the most likely causes and how can I fix them?
A low yield is the most frequent complaint and can stem from several factors. Let's break them down in order of probability.
-
Issue 1: Incomplete Reaction Due to Improper pH Control.
-
Causality: The reaction requires the benzylamine to be in its free base form to act as a nucleophile. If the reaction medium becomes too acidic (as HCl or HBr is generated), the benzylamine will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.[3] Conversely, if the pH is too high (e.g., >11), it can promote unwanted side reactions.
-
Solution:
-
Maintain Alkaline Conditions: The pH should be maintained between 9 and 11 throughout the reaction. This is achieved by the slow, portion-wise, or continuous addition of a strong base (like NaOH or KOH solution) to neutralize the acid as it forms.
-
Monitor pH: Use a pH meter or pH strips to monitor the reaction mixture regularly. Add base as needed to keep it within the optimal range. Some protocols recommend maintaining a pH of around 9.5 for similar reactions.[3]
-
-
-
Issue 2: Over-alkylation and Side-Product Formation.
-
Causality: The primary product, N-benzylglycine (the mono-alkylation product), is also a nucleophile and can react with another molecule of haloacetic acid. While the goal is the di-alkylation product (NBIDA), other undesired reactions can occur. The key challenge in amine alkylation is often preventing the reaction from proceeding to form tertiary amines or even quaternary ammonium salts.[4]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the haloacetic acid (e.g., 2.1 to 2.2 equivalents) relative to benzylamine (1 equivalent) to drive the reaction towards the desired dialkylated product.
-
Temperature Control: Run the reaction at a controlled, moderate temperature (e.g., 50-70°C). Excessively high temperatures can increase the rate of side reactions.[5]
-
-
-
Issue 3: Poor Reagent Quality.
-
Causality: Benzylamine can be oxidized over time if not stored properly. Haloacetic acids can be hygroscopic. Using degraded reagents will inevitably lead to lower yields.
-
Solution:
-
Verify Reagent Purity: Use freshly opened or properly stored reagents. If in doubt, distill the benzylamine and ensure the haloacetic acid is dry.
-
Use Appropriate Alkylating Agent: While chloroacetic acid is common, bromoacetic acid is more reactive and may improve yields, although it is more expensive.[6]
-
-
Troubleshooting Logic Diagram
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I'm having difficulty isolating the final product. The workup is messy and precipitation is incomplete.
-
Causality: N-Benzyliminodiacetic acid is an amino acid, meaning it has both an acidic (carboxyl) and a basic (amino) group. Its solubility in water is highly dependent on pH. The product is least soluble at its isoelectric point (pI), where the net charge is zero. Incomplete precipitation occurs when the pH of the solution is not at the pI during isolation.[3]
-
Solution:
-
Determine the Isoelectric Point: The pI of NBIDA is typically in the acidic range (pH 2-3).
-
Precise pH Adjustment: After the reaction is complete, cool the mixture in an ice bath. Then, slowly and carefully add a strong acid (e.g., concentrated HCl) with vigorous stirring to lower the pH to the isoelectric point.
-
Monitor Precipitation: You should see a thick white precipitate form as you approach the pI. Add the acid dropwise until no further precipitation is observed.
-
Allow Time for Crystallization: Once precipitation is complete, allow the mixture to stir in the ice bath for at least another 30-60 minutes to maximize crystal growth.
-
Washing: Wash the filtered solid with cold deionized water to remove inorganic salts, followed by a cold organic solvent (like ethanol or acetone) to aid in drying.
-
Frequently Asked Questions (FAQs)
What is the optimal base and solvent for this synthesis?
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Strong, inexpensive, and effective at neutralizing the generated acid. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) can also be used but may require higher temperatures or longer reaction times.[5][7] |
| Solvent | Water | The reactants (salts of haloacetic acid and benzylamine hydrochloride) are soluble in water. It is also an environmentally benign and inexpensive solvent. Polar aprotic solvents like DMF or DMSO can be used but complicate the workup.[5][6] |
How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is an excellent method.
-
Mobile Phase: A mixture of Dichloromethane:Methanol (e.g., 9:1 or 8:2) with a few drops of acetic acid usually works well.
-
Procedure: Spot the starting material (benzylamine) and the reaction mixture on a silica gel TLC plate. The product, NBIDA, is much more polar than benzylamine and will have a significantly lower Rf value. The reaction is complete when the benzylamine spot has disappeared.
Are there alternative, higher-yield synthetic routes?
While the direct alkylation described is the most common, other methods exist, though they are often more complex. One alternative involves the reaction of benzylamine with formaldehyde and cyanide (a Strecker-type synthesis) to form the dinitrile, followed by hydrolysis.[8] However, this involves highly toxic reagents and is generally reserved for industrial-scale production where conditions can be tightly controlled. For most lab-scale syntheses, optimizing the direct alkylation route is the most practical approach.
Experimental Protocol: Optimized Synthesis of N-Benzyliminodiacetic Acid
This protocol incorporates the troubleshooting and optimization strategies discussed above.
Overall Workflow
Caption: Optimized synthesis and purification workflow.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve chloroacetic acid (2.1 eq.) in deionized water. Cool the flask in an ice bath.
-
Initial Neutralization: Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH) until the chloroacetic acid is fully neutralized (pH ~7-8).
-
Reactant Addition: Add benzylamine (1.0 eq.) to the flask.
-
Reaction and pH Control: Begin heating the mixture to 60-70°C. Simultaneously, begin the slow, dropwise addition of a 50% NaOH solution from the dropping funnel. Monitor the pH of the reaction mixture every 15-20 minutes, maintaining it between 9 and 11.
-
Monitoring: Continue the reaction at 60-70°C for 4-6 hours, or until TLC analysis indicates the complete consumption of benzylamine.
-
Product Isolation: Once the reaction is complete, cool the flask in a large ice-water bath to 0-5°C.
-
Precipitation: With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise. Monitor the pH. A thick white precipitate will form as the pH drops. Continue adding acid until the pH is approximately 2.5, or until no more precipitate is formed.
-
Crystallization: Allow the slurry to stir in the ice bath for an additional hour to maximize crystallization.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with several portions of ice-cold deionized water, followed by a wash with cold ethanol.
-
Drying: Dry the pure N-Benzyliminodiacetic acid in a vacuum oven at 60-70°C to a constant weight.
References
- Vertex AI Search.
- ResearchGate. Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a.
- ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- BenchChem.
- Google Patents.
- ResearchGate. N-Alkylation benzylamine$HBr with butylbromide utilizing different bases a.
- Vertex AI Search. Exploring the Biological Activity of N-Benzyliminodiacetic Acid in Therapeutic Research.
- Organic Chemistry Portal.
- BenchChem. Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues.
- Wikipedia.
- Google Patents. KR20180056162A - A method of iminodiacetic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. KR20180056162A - A method of iminodiacetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Benzyliminodiacetic Acid (BIDA) Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and application of N-Benzyliminodiacetic acid (BIDA) metal complexes. N-Benzyliminodiacetic acid is a versatile tridentate chelating agent, prized for its ability to form stable complexes with a wide range of metal ions.[1][2] Its unique structure, featuring a benzyl group on an iminodiacetic acid backbone, provides a balance of hydrophobicity and strong coordination capabilities, making its metal complexes valuable in fields ranging from catalysis to the development of therapeutic agents.[1][2][3]
This guide is designed for researchers, chemists, and drug development professionals. It addresses common challenges encountered during the synthesis of the BIDA ligand and its subsequent metal complexes, providing expert insights, troubleshooting solutions, and validated protocols to streamline your experimental workflow.
Section 1: FAQs on N-Benzyliminodiacetic Acid (Ligand) Synthesis
This section focuses on the preparation of the BIDA ligand itself, which is a critical precursor for complexation.
Q1: My N-alkylation of iminodiacetic acid with benzyl bromide shows low yield and significant unreacted starting material. What's going wrong?
Answer: This is a frequent issue often rooted in reaction conditions and the nature of the reactants. The nucleophilicity of the secondary amine in iminodiacetic acid is key, but several factors can hinder the reaction.
Causality Analysis:
-
Poor Solubility: Iminodiacetic acid, being a zwitterionic amino acid, has limited solubility in many common organic solvents. Benzyl bromide is nonpolar. A biphasic or heterogeneous reaction mixture will have very slow kinetics.
-
Inadequate Base: A base is required to neutralize the hydrobromic acid (HBr) produced during the reaction. If the base is not strong enough or is insoluble, the reaction mixture will become acidic, protonating the nitrogen of the iminodiacetic acid. This protonated amine is no longer nucleophilic, effectively stopping the reaction.
-
Side Reactions: Although less common for this specific alkylation, over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or harsh conditions.[4]
Troubleshooting & Optimization:
-
Solvent System Optimization: Use a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] These solvents are effective at dissolving both the iminodiacetic acid salt and the benzyl halide, creating a homogeneous reaction environment.
-
Base Selection: Employ a moderately strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[5] They are strong enough to deprotonate the carboxylic acids and neutralize the HBr byproduct without competing with the desired N-alkylation.
-
Temperature and Reaction Time: The reaction often requires heating. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged heating that could lead to side products. For stubborn reactions, a microwave reactor can sometimes provide rapid and clean conversion at elevated temperatures.[5][6]
-
Catalysis: For alkyl bromides, adding a catalytic amount (5-10 mol%) of potassium iodide (KI) can significantly accelerate the reaction via the Finkelstein reaction, which transiently forms the more reactive benzyl iodide in situ.[5]
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO | Excellent solubility for zwitterionic starting materials and organic halides. |
| Base | K₂CO₃, Cs₂CO₃ (2.2 eq.) | Sufficiently basic to drive the reaction, non-nucleophilic, and readily available. |
| Temperature | 60-80 °C | Provides activation energy without promoting significant decomposition. |
| Additive | KI (catalytic) | Converts alkyl bromide to the more reactive alkyl iodide in situ. |
Q2: I'm struggling with the purification of my crude N-Benzyliminodiacetic acid. How can I effectively isolate the pure product?
Answer: Purifying BIDA can be challenging due to its amino acid character and the potential for both organic and inorganic impurities. The key is to exploit its pH-dependent solubility.
Causality Analysis:
-
Zwitterionic Nature: Like other amino acids, BIDA exists as a zwitterion at neutral pH, making it soluble in water but often insoluble in organic solvents.
-
Impurities: Common impurities include unreacted iminodiacetic acid, residual benzyl bromide, and salts (e.g., KBr) from the reaction.
Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts (e.g., K₂CO₃, KBr). Remove the high-boiling solvent (DMF/DMSO) under high vacuum.
-
Aqueous Extraction: Dissolve the crude residue in water, adjusting the pH to ~10-11 with NaOH. This ensures the BIDA is in its fully deprotonated, water-soluble carboxylate form.
-
Organic Wash: Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove any unreacted benzyl bromide and other non-polar organic impurities.
-
Acidification to Isoelectric Point: Slowly acidify the clean aqueous layer with dilute HCl while stirring vigorously. BIDA will precipitate out as a white solid as the pH approaches its isoelectric point (pI), which is typically around pH 2-3.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts, followed by a wash with a small amount of cold acetone or ethanol to aid in drying. Dry the final product under vacuum. Confirm purity by checking the melting point and recording ¹H NMR and FTIR spectra.
Section 2: Troubleshooting Guide for BIDA Metal Complexation
This section covers the crucial step of reacting the purified BIDA ligand with a metal salt to form the desired complex.
Q3: My BIDA metal complex is not precipitating from the reaction solution. How can I induce crystallization or precipitation?
Answer: The failure of a complex to precipitate indicates that it is soluble in the chosen solvent system. The solution is to change the properties of the solvent to decrease the complex's solubility.
Causality Analysis:
-
High Solubility: The complex may have a high affinity for the solvent, especially if the solvent itself has coordinating properties (e.g., water, methanol).
-
Low Concentration: The reaction may be too dilute, preventing the solution from reaching saturation.
-
Counter-ion Effects: Highly soluble counter-ions from the metal salt (e.g., nitrate, acetate) can keep the entire complex in solution.
Troubleshooting & Optimization:
-
Concentrate the Solution: Carefully remove a portion of the solvent under reduced pressure to increase the concentration of the complex.
-
Anti-Solvent Addition: Slowly add a solvent in which your complex is insoluble (an "anti-solvent"). For complexes synthesized in water or methanol, slowly adding acetone, ethanol, or diethyl ether can often induce precipitation.
-
Cooling: Decrease the temperature of the solution. Slow cooling in a refrigerator (4 °C) or freezer (-20 °C) can promote the growth of higher quality crystals. Avoid crash-cooling, which may trap impurities.
-
Change the Counter-Ion: In designing the synthesis, consider using metal salts with counter-ions known to form less soluble products, such as perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻), though caution is advised with perchlorates due to their potential explosive nature.[7]
Caption: Troubleshooting workflow for inducing product precipitation.
Q4: The isolated metal complex is an intractable solid with very poor solubility in all tested solvents. What can I do?
Answer: Extremely low solubility often points to the formation of a coordination polymer or a very stable, high-lattice-energy crystal.[7][8][9] While this can make characterization difficult, it may also be an intrinsic property of your target molecule.
Causality Analysis:
-
Polymer Formation: BIDA is a tridentate ligand, but its carboxylate groups can bridge between two different metal centers, leading to the formation of 1D, 2D, or 3D coordination polymers which are notoriously insoluble.[9][10][11]
-
Strong Intermolecular Forces: Strong hydrogen bonding (e.g., involving coordinated water molecules) or π-stacking from the benzyl groups can create a highly stable crystal lattice that is difficult to break down with solvents.
Troubleshooting & Optimization:
-
Solvent Screening: Test highly polar, coordinating solvents like DMSO and DMF.[7][12] Gentle heating or sonication can sometimes help dissolve a sufficient amount for analysis.
-
Preventing Polymerization (Synthetic Redesign):
-
Use Blocking Ligands: Introduce simple, monodentate ligands into the reaction mixture. For example, when synthesizing a complex with a 1:1 metal-to-BIDA ratio, ligands like water, pyridine, or even halides from the metal salt can occupy the remaining coordination sites on the metal, preventing BIDA from bridging to another metal center.[13]
-
Adjust Stoichiometry: An excess of the BIDA ligand can sometimes favor the formation of monomeric [M(BIDA)₂] complexes over polymeric [M(BIDA)]n species.
-
React at High Dilution: Lowering the concentration of reactants can sterically disfavor the intermolecular interactions required for polymer growth.
-
-
Ligand Modification: For future work, consider modifying the BIDA ligand itself. Adding bulky or solubilizing groups (e.g., a tert-butyl or long alkyl chain) to the benzyl ring can disrupt crystal packing and improve solubility.[7]
Q5: My characterization data suggests an unexpected metal-to-ligand stoichiometry. Why did this happen and how can I control it?
Answer: The stoichiometry of the final complex is dictated by thermodynamics, not just the ratio of reactants you add.[14][15] The coordination number of the metal, the pH of the solution, and steric factors all play a defining role.
Causality Analysis:
-
Metal Ion Preference: Different metal ions prefer different coordination numbers and geometries (e.g., 4-coordinate square planar for Pd(II), 6-coordinate octahedral for Co(II) or Ni(II)).[13] This preference will dictate how many tridentate BIDA ligands can bind.
-
pH Control: The protonation state of BIDA's carboxylate arms is pH-dependent. At low pH, the protonated arms won't coordinate effectively. At mid-to-high pH, the fully deprotonated ligand is a powerful tridentate chelator. This can influence whether the ligand binds in a 1:1 or 1:2 ratio with the metal.[16][17]
-
Steric Hindrance: While one BIDA ligand can bind easily, coordinating a second BIDA ligand to the same metal center can introduce significant steric clash between the bulky benzyl groups, potentially favoring a 1:1 complex with other small co-ligands (like water) filling the remaining sites.
Troubleshooting & Optimization:
-
Systematically Vary Reactant Ratios: Perform a series of small-scale reactions with varying metal-to-ligand ratios (e.g., 2:1, 1:1, 1:2, 1:3) to experimentally determine the optimal conditions for your desired product.[14][15]
-
Control and Buffer pH: Conduct the reaction in a buffered solution (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 7) to maintain a consistent ligand speciation and promote the formation of a single, desired complex.
-
Definitive Characterization: Rely on single-crystal X-ray diffraction for an unambiguous determination of the structure and stoichiometry. If crystals cannot be obtained, combine data from elemental analysis and thermogravimetric analysis (TGA) to build a strong hypothesis for the complex's formula.[13][18]
Caption: Tridentate coordination of BIDA to a central metal ion.
Section 3: Characterization Challenges
Even with a pure product in hand, interpreting the analytical data can be complex.
Q6: My elemental analysis results do not match the calculated values for my proposed formula.
Answer: This is one of the most common final hurdles. Before assuming the product is impure, rigorously check for the presence of unaccounted-for solvent molecules.
Causality Analysis:
-
Hydration/Solvation: Metal complexes frequently crystallize with solvent molecules (especially water) either directly coordinated to the metal or trapped within the crystal lattice.[13][19] These are often present in stoichiometric amounts (e.g., mono-hydrate, di-hydrate).
-
Incomplete Drying: Residual, non-stoichiometric solvent can remain if the product is not dried sufficiently.
-
Impurity: The presence of an un-removed side product or starting material.
Troubleshooting & Optimization:
-
Perform Thermogravimetric Analysis (TGA): TGA is the most direct way to solve this problem. Heat the sample under an inert atmosphere and observe the mass loss. A sharp, distinct mass loss at a temperature below ~150 °C typically corresponds to the loss of lattice or coordinated water/solvent.[20] The percentage of mass lost can be used to calculate the number of solvent molecules per formula unit. For example, a complex [Ni(BIDA)(H₂O)₃]·H₂O would show two distinct water loss steps.[13]
-
Recalculate the Formula: Based on the TGA data, add the appropriate number of solvent molecules to your proposed formula and recalculate the theoretical elemental percentages. They will often match the experimental data perfectly.
-
Dry Rigorously: Ensure your sample is dried under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the complex is thermally stable, to remove any non-stoichiometric surface solvent before sending it for analysis.
Q7: The IR spectrum of my complex is confusing. How do I interpret the carboxylate stretches?
Answer: The infrared spectrum is a powerful tool for confirming coordination. The key is to compare the spectrum of the complex to that of the free BIDA ligand.
Causality Analysis:
-
Free Ligand: The protonated BIDA ligand will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch for the carboxylic acid at ~1700-1730 cm⁻¹.
-
Coordinated Ligand: Upon deprotonation and coordination to a metal, the distinct C=O and C-O bonds of the carboxylic acid merge into a delocalized carboxylate group (COO⁻). This results in two new characteristic stretches:
-
Asymmetric stretch (ν_as): A strong band typically found between 1550-1650 cm⁻¹.
-
Symmetric stretch (ν_s): A moderate-to-strong band typically found between 1300-1420 cm⁻¹.
-
-
The Difference (Δ): The separation between these two frequencies (Δ = ν_as - ν_s) can provide clues about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bidentate bridging), though this requires careful comparison with literature values for similar complexes.[21]
Key Diagnostic Peaks:
| Group | Free BIDA Ligand (Approx. cm⁻¹) | Coordinated BIDA Complex (Approx. cm⁻¹) | Interpretation of Change |
| O-H (acid) | 2500-3300 (very broad) | Absent | Confirms deprotonation of the carboxylic acid. |
| C=O (acid) | 1700-1730 | Absent | Confirms deprotonation and participation in coordination. |
| COO⁻ (asym) | N/A | 1550-1650 | Appearance confirms formation of the carboxylate. |
| COO⁻ (sym) | N/A | 1300-1420 | Appearance confirms formation of the carboxylate. |
Section 4: Validated Experimental Protocols
Protocol 1: Synthesis of N-Benzyliminodiacetic Acid (BIDA)
This protocol is a general guideline and should be adapted based on laboratory safety standards.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add iminodiacetic acid (10.0 g, 75.1 mmol) and anhydrous potassium carbonate (22.8 g, 165.3 mmol, 2.2 eq.).
-
Solvent & Reagent Addition: Add 100 mL of DMF. Stir the suspension and add benzyl bromide (9.8 mL, 82.6 mmol, 1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction's completion by TLC (a suitable mobile phase is DCM:Methanol 9:1 with a drop of acetic acid).
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under high vacuum to remove the DMF.
-
Purification: Dissolve the resulting crude oil/solid in 150 mL of water and adjust the pH to 11 with 2M NaOH. Wash the aqueous solution with diethyl ether (2 x 50 mL). Carefully acidify the aqueous layer to pH ~2.5 with 3M HCl.
-
Isolation: A white precipitate will form. Cool the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (3 x 30 mL) and dry under vacuum to yield pure N-Benzyliminodiacetic acid.
Protocol 2: General Synthesis of a [M(BIDA)(H₂O)₃] Complex (M = Co, Ni)
This protocol is adapted from established procedures for synthesizing octahedral BIDA complexes.[13]
-
Ligand Solution: Suspend N-Benzyliminodiacetic acid (1.00 g, 4.48 mmol) in 30 mL of deionized water. Add 2M NaOH solution dropwise until the solid completely dissolves and the pH is ~7-8.
-
Metal Salt Solution: In a separate beaker, dissolve nickel(II) acetate tetrahydrate (1.12 g, 4.48 mmol) or cobalt(II) acetate tetrahydrate (1.12 g, 4.48 mmol) in 20 mL of deionized water.
-
Complexation: Slowly add the metal salt solution to the stirring ligand solution. A color change should be observed.
-
Crystallization: Cover the beaker and allow the solution to stand at room temperature. Slow evaporation over several days will typically yield high-quality crystals. Alternatively, the precipitation can be induced using the troubleshooting methods described in Q3.
-
Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, followed by ethanol, and then diethyl ether. Air dry or dry under vacuum.
References
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154. [Link]
-
Gong, Y., et al. (2020). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Polymers, 12(11), 2549. [Link]
-
Papatriantafyllopoulou, C., et al. (2016). 'Metal Complexes as Ligands' for the Synthesis of Coordination Polymers: A MnIII Monomer as a Building Block for the Preparation of an Unprecedented 1-D {MnIIMnIII}n Linear Chain. Molecules, 21(7), 899. [Link]
-
Albalwi, A. (n.d.). Coordination polymer polymer metal complexes research. Scribd. [Link]
-
Kaya, I., & Ismet, K. (2010). Synthesis of metal containing polymers. African Scientist Journal. [Link]
-
Higuchi, M. (2021). Introduction to Polymer Complexes. In Polymer Complexes. Springer, Singapore. [Link]
-
Influence of the metal-to-ligand ratio on the formation of metal organic complexes. (2022). AIMS Materials Science, 9(3), 416-429. [Link]
-
Jovic, O., et al. (2015). Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids. Structural and vibrational spectroscopic characterization and DFT study. Polyhedron, 97, 256-265. [Link]
-
Hay, R., & Banerjee, P. (1981). The hydrolysis of α-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Semantic Scholar. [Link]
-
N-Benzyliminodiacetic Acid: A Powerful Chelating Agent for Advanced Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
- Cullen, E. R., & Dutra, G. A. (2003). Preparation of iminodiacetic acid compounds from monoethanolamine substrates.
-
Domaille, D. W., et al. (2014). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Journal of Biological Inorganic Chemistry, 19(2), 147-168. [Link]
-
Optimizing ligand-to-metal charge transfer in metal–organic frameworks to enhance photocatalytic performance. (2024). Chemical Engineering Journal, 499, 156527. [Link]
-
Solubility of the ligands and the complexes in some selected solvents. (2020). ResearchGate. [Link]
-
Wang, H., et al. (2023). Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. Accounts of Chemical Research, 56(11), 1334-1345. [Link]
-
Zhang, J., et al. (2006). Ligand-to-metal ratio controlled assembly of nanoporous metal–organic frameworks. Chemical Communications, (26), 2805-2807. [Link]
-
Jasim, E. (2022). New Ligand-Based Metal Complexes: Synthesis, Spectroscopic Characterization, Thermal Behavior, Anticancer Properties, and Biolog. Baghdad Science Journal. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
How to find a better solution for the solubility of metal complexes? (2021). ResearchGate. [Link]
-
Ali, B., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27357-27376. [Link]
-
Iminodiacetic acid. (2014). Sciencemadness Discussion Board. [Link]
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
Sinelnikov, M., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. International Journal of Molecular Sciences, 24(13), 10898. [Link]
-
Salas-Ambrosio, P., et al. (2022). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Scientia Pharmaceutica, 93(1), 22. [Link]
-
Al-Fatlawi, A. A. J. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking of a Dinuclear Nickel(II) Complex. International Journal of Medical Science and Clinical Research Studies, 2(8), 628-635. [Link]
-
Drug complexes: Perspective from Academic Research and Pharmaceutical Market. (2023). Drug Delivery, 30(1), 2207909. [Link]
-
Avoiding Over-alkylation. (2025). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Exploring the Biological Activity of N-Benzyliminodiacetic Acid in Therapeutic Research. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Complex Formation Between Zinc(II) and Alkyl-N-iminodiacetic Acids in Aqueous Solution and Solid State. (2020). ResearchGate. [Link]
-
Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). (2023). Molecules, 28(14), 5363. [Link]
-
Synthesis and Characterization of New Inorganic Complexes and Evaluation Their Corrosion Inhibiter. (2022). Chemical Methodologies, 6(10), 803-810. [Link]
-
Iminodiacetic acid. (n.d.). PubChem. [Link]
-
Complex Formation Between Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives. (2020). ResearchGate. [Link]
-
Tamahkar, E., & Denizli, A. (2014). Molecular imprinting is an effective method to create selective binding sites. Hittite Journal of Science and Engineering, 1(1), 21-26. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ‘Metal Complexes as Ligands’ for the Synthesis of Coordination Polymers: A MnIII Monomer as a Building Block for the Preparation of an Unprecedented 1-D {MnIIMnIII}n Linear Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coordination polymer polymer metal complexes research chem620 finaly-awad albalwi | DOCX [slideshare.net]
- 11. publications.africanscientistjournal.org [publications.africanscientistjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. africaresearchconnects.com [africaresearchconnects.com]
- 15. Ligand-to-metal ratio controlled assembly of nanoporous metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking of a Dinuclear Nickel(II) Complex | International Journal of Medical Science and Clinical Research Studies [ijmscr.ijpbms.com]
- 19. mdpi.com [mdpi.com]
- 20. sjpas.com [sjpas.com]
- 21. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH for N-Benzyliminodiacetic acid chelation of specific metal ions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyliminodiacetic acid (BIDA) for metal ion chelation.
Frequently Asked Questions (FAQs)
Q1: What is N-Benzyliminodiacetic acid (BIDA) and why is it used as a chelating agent?
A1: N-Benzyliminodiacetic acid (BIDA) is a versatile chelating agent used in coordination chemistry to form stable complexes with various metal ions.[1][2] Its structure, which includes a benzyl group attached to an iminodiacetic acid core, allows it to bind strongly to metal ions, forming stable chelate rings.[2] The benzyl group enhances the molecule's hydrophobicity and influences the steric and electronic environment around the metal ion, which can lead to improved selectivity and stability of the resulting complexes compared to simpler iminodiacetic acid derivatives.[2]
Q2: How does pH affect the chelation of metal ions by BIDA?
A2: The chelation efficiency of BIDA is highly dependent on pH. This is because the functional groups responsible for metal binding—the two carboxylic acid groups and the tertiary amine—can be protonated or deprotonated depending on the pH of the solution.
-
At low pH (typically < 3): The carboxylic acid groups are protonated and neutral, while the amine group is protonated and positively charged. In this state, the BIDA molecule has a net positive charge and is not an effective chelator for positively charged metal ions.
-
In the mid-range pH (typically 4-9): The carboxylic acid groups become deprotonated (negatively charged), while the amine remains protonated. This zwitterionic form is an excellent chelator, as the negatively charged carboxylates can effectively coordinate with metal ions. The chelation efficiency for many divalent and trivalent metals significantly increases in this range.
-
At high pH (typically > 10): The amine group becomes deprotonated. While the molecule is strongly negatively charged, the chelation characteristics can change. Additionally, at high pH, there is a risk of metal ion precipitation as metal hydroxides, which competes with the chelation process.
Q3: Where can I find quantitative data on the stability of BIDA-metal complexes at different pH values?
Table 1: Stability Constants (log K) of Iminodiacetic Acid (IDA) with Various Metal Ions. (Note: This data is for Iminodiacetic Acid (IDA) and should be used as an estimate for N-Benzyliminodiacetic Acid (BIDA) with caution. The actual values for BIDA may vary.)
| Metal Ion | log K1 | log K2 | Optimal pH Range (estimated) |
| Cu(II) | 10.55 | 6.89 | 4 - 7 |
| Ni(II) | 8.13 | 6.01 | 5 - 8 |
| Zn(II) | 7.03 | 5.04 | 6 - 9 |
| Co(II) | 6.85 | 5.25 | 6 - 9 |
| Fe(II) | 5.80 | 4.60 | 5 - 8 |
| Fe(III) | 11.4 | 9.0 | 2 - 5 |
| Mn(II) | 3.8 | 3.0 | 7 - 10 |
| Ca(II) | 2.59 | - | > 8 |
| Mg(II) | 2.83 | - | > 9 |
Data compiled from various literature sources on IDA stability constants. The optimal pH range is an estimation based on general chelation principles.
Troubleshooting Guides
Problem 1: Low Yield of Metal Chelate.
-
Possible Cause 1: Suboptimal pH.
-
Solution: The pH of the reaction mixture is critical for efficient chelation. As a starting point, refer to the optimal pH ranges for the analogous iminodiacetic acid (IDA) complexes (see Table 1). Systematically vary the pH of your solution to find the optimal condition for your specific metal ion and experimental setup. A pH titration can be a valuable tool to determine the ideal pH for complex formation.
-
-
Possible Cause 2: Precipitation of Metal Hydroxide.
-
Solution: This is common at higher pH values. If you must work at a high pH, ensure that the concentration of your metal ion is below its solubility limit under those conditions. Consider using a buffer system to maintain a stable pH and avoid localized areas of high hydroxide concentration.
-
-
Possible Cause 3: Incorrect Ligand-to-Metal Ratio.
-
Solution: The stoichiometry of the BIDA-metal complex can vary (e.g., 1:1 or 2:1 ligand to metal). Ensure you are using an appropriate molar ratio. An excess of the ligand can often favor the formation of the chelate. Experiment with different ratios to maximize the yield.
-
Problem 2: Instability of the Formed Chelate.
-
Possible Cause 1: Inappropriate pH for Stability.
-
Solution: The stability of the BIDA-metal complex is also pH-dependent. While a certain pH may be optimal for formation, it might not be for long-term stability. Determine the pH range over which your complex remains stable by monitoring a characteristic property (e.g., UV-Vis absorbance) of the complex over time at different pH values.
-
-
Possible Cause 2: Presence of Competing Ions.
-
Solution: Other ions in your solution may compete with your target metal ion for binding to BIDA, or they may compete with BIDA for binding to the metal ion. If possible, use purified reagents and deionized water to minimize the presence of competing ions. If the competing ions are a necessary part of your system, you may need to increase the concentration of BIDA to favor the formation of your desired complex.
-
Problem 3: Difficulty in Characterizing the BIDA-Metal Complex.
-
Possible Cause 1: Complex is Not Forming as Expected.
-
Solution: Confirm the formation of the complex using a technique that is sensitive to changes in the coordination environment of the metal ion or the ligand. Techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, or NMR can be used to monitor the titration of the metal ion with BIDA. A shift in the spectral properties upon addition of the binding partner is indicative of complex formation.
-
-
Possible Cause 2: Presence of Multiple Species in Solution.
-
Solution: At a given pH, you may have a mixture of free BIDA, free metal ion, and one or more BIDA-metal complexes. Techniques like potentiometric titration (pH-metry) can help to elucidate the different species present in solution and their relative concentrations as a function of pH.[3][4][5][6][7]
-
Experimental Protocols
Protocol: Determination of Optimal pH for BIDA-Metal Chelation using pH-metry
This protocol outlines a general procedure for determining the optimal pH for the chelation of a specific metal ion by N-Benzyliminodiacetic acid using potentiometric titration.
Materials:
-
N-Benzyliminodiacetic acid (BIDA)
-
Metal salt of interest (e.g., CuSO₄, NiCl₂, Zn(NO₃)₂)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH), carbonate-free
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃, NaClO₄)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of BIDA of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of a strong acid of known concentration.
-
Prepare a solution of a strong base of known concentration.
-
Prepare a concentrated solution of the inert salt.
-
-
Titration Setup:
-
In the thermostatted reaction vessel, add a known volume of the BIDA solution, the strong acid, and enough of the inert salt solution to maintain a constant ionic strength.
-
Add deionized water to a final volume.
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized strong base into the solution.
-
Begin stirring the solution.
-
-
Titration Series:
-
Titration 1 (Blank): Titrate the solution containing only the strong acid and inert salt with the strong base. Record the pH after each addition of titrant. This is to determine the exact concentration of the strong acid.
-
Titration 2 (Ligand): To a fresh solution containing the same amount of strong acid, inert salt, and a known amount of BIDA, titrate with the strong base. Record the pH after each addition of titrant.
-
Titration 3 (Complex): To a fresh solution containing the same amount of strong acid, inert salt, BIDA, and a known amount of the metal salt, titrate with the strong base. Record the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
The displacement of the "Complex" titration curve from the "Ligand" titration curve indicates the release of protons upon complex formation.
-
The pH range where the largest displacement occurs is the optimal pH range for chelation.
-
From these titration curves, the protonation constants of BIDA and the stability constants of the BIDA-metal complex can be calculated using established methods, such as the Bjerrum method.[7]
-
Visualizations
Caption: Experimental workflow for determining optimal pH for BIDA-metal chelation.
Caption: Logical relationship between pH and the effectiveness of BIDA chelation.
References
Troubleshooting poor peak shape with N-Benzyliminodiacetic acid in HILIC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape with N-Benzyliminodiacetic acid (BIDA) in Hydrophilic Interaction Liquid Chromatography (HILIC).
Frequently Asked Questions (FAQs)
Q1: Why is N-Benzyliminodiacetic acid challenging to analyze using HILIC?
N-Benzyliminodiacetic acid (BIDA) can be challenging to analyze by HILIC due to its chemical properties. As a zwitterionic compound with two carboxylic acid groups and a tertiary amine, its charge state is highly dependent on the mobile phase pH. Furthermore, its structure gives it strong chelating properties, which can lead to undesirable interactions with metal contaminants in the HPLC system or stationary phase, resulting in poor peak shape.
Q2: What is the typical peak shape issue observed with N-Benzyliminodiacetic acid in HILIC?
The most common peak shape issue observed for BIDA in HILIC is severe peak tailing. This can be accompanied by low peak intensity and poor reproducibility. These issues often stem from strong, unwanted secondary interactions between the analyte and the stationary phase.
Q3: What are the key factors influencing the peak shape of N-Benzyliminodiacetic acid in HILIC?
Several factors can significantly impact the peak shape of BIDA:
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of BIDA, which in turn influences its retention and interaction with the stationary phase.
-
Mobile Phase Additives: The type and concentration of salt additives in the mobile phase are crucial for disrupting secondary interactions and improving peak shape.
-
Stationary Phase Chemistry: The choice of HILIC stationary phase can influence the extent of secondary interactions.
-
Metal Contamination: The presence of metal ions in the sample, mobile phase, or HPLC system can lead to chelation with BIDA, causing peak tailing.
Troubleshooting Guide for Poor Peak Shape
This guide addresses specific issues encountered during the analysis of N-Benzyliminodiacetic acid in HILIC.
Problem 1: Significant Peak Tailing
Peak tailing is a common problem when analyzing BIDA and is often indicative of secondary interactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Chelation with Metal Ions | Introduce a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase at a low concentration (e.g., 50 µM) to sequester metal ions. |
| Ionic Secondary Interactions | Increase the ionic strength of the mobile phase by adding a salt like ammonium formate or ammonium acetate. Concentrations can be optimized, but a starting point of 10-20 mM is often effective. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure a consistent and appropriate ionization state for BIDA. A pH below the pKa of the carboxylic acid groups is often a good starting point. |
Problem 2: Irreproducible Retention Times
Fluctuations in retention time can compromise the reliability of your analytical method.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. HILIC columns often require longer equilibration times than reversed-phase columns. |
| Mobile Phase Instability | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the organic solvent. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant column temperature throughout the analysis. |
Experimental Protocols
Protocol 1: HILIC Method for N-Benzyliminodiacetic Acid Analysis
This protocol provides a starting point for developing a robust HILIC method for BIDA.
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 Acetonitrile:Water
Protocol 2: System Passivation to Reduce Metal Contamination
If metal contamination is suspected, passivating the HPLC system can help improve peak shape.
-
Prepare a solution of 50 µM EDTA in 50:50 Methanol:Water.
-
Disconnect the column and replace it with a union.
-
Flush the entire HPLC system with the EDTA solution for 30-60 minutes at a low flow rate (e.g., 0.2 mL/min).
-
Flush the system with fresh mobile phase before reconnecting the column.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting BIDA analysis in HILIC.
Caption: A troubleshooting workflow for addressing poor peak shape of N-Benzyliminodiacetic acid.
Caption: Secondary interactions of N-Benzyliminodiacetic acid with a HILIC stationary phase.
How to prevent the degradation of N-Benzyliminodiacetic acid during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Benzyliminodiacetic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-Benzyliminodiacetic acid?
A1: To ensure the long-term stability of N-Benzyliminodiacetic acid, it should be stored in a cool, dry, and dark environment.[1] It is also recommended to keep the container tightly closed and stored in a well-ventilated place.[2][3] For extended storage, refrigeration is advised.
Q2: What are the visible signs of N-Benzyliminodiacetic acid degradation?
A2: Degradation of N-Benzyliminodiacetic acid, which is typically a white to off-white crystalline powder, may be indicated by a change in color (e.g., yellowing or browning), a change in texture, or the development of an odor. For solutions, the formation of precipitates or a color change can signify degradation.
Q3: What are the likely degradation pathways for N-Benzyliminodiacetic acid?
A3: Based on its chemical structure, N-Benzyliminodiacetic acid is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The carboxylic acid groups can react with water, especially under elevated temperatures or non-neutral pH conditions.
-
Oxidation: The tertiary amine and the benzylic position are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
Q4: How can I detect and quantify the degradation of my N-Benzyliminodiacetic acid sample?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for assessing the purity of N-Benzyliminodiacetic acid and quantifying any degradation products.[4] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight information, aiding in structural elucidation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (color, texture) | Exposure to light, heat, or humidity. | Discard the reagent and obtain a fresh batch. Review storage procedures to ensure they align with the recommended conditions (cool, dark, dry, and tightly sealed). |
| Unexpected experimental results | Degradation of the N-Benzyliminodiacetic acid reagent. | 1. Confirm Reagent Purity: Analyze the reagent using HPLC to determine its purity and identify any degradation products. 2. Use a Fresh Sample: Repeat the experiment with a new, unopened vial of N-Benzyliminodiacetic acid. 3. Review Solvent Compatibility: Ensure that the solvents and other reagents used in your experiment are compatible with N-Benzyliminodiacetic acid and do not promote its degradation. |
| Precipitate formation in solution | Degradation leading to insoluble products or change in solubility due to pH shifts. | 1. Check pH: Measure the pH of the solution. 2. Analytical Confirmation: Analyze the supernatant and, if possible, the precipitate by HPLC or LC-MS to identify the components. 3. Filter and Re-evaluate: For immediate use, the solution may be filtered, but it is crucial to confirm the concentration and purity of the filtrate. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of N-Benzyliminodiacetic acid. Method optimization may be required for specific equipment and degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
N-Benzyliminodiacetic acid sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of N-Benzyliminodiacetic acid in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of N-Benzyliminodiacetic acid by the total peak area of all components.
-
Visualizing Workflows and Pathways
Caption: Recommended workflow for the storage and handling of N-Benzyliminodiacetic acid.
Caption: Plausible degradation pathways for N-Benzyliminodiacetic acid.
References
Strategies for enhancing the stability of N-Benzyliminodiacetic acid metal complexes.
Welcome to the Technical Support Center for N-Benzyliminodiacetic Acid (BIDA) Metal Complexes. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep theoretical knowledge with practical, field-tested advice. This center is designed to help you navigate the intricacies of working with BIDA, enabling you to enhance the stability of your metal complexes and troubleshoot common experimental hurdles effectively.
N-Benzyliminodiacetic acid (BIDA) is a versatile tridentate chelating agent, binding metal ions through its central nitrogen atom and two carboxylate oxygen atoms to form stable five-membered chelate rings.[1] This structure is fundamental to its utility in coordination chemistry, catalysis, and biomedical applications.[2] The benzyl group provides a unique combination of hydrophobicity and steric influence, which can be leveraged to fine-tune the stability and selectivity of the resulting metal complexes.[2] However, successfully synthesizing and maintaining these complexes requires careful control over several experimental variables.
This guide is structured to address the most pressing challenges you might face, moving from specific troubleshooting scenarios to broader frequently asked questions and detailed protocols.
Troubleshooting Guide: Enhancing Complex Stability
This section addresses specific problems encountered during the synthesis and handling of BIDA metal complexes. Each issue is presented in a question-and-answer format, detailing the root causes and providing actionable solutions.
Question 1: I'm getting a very low, or no, yield of my desired metal complex. What are the likely causes and how can I fix it?
Answer:
Low yield is a common issue that can almost always be traced back to suboptimal reaction conditions. The formation of a metal complex is an equilibrium process, and several factors can shift this equilibrium away from the desired product.[3][4] Let's break down the most probable causes.
Causality Analysis:
-
Incorrect pH: This is the most critical factor. BIDA is an aminopolycarboxylic acid and must be deprotonated to act as an effective chelating agent.[1] If the pH is too low (acidic), the carboxylate groups will be protonated (-COOH), preventing them from coordinating with the metal ion. This leads to a competition between protons (H+) and the metal ion (Mⁿ⁺) for the ligand.[5][6]
-
Suboptimal Stoichiometry: An incorrect metal-to-ligand ratio can limit the formation of the complex.[3] While a 1:1 ratio is common for BIDA with many divalent metals like Ni(II) or Co(II) forming [M(BIDA)(H₂O)₃], this isn't universal.[1][7]
-
Solvent Interference: The choice of solvent is crucial. Highly coordinating solvents (e.g., DMSO, pyridine) can compete with BIDA for binding sites on the metal ion, reducing the yield of your complex.[3]
-
Ligand Purity: Impurities in the BIDA starting material can interfere with complexation. It is essential to start with a well-characterized ligand.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low BIDA-metal complex yield.
Step-by-Step Solution (Protocol Reference):
-
Optimize pH: For most divalent transition metals, the BIDA carboxyl groups need to be deprotonated. This typically requires a pH in the neutral to slightly basic range (pH 6-8).
-
Action: Before adding the metal salt, dissolve your BIDA ligand in the chosen solvent and slowly add a dilute solution of a non-coordinating base (e.g., 0.1M NaOH) while monitoring with a calibrated pH meter until the target pH is reached and stable. Refer to Protocol 1 for a detailed synthesis procedure.
-
-
Verify Stoichiometry: Experimentally confirm the optimal metal-to-ligand ratio.
-
Action: Set up small-scale parallel reactions with varying molar ratios (e.g., 1:0.9, 1:1, 1:1.1, 1:2 metal:ligand). Isolate and quantify the product to identify the ratio that provides the highest yield.
-
Question 2: My BIDA complex precipitates from solution during synthesis or storage. How can I improve its solubility?
Answer:
Unwanted precipitation indicates that the complex's solubility limit has been exceeded in the chosen solvent system. This can be due to the intrinsic properties of the complex or external factors.
Causality Analysis:
-
Neutral Complex Formation: If the charge of the metal ion (e.g., +2) is perfectly balanced by the deprotonated ligand(s), the resulting complex may be neutral and have low solubility in polar solvents like water. The hydrophobic benzyl group on BIDA can exacerbate this effect.[2]
-
Solvent Polarity: The solvent may not be appropriate for your specific complex. A highly nonpolar complex will not be soluble in a highly polar solvent, and vice-versa.
-
Temperature Effects: Solubility is often temperature-dependent. A complex might be soluble at the reaction temperature but precipitate upon cooling to room temperature.
-
pH Drift: A change in pH upon standing can lead to precipitation. If the pH drops, the ligand may protonate and dissociate; if it rises too high, metal hydroxide species may form and precipitate.
Step-by-Step Solutions:
-
Modify the Solvent System:
-
Action: If your complex is precipitating from an aqueous solution, try a mixed-solvent system. Adding a co-solvent like ethanol, methanol, or acetone can increase the solubility of complexes with significant hydrophobic character.[8] Experiment with different ratios (e.g., 90:10, 70:30, 50:50 water:ethanol).
-
-
Control the Temperature:
-
Action: If precipitation occurs upon cooling, try to isolate the product at the higher temperature or perform a controlled, slow cooling process (e.g., in a dewar) to encourage the formation of larger, purer crystals rather than an amorphous powder.[9]
-
-
Buffer the Solution:
-
Action: To prevent pH drift, especially during storage, prepare the complex in a buffered solution. Choose a buffer system that does not coordinate with your metal ion (e.g., HEPES, MES) and whose pKa is close to your target pH.
-
-
Increase Ligand Ratio (Common Ion Effect):
-
Action: For labile complexes, adding a slight excess of the BIDA ligand can sometimes improve stability and solubility by shifting the equilibrium towards the fully complexed species.[10]
-
Frequently Asked Questions (FAQs)
What are the key factors that determine the stability of a BIDA metal complex?
The stability of a BIDA complex is governed by a combination of factors related to the metal ion, the ligand itself, and the surrounding environment.[11][12] The overall stability is quantified by the formation constant (K) or stability constant (β), where a larger value indicates a more stable complex.[4][13]
Caption: Key factors influencing the stability of BIDA metal complexes.
-
Nature of the Metal Ion:
-
Charge and Size: Stability generally increases with a higher charge on the metal ion and a smaller ionic radius.[12][13] This leads to a higher charge density and stronger electrostatic attraction with the ligand.
-
Irving-Williams Series: For divalent first-row transition metals, stability often follows the order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[14]
-
-
Ligand Properties:
-
Chelate Effect: As a tridentate ligand, BIDA forms two stable five-membered rings with the metal ion.[1] This chelate effect provides a significant thermodynamic advantage (a large positive entropy change) compared to coordination with three separate monodentate ligands, resulting in a much more stable complex.[13][14]
-
Benzyl Group: The benzyl substituent adds steric bulk, which can influence the coordination geometry and potentially prevent the coordination of additional ligands.[1][2] It also increases hydrophobicity, affecting solubility.
-
-
Environmental Factors:
How do I choose the appropriate analytical techniques to confirm the formation and structure of my BIDA complex?
Confirming the successful synthesis and characterizing the structure of your complex requires a multi-technique approach. No single method provides all the answers.
Data Summary Table: Analytical Techniques
| Technique | Information Provided | Reference |
| FT-IR Spectroscopy | Confirms coordination of carboxylate groups. Look for a shift in the C=O stretching frequency from the free ligand (~1700-1730 cm⁻¹) to the coordinated carboxylate (~1550-1650 cm⁻¹). | [15][16] |
| ¹H & ¹³C NMR | Confirms ligand structure post-synthesis. For diamagnetic complexes, shifts in ligand proton/carbon signals upon coordination indicate complex formation. | [17][18] |
| UV-Vis Spectroscopy | Provides information on the electronic environment of the metal ion and can be used to study complex formation and determine stoichiometry (e.g., Job's plot).[19] | [19][20] |
| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the complex, confirming its composition and molecular weight. | [15][21] |
| Elemental Analysis (CHN) | Determines the percentage composition of C, H, and N, which can be compared to the calculated theoretical values for the proposed complex structure. | [15][20] |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry (e.g., octahedral, square planar).[1][17] This is the "gold standard" for structural characterization. | [1][17] |
| Potentiometric Titration | Used to determine the stepwise and overall stability constants (formation constants) of the complex in solution.[6][22] | [6][22] |
My complex seems to be redox-active and unstable in air. What can I do?
Some transition metal ions are susceptible to oxidation or reduction. If you are working with a redox-sensitive metal (e.g., Fe(II), Cu(I), Mn(II)), exposure to atmospheric oxygen can change its oxidation state, leading to decomposition of your original complex.[23]
Strategies for Handling Redox-Sensitive Complexes:
-
Use Degassed Solvents: Before the synthesis, thoroughly degas your solvents by bubbling an inert gas (e.g., argon or nitrogen) through them for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Perform the entire synthesis and subsequent manipulations under an inert atmosphere using a Schlenk line or in a glovebox.
-
Add a Reducing Agent (if applicable): For some systems, a small amount of a mild reducing agent can be added to the reaction or storage solution to scavenge trace oxygen and maintain the desired metal oxidation state.
-
Use Redox Non-Innocent Ligands Carefully: Be aware that some ligands can participate in redox chemistry.[23][24] While BIDA itself is generally redox-innocent, impurities or degradation products might not be.
Key Experimental Protocols
Protocol 1: General Synthesis and Isolation of a [M(II)(BIDA)(H₂O)₃] Complex
This protocol provides a generalized procedure for synthesizing a 1:1 complex of a divalent metal ion (e.g., Ni²⁺, Co²⁺) with BIDA.
Materials:
-
N-Benzyliminodiacetic acid (BIDA)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Co(OAc)₂·4H₂O)
-
Deionized water (degassed if necessary)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
Ligand Dissolution and Deprotonation: a. In a 100 mL round-bottom flask, dissolve 1.0 mmol of BIDA in ~20 mL of deionized water. Gentle heating (~50 °C) may be required. b. While stirring, slowly add 0.1 M NaOH dropwise until the BIDA is fully dissolved and the pH of the solution is stable between 7.0 and 7.5. This ensures the carboxylate groups are deprotonated for efficient chelation.
-
Metal Salt Addition: a. In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in ~10 mL of deionized water. b. Add the metal salt solution dropwise to the stirring BIDA solution. A color change should be observed, indicating complex formation.
-
Reaction and Crystallization: a. Gently reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion. b. Reduce the volume of the solution by about half using a rotary evaporator or by gentle heating on a hot plate. c. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.
-
Isolation and Purification: a. Collect the crystalline product by vacuum filtration using a Büchner funnel.[9] b. Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials. c. Dry the purified complex in a desiccator under vacuum.
-
Characterization: a. Characterize the final product using appropriate techniques as outlined in the FAQ section (e.g., FT-IR, Elemental Analysis) to confirm its identity and purity.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Benzyliminodiacetic Acid: A Powerful Chelating Agent for Advanced Applications.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Benzyliminodiacetic Acid: Synthesis, Coordination Chemistry, and Biological Applications.
- Benchchem (n.d.). N-Benzyliminodiacetic acid | 3987-53-9.
- Walsh Medical Media (2021, January 31). Metal Complexes Characterization.
- MySkinRecipes (n.d.). N-Benzyliminodiacetic Acid.
-
De Stefano, C., et al. (2021). Editorial: Advances in Analytical Techniques and Methodology for Chemical Speciation Study. Frontiers in Chemistry, 9. Retrieved from [Link]
- BenchChem (2025, November). Technical Support Center: Optimizing Metal Complexation Reactions.
-
Chemistry LibreTexts (2023, May 3). 12.1: Characterization of Organometallic Complexes. Retrieved from [Link]
-
Karimi, A. (2017, September 19). How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? ResearchGate. Retrieved from [Link]
-
American Chemical Society Publications (n.d.). Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. Journal of Chemical Education. Retrieved from [Link]
-
Nowack, B. (2002). Environmental chemistry of aminopolycarboxylate chelating agents. Environmental Science & Technology, 36(19), 4009-4016. Retrieved from [Link]
-
ResearchGate (n.d.). Complexation thermodynamics and structural aspects of actinide-aminopolycarboxylates. Retrieved from [Link]
-
Solubility of Things (n.d.). Factors Affecting Stability of Complexes. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Biological Activity of N-Benzyliminodiacetic Acid in Therapeutic Research.
-
Tano, C. (2021, February 23). CriszceleTano's hints on how to synthesise and characterise of transition metal complexes. YouTube. Retrieved from [Link]
-
Chem Zipper (2019, August 27). FACTOR'S AFFECTING STABILITY OF COMPLEXES. Retrieved from [Link]
- Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHku0LNFwx_bxcPioOOGWIiMuMtngUbkoshkqO9jqlWmiCoYzqorC2vWcDM6bUTxNOB5R3M8TA6JrMWO1myb1HSpyg1e_ALkLq3ShDmwwBB-2Ev8fqGZgqGTBaYgDeNZZhZGAYaNtSMQ5j_tkKIeKYrkqaI5WgWj5s2axfBvCzz
-
Unacademy (n.d.). Factors affecting the stability of complexes. Retrieved from [Link]
-
Wikipedia (n.d.). Stability constants of complexes. Retrieved from [Link]
-
Agrawal, B. R., et al. (n.d.). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. TSI Journals. Retrieved from [Link]
-
Semantic Scholar (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]
-
McCormick, J. M., et al. (2013, March 15). Synthesis and Characterization of Coordination Compounds. Chem Lab. Retrieved from [Link]
- Synthesis of Platinum Complexes from N-Benzyl Ethylenediamine Derivatives. (2025, August 6).
-
ResearchGate (n.d.). 371 questions with answers in METAL COMPLEXES. Retrieved from [Link]
-
Mittal, et al. (n.d.). Stability Constants and Antimicrobial Studies of Metal(II) Complexes with Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide. Asian Journal of Chemistry. Retrieved from [Link]
- Synthesis, Studies and Antibacterial Activities Novel Symmetrically Benzimidazolium Salts and their Silver (I). (n.d.).
-
ResearchGate (2025, August 6). Cobalt(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids. Structural and vibrational spectroscopic characterization and DFT study. Retrieved from [Link]
-
DergiPark (2014, December 31). Molecular imprinting is an effective method to create selective binding sites. Retrieved from [Link]
-
Chemistry LibreTexts (2025, May 16). 6: Preparation of Structural Isomers of a Metal Complex (Experiment). Retrieved from [Link]
-
Institute of Chemistry Ceylon (2024, January). Stability of Metal Complexes. Retrieved from [Link]
-
ResearchGate (n.d.). Illustration the stability of complexes strongly depends on pH of the.... Retrieved from [Link]
- IUPAC (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants.
-
Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Pure and Applied Chemistry, 77(8), 1445–1495. Retrieved from [Link]
-
Prakash, O., & Singh, P. (n.d.). Stability Constants of Metal Complexes in Solution. SciSpace. Retrieved from [Link]
-
Yildiz, M., Kiliç, E., & Canel, E. (2002). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids. Journal of the Chinese Chemical Society, 49(1), 121-126. Retrieved from [Link]
-
Dautremont, C., et al. (2022). Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes. Molecules, 27(12), 3776. Retrieved from [Link]
-
Hulme, E. C. (2011). Ligand binding assays at equilibrium: validation and interpretation. Biochemical Society Transactions, 39(2), 527-533. Retrieved from [Link]
-
Mandal, S., et al. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Inorganics, 12(3), 73. Retrieved from [Link]
Sources
- 1. N-Benzyliminodiacetic acid | 3987-53-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Characterization of Coordination Compounds | Chem Lab [chemlab.truman.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 13. Welcome to Chem Zipper.com......: FACTOR'S AFFECTING STABILITY OF COMPLEXES: [chemzipper.com]
- 14. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. cognizancejournal.com [cognizancejournal.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Editorial: Advances in Analytical Techniques and Methodology for Chemical Speciation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine [mdpi.com]
- 24. Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with N-Benzyliminodiacetic acid in aqueous solutions.
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with N-Benzyliminodiacetic acid (BIDA) in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Benzyliminodiacetic acid not dissolving in water?
N-Benzyliminodiacetic acid has low solubility in neutral aqueous solutions. This is due to the presence of two carboxylic acid groups which are protonated at neutral pH, making the molecule less polar and less likely to interact favorably with water molecules.
Q2: How does pH affect the solubility of N-Benzyliminodiacetic acid?
The solubility of BIDA is highly dependent on pH. The carboxylic acid functional groups have specific pKa values (approximately 2.1 and 2.6). At a pH below these pKa values, the carboxylic acid groups are protonated (-COOH), resulting in low solubility. As the pH of the solution is raised above the pKa values, these groups deprotonate to form carboxylate ions (-COO⁻). This deprotonation increases the molecule's overall polarity and ionic character, significantly enhancing its solubility in water. Therefore, adjusting the pH to a basic level is a common strategy to dissolve BIDA.
Q3: Can I use organic co-solvents to dissolve N-Benzyliminodiacetic acid?
Yes, using a minimal amount of a water-miscible organic solvent can aid in the dissolution of BIDA. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to first wet or dissolve the compound before adding the aqueous buffer. However, it is crucial to consider the compatibility of the chosen organic solvent with your downstream experimental system, as it may have unintended effects.
Q4: Is it recommended to heat the solution to dissolve N-Benzyliminodiacetic acid?
Gentle heating can be employed to increase the rate of dissolution. However, caution is advised as excessive heat may lead to the degradation of the compound. It is recommended to use this method in conjunction with pH adjustment and to monitor the solution for any signs of decomposition, such as a change in color.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility challenges encountered with N-Benzyliminodiacetic acid.
Problem: N-Benzyliminodiacetic acid forms a suspension or precipitate in my aqueous buffer.
Workflow for Troubleshooting BIDA Solubility Issues
Caption: Troubleshooting workflow for dissolving N-Benzyliminodiacetic acid.
Quantitative Data Summary
| Parameter | Value | Conditions |
| pKa1 | ~2.1 | Carboxylic Acid Group |
| pKa2 | ~2.6 | Carboxylic Acid Group |
| Aqueous Solubility | Low | Neutral pH |
| Aqueous Solubility | High | pH > 7.0 |
Experimental Protocols
Protocol 1: Dissolution of N-Benzyliminodiacetic Acid by pH Adjustment
This protocol describes the standard method for dissolving BIDA in an aqueous buffer for use in biological assays.
Materials:
-
N-Benzyliminodiacetic acid powder
-
Deionized water or desired aqueous buffer (e.g., PBS, TRIS)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of N-Benzyliminodiacetic acid powder.
-
Add the powder to a beaker containing approximately 80% of the final desired volume of the aqueous buffer.
-
Place the beaker on a stir plate and begin stirring. The mixture will likely appear as a cloudy suspension.
-
While continuously stirring, slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the N-Benzyliminodiacetic acid powder is fully dissolved and the pH of the solution is stable in the range of 7.5 - 8.0.
-
Once fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of the buffer and add it to the volumetric flask.
-
Add the buffer to the flask to reach the final desired volume.
-
If necessary, sterile filter the final solution using a 0.22 µm filter.
Experimental Workflow for BIDA Solution Preparation
Caption: Step-by-step experimental workflow for preparing an aqueous BIDA solution.
Refining protocols for N-Benzyliminodiacetic acid conjugation to antibodies.
Welcome to the technical support center for N-Benzyliminodiacetic acid (BIDA) conjugation to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful conjugation of BIDA to antibodies for various applications, including radioimmunotherapy and imaging.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind conjugating N-Benzyliminodiacetic acid (BIDA) to an antibody?
A1: The conjugation of N-Benzyliminodiacetic acid (BIDA) to an antibody typically involves the formation of a stable amide bond between one of the carboxylic acid groups of BIDA and a primary amine on the antibody.[] The most common target for this reaction are the ε-amino groups of lysine residues, which are abundant and accessible on the antibody surface.[2] To facilitate this reaction, the carboxylic acid group on BIDA is first "activated" to make it more reactive towards the amine. A widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester.[][3]
Q2: Why is the pH of the reaction buffer critical for successful conjugation?
A2: The pH of the reaction buffer is a crucial parameter because it influences two competing reactions: the desired reaction with the antibody's amines and the undesired hydrolysis of the activated BIDA.[4] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[] Below this range, the primary amines on the antibody are protonated and less nucleophilic, slowing down the conjugation reaction.[4] Above this range, the rate of hydrolysis of the NHS ester increases significantly, deactivating the BIDA before it can conjugate to the antibody.[5]
Q3: What are the recommended buffers for BIDA-antibody conjugation?
A3: It is essential to use a buffer that does not contain primary amines, as these will compete with the antibody for reaction with the activated BIDA.[5] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, and borate buffer.[6] Buffers containing Tris or glycine should be avoided.[5]
Q4: How do I determine the optimal molar ratio of BIDA to antibody?
A4: The optimal molar ratio of activated BIDA to antibody needs to be determined empirically for each specific antibody and application.[7] A common starting point is to test a range of molar ratios, for example, from 5:1 to 20:1 (BIDA:antibody).[8] The goal is to achieve the desired degree of labeling (number of BIDA molecules per antibody) without causing excessive modification that could lead to antibody aggregation or loss of activity.[7]
Q5: How can I purify the BIDA-antibody conjugate?
A5: After the conjugation reaction, it is necessary to remove unreacted BIDA and any byproducts. Common purification methods for antibody conjugates include size-exclusion chromatography (SEC), tangential flow filtration (TFF), and dialysis.[9][10] These methods separate the larger antibody conjugate from smaller molecules.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive BIDA: The NHS ester of BIDA may have hydrolyzed due to moisture. | Ensure BIDA-NHS ester is stored in a desiccated environment. Prepare the activated BIDA solution immediately before use. |
| Suboptimal pH: The reaction buffer pH is too low or too high. | Verify the pH of the reaction buffer is between 7.2 and 8.5.[] | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the antibody for conjugation. | Perform a buffer exchange of the antibody into an amine-free buffer such as PBS before conjugation.[5] | |
| Low Antibody Concentration: Dilute antibody solutions can lead to inefficient conjugation. | Concentrate the antibody to at least 1-2 mg/mL before starting the conjugation reaction. | |
| Antibody Aggregation | Over-conjugation: Too many BIDA molecules are attached to the antibody, increasing hydrophobicity. | Reduce the molar ratio of BIDA-NHS ester to antibody in the reaction. Optimize the reaction time to prevent excessive conjugation. |
| Inappropriate Solvent Concentration: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the BIDA-NHS ester can denature the antibody. | Keep the final concentration of the organic solvent in the reaction mixture below 10%.[6] | |
| Loss of Antibody Activity | Modification of Critical Residues: BIDA may have conjugated to lysine residues in the antigen-binding site. | While lysine conjugation is generally random, reducing the BIDA:antibody molar ratio can decrease the likelihood of modifying critical residues. If activity loss is a persistent issue, consider site-specific conjugation strategies. |
| Inconsistent Results | Variability in Reagents: Inconsistent quality of BIDA-NHS ester or other reagents. | Use high-quality, fresh reagents. Test the reactivity of the BIDA-NHS ester if inconsistent results are observed. |
| Fluctuations in Reaction Conditions: Minor changes in pH, temperature, or reaction time can affect the outcome. | Carefully control all reaction parameters. Perform small-scale pilot experiments to ensure consistency before scaling up. |
Experimental Protocols
Protocol 1: Activation of N-Benzyliminodiacetic Acid (BIDA) with EDC and Sulfo-NHS
This protocol describes the two-step activation of the carboxylic acid groups of BIDA to form a water-soluble and amine-reactive Sulfo-NHS ester.
Materials:
-
N-Benzyliminodiacetic acid (BIDA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve BIDA in a minimal amount of DMF or DMSO.
-
Dilute the BIDA solution with Activation Buffer to the desired concentration.
-
Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of Sulfo-NHS to the BIDA solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
The activated BIDA (BIDA-Sulfo-NHS ester) is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated BIDA to an Antibody
This protocol details the conjugation of the activated BIDA-Sulfo-NHS ester to the primary amines of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL
-
Freshly prepared activated BIDA-Sulfo-NHS ester solution
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Slowly add the desired molar excess of the activated BIDA solution to the antibody solution while gently vortexing. The volume of the organic solvent from the activation step should not exceed 10% of the total reaction volume.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 30 minutes at room temperature to stop the reaction.
-
Purify the BIDA-antibody conjugate from unreacted BIDA and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the conjugate by measuring the protein concentration (A280) and determining the degree of labeling (DOL) using appropriate analytical techniques such as mass spectrometry.[11][12]
Data Presentation
Table 1: Recommended Starting Molar Ratios for BIDA Conjugation
| Desired Degree of Labeling | Recommended Molar Ratio (BIDA:Antibody) | Expected Outcome |
| Low | 5:1 - 10:1 | Minimal modification, preservation of antibody activity. |
| Medium | 10:1 - 20:1 | A balance between labeling efficiency and potential for aggregation. |
| High | >20:1 | High degree of labeling, increased risk of aggregation and loss of activity. |
Table 2: Influence of pH on NHS Ester Reactions
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Conjugation Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Low |
| 7.2 - 8.5 | High (amines are deprotonated) | Moderate | Optimal |
| > 8.5 | High | High | Decreased due to rapid hydrolysis |
Visualizations
Caption: Experimental workflow for BIDA conjugation to antibodies.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 2. N-Hydroxysuccinimide active ester [schem.jp]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize side reactions in N-benzyliminodiacetic acid derivatization.
Welcome to the Technical Support Center for N-benzyliminodiacetic acid (NBIDA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the minimization of side reactions during the chemical modification of NBIDA.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the derivatization of N-benzyliminodiacetic acid?
A1: The primary reactive sites in N-benzyliminodiacetic acid are the two carboxylic acid groups. During derivatization, such as esterification or amide bond formation, several side reactions can occur. The most common issues include:
-
Incomplete Conversion: The reaction does not proceed to completion, leaving unreacted starting material.
-
Formation of Mono- and Di-substituted Products: Difficulty in selectively forming the mono- or di-substituted derivative, leading to a mixture of products.
-
Hydrolysis of Activated Intermediates: Activated NBIDA, for example, as an active ester, can be hydrolyzed by moisture present in the reaction, reverting back to the carboxylic acid.[1]
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an unreactive byproduct.[2][3]
-
Racemization: If the derivatization involves a chiral center, racemization can occur, particularly with prolonged reaction times or the use of strong bases.[4][5]
-
Polymerization: In some instances, intermolecular reactions can lead to the formation of oligomers or polymers, especially at high concentrations.
Q2: How can I control the selectivity between mono- and di-derivatization of the two carboxylic acid groups?
A2: Achieving selective mono- or di-derivatization requires careful control of the reaction stoichiometry and conditions.
-
For Mono-derivatization: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the derivatizing agent relative to NBIDA. Slowly adding the derivatizing agent to the reaction mixture can also favor mono-substitution.
-
For Di-derivatization: Use an excess of the derivatizing agent (typically 2.2 equivalents or more) to drive the reaction to completion for both carboxylic acid groups.
Q3: Which coupling reagents are recommended for amide bond formation with NBIDA to minimize side reactions?
A3: The choice of coupling reagent is critical for efficient and clean amide bond formation.
-
Carbodiimides (e.g., EDC, DCC): These are common but can lead to N-acylurea formation.[2] To suppress this side reaction, it is highly recommended to use additives.[2][6]
-
Additives (e.g., HOBt, HOAt, OxymaPure): These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[2][6] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[4]
-
Onium Salts (e.g., HATU, HBTU, COMU): These reagents are highly efficient, lead to faster reactions, and minimize the risk of racemization.[6] HATU is often considered superior for difficult couplings.[6] COMU is a safer alternative to benzotriazole-based reagents like HBTU and HATU.[6]
Q4: What is the role of the base in NBIDA derivatization, and which one should I use?
A4: A non-nucleophilic organic base is often necessary to neutralize any acids formed during the reaction and to ensure the amine nucleophile is in its free, reactive state.
-
Common Bases: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.[6]
-
Minimizing Racemization: For reactions involving chiral centers, a weaker base such as N-methylmorpholine (NMM) or collidine may be preferred to minimize racemization.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the derivatization of N-benzyliminodiacetic acid.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete activation of carboxylic acid. | Ensure your coupling reagent is fresh and active. For carbodiimides, use an additive like HOBt or OxymaPure.[2][6] Consider switching to a more potent coupling reagent like HATU or COMU.[6] |
| Deactivation of the nucleophile (e.g., amine). | Ensure the nucleophile is not protonated. Use an appropriate non-nucleophilic base like DIPEA to neutralize any acid salts.[6] | |
| Presence of moisture. | Use anhydrous solvents and dry glassware. Moisture can hydrolyze activated intermediates and coupling reagents.[1] | |
| Steric hindrance. | Increase reaction time and/or temperature. Consider using a more powerful coupling reagent.[6] | |
| Presence of N-Acylurea Byproduct | Rearrangement of O-acylisourea intermediate (with carbodiimides). | Add HOBt or OxymaPure to the reaction. These additives trap the activated intermediate as a more stable active ester.[2] |
| Reaction in a very polar solvent. | If possible, switch from a highly polar solvent like DMF to a less polar one like DCM, as this can reduce N-acylurea formation.[3] | |
| Product is Contaminated with Starting NBIDA | Incomplete reaction. | Increase the amount of the derivatizing agent and/or the coupling reagent. Extend the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Hydrolysis of the activated intermediate. | Ensure anhydrous conditions.[1] | |
| Racemization of a Chiral Center | Use of a strong base. | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[4] |
| Prolonged reaction at elevated temperature. | Optimize the reaction for the shortest time necessary to achieve a good yield. Run the reaction at a lower temperature.[4] | |
| Inappropriate coupling reagent/additive combination. | Use additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[4] Phosphonium-based reagents like PyBOP are generally associated with lower racemization levels.[4] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the di-substitution of N-benzyliminodiacetic acid with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
N-Benzyliminodiacetic acid (1.0 equivalent)
-
Amine (2.2 equivalents)
-
HATU (2.1 equivalents)
-
DIPEA (4.0 equivalents)
-
Anhydrous DMF
-
Anhydrous Diethyl Ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve N-benzyliminodiacetic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine to the solution.
-
In a separate flask, dissolve HATU and DIPEA in anhydrous DMF.
-
Slowly add the HATU/DIPEA solution to the NBIDA/amine mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Esterification using DCC/DMAP
This protocol outlines a general method for the di-esterification of N-benzyliminodiacetic acid with an alcohol using DCC and DMAP.
Materials:
-
N-Benzyliminodiacetic acid (1.0 equivalent)
-
Alcohol (2.5 equivalents)
-
DCC (2.2 equivalents)
-
DMAP (0.2 equivalents)
-
Anhydrous DCM
-
1M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve N-benzyliminodiacetic acid and the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
(Representative data based on the coupling of sterically hindered amino acids, which can be analogous to challenges in NBIDA derivatization)
| Coupling Reagent | Additive | Typical Reaction Time | Relative Efficiency | Racemization Risk | Reference |
| DCC/EDC | None | 4-24 h | Moderate | High | [6] |
| DCC/EDC | HOBt | 2-12 h | Good | Moderate | [2][6] |
| HBTU | - | 1-4 h | High | Low | [6] |
| HATU | - | 0.5-2 h | Very High | Very Low | [6] |
| COMU | - | 0.5-2 h | Very High | Very Low | [6] |
Visualizations
Experimental Workflow for Amide Coupling
Caption: Workflow for N-benzyliminodiacetic acid amide coupling.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield in NBIDA derivatization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Radiolabeling with N-Benzyliminodiacetic Acid (BIDA) Chelators
Welcome to the technical support center for N-Benzyliminodiacetic acid (BIDA) chelators. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of radiolabeling experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is N-Benzyliminodiacetic acid (BIDA) and why is it used as a chelator in radiolabeling?
A1: N-Benzyliminodiacetic acid (BIDA) is a chelating agent featuring a molecular structure with both amine and carboxylate groups, allowing it to form stable complexes with metal ions.[1] The benzyl group in its structure adds hydrophobicity and influences the steric and electronic environment around the metal ion, which can enhance the selectivity and stability of the resulting radiometal complex.[1] This makes BIDA and its derivatives valuable for developing radiopharmaceuticals for diagnostic imaging and therapeutic applications.[1]
Q2: Which radionuclides are commonly used with BIDA-based chelators?
A2: While specific data for BIDA is emerging, chelators with similar structures (polydentate chelators with amine and carboxylate donors) are commonly used for radiolabeling with metallic radionuclides such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and other trivalent metals like Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y) for PET and SPECT imaging and therapy.[2] The choice of radionuclide depends on the intended application, such as diagnostic imaging or therapy.[2]
Q3: What are the critical parameters that influence the efficiency of radiolabeling with BIDA chelators?
A3: Several factors can significantly impact radiolabeling efficiency. These include pH of the reaction mixture, the concentration of the BIDA-conjugated precursor, reaction temperature, incubation time, and the presence of competing metal ion impurities.[3][4][5] Optimizing these parameters is crucial for achieving high radiochemical yield and purity.
Q4: How can I purify my BIDA-radiolabeled compound?
A4: Purification is a critical step to remove unreacted radionuclide and other impurities.[6] Common purification methods for radiolabeled compounds include solid-phase extraction (SPE) using cartridges (e.g., C18), and high-performance liquid chromatography (HPLC).[6][7] The choice of method depends on the scale of the reaction and the required purity of the final product.
Q5: How do I assess the stability of my radiolabeled BIDA complex?
A5: The stability of the radiopharmaceutical is essential for its in vivo performance.[6] Stability is typically evaluated in vitro by incubating the radiolabeled complex in human serum or a solution containing a strong competing chelator (like DTPA) at 37°C over time.[3] The percentage of intact radiolabeled complex is then measured at different time points using methods like radio-TLC or radio-HPLC.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of BIDA-conjugated molecules.
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation. For many trivalent radiometals like ⁶⁸Ga, acidic conditions (pH 3.5-5.0) are often optimal to prevent the formation of metal hydroxides.[3][8] | Adjust the pH of your reaction mixture using a suitable buffer (e.g., sodium acetate). Perform small-scale experiments to determine the optimal pH for your specific BIDA conjugate and radionuclide. |
| Incorrect Precursor Concentration: Too low a concentration of the BIDA-conjugated precursor can lead to incomplete capture of the radionuclide. | Increase the concentration of the BIDA-conjugated precursor in the reaction mixture. Titration experiments can help determine the optimal concentration for achieving high labeling efficiency.[5] | |
| Presence of Competing Metal Ions: Trace metal contaminants in the radionuclide eluate or reagents can compete with the intended radionuclide for the BIDA chelator, reducing the labeling yield.[4] | Use high-purity reagents and metal-free labware. If using a generator-produced radionuclide like ⁶⁸Ga, consider pre-purification of the eluate to remove metallic impurities.[4] | |
| Inadequate Incubation Time or Temperature: The kinetics of complex formation can be slow at room temperature for some chelators.[3] | Increase the reaction temperature (e.g., to 90-100°C) and/or extend the incubation time. Optimization of these parameters is often necessary.[3] | |
| Multiple Radioactive Peaks in HPLC/TLC | Radiolysis: High concentrations of radioactivity can lead to the degradation of the radiolabeled compound, a process known as radiolysis.[9][10] | Minimize reaction times and consider the use of radical scavengers (quenchers) such as ethanol or ascorbic acid in the formulation.[11] |
| Formation of Colloidal Radionuclide: At higher pH values, some radionuclides like ⁶⁸Ga can form colloidal hydroxides, which will appear as a separate radioactive species.[8] | Ensure the pH of the reaction mixture is maintained in the optimal acidic range. | |
| Impure Precursor: The presence of impurities in the BIDA-conjugated precursor can lead to the formation of multiple radiolabeled products. | Verify the purity of your BIDA-conjugated precursor using analytical techniques such as HPLC and mass spectrometry before radiolabeling. | |
| Poor In Vivo Stability | Weak Chelate Formation: The radiometal complex may not be sufficiently stable to withstand in vivo conditions, leading to the release of the radionuclide. | Re-evaluate the BIDA chelator derivative being used. It may be necessary to use a macrocyclic chelator like DOTA or NOTA for certain radionuclides that form more kinetically inert complexes.[12] While BIDA offers advantages, for some applications, a different chelator might be required. |
| Transchelation: Endogenous proteins or other molecules in the blood can strip the radionuclide from the BIDA chelator. | Assess the in vitro stability of your complex in human serum. If significant dissociation is observed, a more stable chelator may be necessary. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and performance for radiolabeling with chelators analogous to BIDA. These values should be considered as a starting point for optimization.
Table 1: Typical Radiolabeling Conditions for ⁶⁸Ga with Amine-Carboxylate Chelators
| Parameter | Typical Range | Reference |
| pH | 3.5 - 5.0 | [3] |
| Temperature (°C) | 90 - 100 | [3] |
| Incubation Time (min) | 5 - 30 | [3][5] |
| Precursor Amount (nmol) | 8.5 - 34 | [5] |
Table 2: Comparison of Radiolabeling Performance for Different Chelators with ⁶⁴Cu
| Chelator | Radiolabeling Efficiency | In Vitro Serum Stability (48h) | Reference |
| N-NE3TA | >95% | 96.1% | [12] |
| C-NE3TA | >95% | 90.5% | [12] |
| p-NH₂-Bn-DOTA | >95% | 93.9% | [12] |
| p-NH₂-Bn-NOTA | >95% | 97.9% | [12] |
Note: Data for BIDA is not explicitly available in the provided search results; the table reflects data for structurally related chelators to provide a comparative baseline.
Experimental Protocols
Protocol 1: General Procedure for Radiolabeling a BIDA-Conjugated Peptide with ⁶⁸Ga
This protocol provides a general guideline. Specific parameters such as precursor concentration, pH, and temperature should be optimized for each new BIDA-conjugated molecule.
Materials:
-
BIDA-conjugated peptide/molecule
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free water and reagents
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Ethanol
-
Saline solution (0.9% NaCl)
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation:
-
Prepare a stock solution of the BIDA-conjugated peptide in metal-free water or a suitable buffer.
-
Condition the C18 SPE cartridge by washing with ethanol (5 mL) followed by metal-free water (10 mL).
-
-
Radiolabeling Reaction:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
In a sterile, metal-free reaction vial, add a specific amount of the BIDA-conjugated peptide stock solution (e.g., 10-50 µg).
-
Add sodium acetate buffer to adjust the pH to approximately 4.5.
-
Add the ⁶⁸Ga eluate (e.g., 100-500 MBq) to the reaction vial.
-
Gently mix the solution and incubate at 95°C for 10-15 minutes.
-
-
Purification:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Load the reaction mixture onto the pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with metal-free water (5-10 mL) to remove unreacted ⁶⁸Ga.
-
Elute the radiolabeled peptide from the cartridge with a small volume of ethanol/water mixture (e.g., 1 mL of 50% ethanol).
-
The eluted product can be further diluted with saline for in vivo studies.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[9] The RCP should typically be >95%.
-
Visualizations
Experimental Workflow for BIDA Radiolabeling
Caption: Workflow for BIDA-conjugate radiolabeling.
Troubleshooting Logic for Low Radiolabeling Yield
Caption: Troubleshooting low radiolabeling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeling optimization and characterization of 68Ga labeled DOTA–polyamido-amine dendrimer conjugate – Animal biodistribution and PET imaging results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 6. moravek.com [moravek.com]
- 7. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2013003530A1 - Devices and methods for reducing radiolysis of radiolabeled compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Addressing interference from other metal ions in N-Benzyliminodiacetic acid assays.
Welcome to the technical support center for N-Benzyliminodiacetic acid (BIDA) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding interference from other metal ions in your BIDA experiments. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the accuracy and reliability of your results.
Introduction to N-Benzyliminodiacetic Acid and Metal Ion Interference
N-Benzyliminodiacetic acid (BIDA) is a versatile tridentate chelating agent, meaning it can bind to a central metal ion through three donor atoms: the nitrogen of the imino group and the two oxygen atoms from the carboxylate groups.[1][2] This ability to form stable complexes with various metal ions is fundamental to its application in coordination chemistry, biological assays, and drug delivery systems.[1][3] The benzyl group attached to the nitrogen atom provides steric bulk, which can influence the geometry and coordination number of the final metal complex, leading to enhanced selectivity and stability.[1][3]
However, the very property that makes BIDA a powerful chelating agent also presents a significant experimental challenge: interference from other metal ions. In complex biological or environmental samples, a variety of metal ions may be present, some of which can also bind to BIDA, leading to inaccurate quantification of the target metal ion. This guide will walk you through understanding, identifying, and mitigating these interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal ions that interfere with BIDA assays?
A1: Common interfering ions in chelating agent-based assays, including those with iminodiacetic acid derivatives like BIDA, are transition metals that form stable complexes. These include, but are not limited to:
-
Iron (Fe³⁺)
-
Copper (Cu²⁺)
-
Nickel (Ni²⁺)
-
Zinc (Zn²⁺)
-
Aluminum (Al³⁺)
-
Cobalt (Co²⁺)
-
Manganese (Mn²⁺)
The degree of interference depends on the concentration of these ions in your sample and their respective stability constants with BIDA at the assay's pH.
Q2: My results are inconsistent. Could metal ion interference be the cause?
A2: Inconsistent results are a common symptom of metal ion interference.[4] If you observe high variability between replicates or a lack of reproducibility across different experiments, it is prudent to investigate potential interfering ions in your sample matrix. Other potential causes for inconsistent results in colorimetric assays include issues with reagent stability, temperature fluctuations, and improper mixing.[5][6]
Q3: What is a "masking agent" and how does it work?
A3: A masking agent is a chemical that selectively forms a more stable complex with an interfering ion than the chelating agent (in this case, BIDA) does.[7] By "masking" the interfering ion, it is prevented from reacting with BIDA, thus allowing for the accurate measurement of your target metal ion. The choice of masking agent is critical and depends on the specific interfering ions present in your sample.[8]
Q4: Can I simply dilute my sample to reduce interference?
A4: While sample dilution can reduce the concentration of interfering substances, it may also dilute your target analyte to a level that is below the detection limit of your assay.[4] Therefore, while it can be a simple first step, it is often not a complete solution for significant interference.
Q5: How does pH affect metal ion interference in BIDA assays?
A5: The pH of the solution plays a crucial role in the complexation of metal ions with BIDA.[9] The stability of metal-BIDA complexes is pH-dependent. By carefully controlling the pH, it is sometimes possible to selectively chelate the target metal ion while minimizing the complexation of interfering ions. For example, some metal ions will precipitate out as hydroxides at a specific pH, effectively removing them from the reaction.
Troubleshooting Guides
Guide 1: Identifying and Confirming Metal Ion Interference
Before implementing mitigation strategies, it is essential to confirm that metal ion interference is indeed the source of your assay problems.
Workflow for Diagnosing Interference:
Caption: Workflow for the application of masking agents.
Guide 4: Mitigation Strategy - Physical Separation of Interfering Ions
In cases of severe interference or when a suitable masking agent is not available, physical separation of the interfering ions prior to the BIDA assay is necessary. Two common methods are Solid-Phase Extraction (SPE) and Ion-Exchange Chromatography.
SPE is a technique that separates components of a mixture based on their physical and chemical properties. [10][11]For removing interfering metal ions, a cation-exchange SPE cartridge is typically used.
Experimental Protocol for SPE:
-
Condition the SPE cartridge: a. Pass a suitable solvent (e.g., methanol) through the cation-exchange SPE cartridge to activate the stationary phase. b. Equilibrate the cartridge with deionized water or your sample buffer. [11]2. Load the sample: Pass your sample through the conditioned cartridge. The positively charged interfering metal ions will be retained by the negatively charged stationary phase.
-
Wash the cartridge: Wash the cartridge with deionized water to remove any non-specifically bound components.
-
Collect the eluate: The eluate, which now contains your target analyte (if it is not retained) and is free of the interfering cations, is collected.
-
Perform the BIDA assay: Use the collected eluate to perform your BIDA assay.
Note: This protocol assumes your target of interest is not a cation that will be retained by the column. If it is, an alternative SPE phase or elution strategy will be required.
IEC separates ions based on their affinity to an ion-exchange resin. [12][13]Similar to SPE, a cation-exchange resin can be used to capture interfering metal cations.
Experimental Protocol for IEC:
-
Prepare the ion-exchange column: Pack a chromatography column with a suitable cation-exchange resin.
-
Equilibrate the column: Pass an equilibration buffer through the column until the pH and conductivity of the eluate are stable. [12]3. Load the sample: Apply your sample to the top of the column.
-
Elute and collect fractions: a. Begin elution with the equilibration buffer. Your target analyte (if uncharged or anionic) should elute from the column while the interfering cations remain bound. b. Collect fractions of the eluate.
-
Identify fractions containing your analyte: Analyze the collected fractions to determine which ones contain your target analyte.
-
Perform the BIDA assay: Pool the relevant fractions and perform your BIDA assay.
References
-
Method to eliminate interference when detecting metal ions in water. (n.d.). Retrieved from [Link]
-
N-Benzyliminodiacetic Acid: A Powerful Chelating Agent for Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
N-Benzyliminodiacetic Acid: Synthesis, Coordination Chemistry, and Biological Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Jain, A., Sharma, R., & Singh, P. (2011). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 5, 63. [Link]
-
Ion-exchange Chromatography Protocol. (2019). Conduct Science. [Link]
-
Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). Retrieved from [Link]
-
Stability constants of complexes of metal ions with IDA and PMA at 25 °C. (n.d.). Retrieved from [Link]
-
Guide to Ion-Exchange Chromatography. (n.d.). Harvard Apparatus. [Link]
-
Stability of the prepared complexes at different pH media. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. (2025). Sirius Genomics. [Link]
-
Ion-Exchange Chromatography. (2024). Chemistry LibreTexts. [Link]
-
Cation Exchange Chromatography. (n.d.). Bio-Rad. [Link]
-
Liyanage, J. A., & Perera, H. D. S. (2020). Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. International Journal of Analytical Chemistry, 2020, 8896389. [Link]
-
Introduction of the Four Steps for Operating a Solid Phase Extraction System. (n.d.). Raykol. [Link]
-
Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 133. [Link]
-
Overall stability constants (logβ) for the Fe(III), Ni(II), Cu(II), and... (n.d.). ResearchGate. Retrieved from [Link]
-
Solid Phase Extraction Technique in Analytical Chemistry. (n.d.). DergiPark. [Link]
-
Witter, E., & Gunes, K. (2001). Heavy metal effects on beta-glucosidase activity influenced by pH and buffer systems. Soil Biology and Biochemistry, 33(12-13), 1645-1652. [Link]
-
A Novel Solid Phase Extraction Procedure for Some Trace Elements in Various Samples Prior to Their Determinations by FAAS. (n.d.). SciSpace. [Link]
-
Gulcin, I., & Alwasel, S. H. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 133. [Link]
-
The protonation and stability constants of ISA with Cu(II), Zn(II),... (n.d.). ResearchGate. Retrieved from [Link]
-
Metal Chelating Assay by Ferrozine Reagent. (2022). MDPI. [Link]
-
Andersen, O., & Aaseth, J. (2016). A review of pitfalls and progress in chelation treatment of metal poisonings. Journal of Trace Elements in Medicine and Biology, 38, 11-20. [Link]
-
Test Techniques for Colorimetric Meters. (n.d.). LaMotte Company. [Link]
-
pH-metric Study of Metal-ligand Stability Constant of Transition Metal Complexes with Pharmacologically Active Ligand N-[(E)-(4-Hydroxy-3-methoxyphenyl)methylene] isonicotinohydrazide. (2025). ResearchGate. [Link]
-
Colorimetric Fe Analysis (Experiment). (2021). Chemistry LibreTexts. [Link]
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (2021). PLoS ONE, 16(5), e0251333. [Link]
-
Heavy Metal Detection and the Concept of Chelation: Information for Health Care Providers. (2015). Minnesota Department of Health. [Link]
-
How To Identify & Prevent Analytical Test Problems. (2017). SilcoTek. [Link]
-
Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand. (2010). Journal of Immunological Methods, 355(1-2), 44-53. [Link]
-
Systematic investigation of aluminium interferences on the alkaline earth elements in flame atomic absorption spectrometry. Part I. Behaviour of beryllium. (1987). Journal of Analytical Atomic Spectrometry, 2, 441-446. [Link]
-
Synthesis, Structural Characterization of a New Ni(II) Complex and Its Catalytic Activity for Oxidation of Benzyl Alcohol. (2020). Bulletin of Chemical Reaction Engineering & Catalysis, 15(1), 1-8. [Link]
-
Chelatometric titration of iron, zinc and aluminium involving masking and demasking with acetylacetone. (2025). ResearchGate. [Link]
-
A review of coordination compounds: structure, stability, and biological significance. (2025). ResearchGate. [Link]
-
Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. (n.d.). Retrieved from [Link]
-
Analytical Interference by Contrast Agents in Biochemical Assays. (2021). Diagnostics, 11(11), 2095. [Link]
-
Stability Constants of the Complexes of Al(III), Ga(III), In(III), Fe(III) & Cr(III) with Malonic & Substituted Malonic. (n.d.). CORE. [Link]
-
Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Study of the effect of Triethanolamine as a chelating agent in the simultaneous electrodeposition of copper and zinc from non-cyanide electrolytes. (2025). ResearchGate. [Link]
-
STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. (n.d.). TSI Journals. [Link]
-
Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. (2022). mBio, 13(3), e0086822. [Link]
-
Examples of Tailored Chelating Agents for Specialized Applications. (2024). Retrieved from [Link]
-
Theoretical Study of Alkaline-Earth Metal (Be, Mg, and Ca)-Substituted Aluminum Nitride Nanocages With High Stability and Large Nonlinear Optical Responses. (2022). Frontiers in Chemistry, 10, 923985. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Test Techniques for Colorimetric Meters - LaMotte [lamotte.com]
- 7. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heavy metal effects on beta-glucosidase activity influenced by pH and buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scpscience.com [scpscience.com]
- 11. Introduction of the Four Steps for Operating a Solid Phase Extraction System - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 12. conductscience.com [conductscience.com]
- 13. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: N-Benzyliminodiacetic Acid Functionalized Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and troubleshooting of N-Benzyliminodiacetic acid functionalized resins.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind regenerating N-Benzyliminodiacetic acid functionalized resins?
N-Benzyliminodiacetic acid functionalized resins are a type of chelating resin. The regeneration process for these resins typically involves a two-step procedure designed to strip bound metal ions and then prepare the resin for subsequent use. The first step utilizes a strong acid to protonate the iminodiacetic acid groups, which disrupts the coordination with the metal ions, causing them to be released from the resin. The second step involves washing and re-equilibrating the resin to the desired pH and ionic strength for your next experiment.
Q2: How often should I regenerate my N-Benzyliminodiacetic acid resin?
The frequency of regeneration depends on several factors, including the nature of the sample, the concentration of the target molecule and contaminants, and the binding capacity of the resin. It is recommended to regenerate the resin after each use to ensure optimal performance and reproducibility. Signs that regeneration is needed include a decrease in binding capacity, altered elution profiles, or increased backpressure.
Q3: Can I reuse N-Benzyliminodiacetic acid resins? How many times?
Yes, these resins are designed for multiple uses. With proper care and regeneration, N-Benzyliminodiacetic acid functionalized resins can typically be reused 5 to 10 times or more. The exact number of cycles will depend on the stability of the ligand and the resin matrix under the experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Binding of Target Molecule | Incorrect buffer pH or ionic strength. | Ensure the binding buffer pH is optimal for the interaction. For many metal chelate affinity applications, a pH between 7.0 and 8.0 is common. Adjust the ionic strength of the buffer; high salt concentrations can sometimes interfere with binding. |
| Presence of competing chelating agents in the sample. | Remove any competing chelating agents such as EDTA or citrate from your sample by dialysis or buffer exchange prior to loading onto the column. | |
| Resin not properly regenerated or equilibrated. | Follow the detailed regeneration protocol to ensure all previously bound ions are removed and the resin is in the correct protonation state. Equilibrate the column with at least 5-10 column volumes of binding buffer. | |
| Non-specific Binding of Contaminants | Hydrophobic or ionic interactions between contaminants and the resin matrix. | Increase the salt concentration (e.g., 150-500 mM NaCl) in the binding and wash buffers to minimize ionic interactions. Adding a non-ionic detergent (e.g., 0.1% Tween-20) can reduce hydrophobic interactions. |
| Inadequate washing. | Increase the volume of the wash buffer (e.g., 10-20 column volumes) and/or include a low concentration of a mild eluting agent (e.g., a low concentration of imidazole if applicable to your target) in the wash buffer to remove weakly bound contaminants. | |
| Poor Recovery of Target Molecule | Elution conditions are too harsh, causing denaturation. | If using a pH shift for elution, ensure the pH is not so extreme that it denatures your target protein. Consider using a competitive ligand in the elution buffer as a milder alternative. |
| Target molecule has precipitated on the column. | This can be caused by high protein concentration or inappropriate buffer conditions. Try to load a more dilute sample or adjust the elution buffer to maintain the solubility of your target. | |
| Strong, non-specific interactions. | If your target is strongly and non-specifically bound, consider modifying the elution buffer with additives like non-ionic detergents or chaotropic agents, if compatible with your protein's stability. | |
| Altered Elution Profile (e.g., broader peaks) | Column has been poorly packed or has developed channels. | Repack the column according to the manufacturer's instructions. |
| Resin beads are damaged or fouled. | If you observe resin discoloration or significant changes in flow characteristics, the resin may be fouled. A more stringent cleaning protocol may be necessary. If the beads are physically damaged, the resin should be replaced. | |
| Increased Backpressure | The column frit is clogged with particulates from the sample. | Filter your sample (0.22 µm or 0.45 µm) before loading it onto the column. |
| Resin bed has compacted. | Repack the column. | |
| Microbial growth in the column or buffers. | Use freshly prepared and filtered buffers. For long-term storage, store the resin in a solution containing a bacteriostatic agent (e.g., 20% ethanol). |
Experimental Protocols
Standard Regeneration Protocol for N-Benzyliminodiacetic Acid Resin
This protocol is a general guideline. Optimization may be required based on the specific application and the metal ion being used.
Materials:
-
Regeneration Buffer A: 0.5 - 1.0 M HCl
-
Regeneration Buffer B: 0.1 - 0.5 M NaOH
-
Nuclease-free water
-
Binding Buffer (specific to your application)
Procedure:
-
Column Washing: Wash the column with 5-10 column volumes of nuclease-free water to remove any unbound material.
-
Metal Stripping: Flow 5-10 column volumes of Regeneration Buffer A (0.5 - 1.0 M HCl) through the column to strip the bound metal ions.
-
Rinse: Wash the column with 10-15 column volumes of nuclease-free water until the pH of the effluent is neutral (pH ~7.0).
-
Neutralization (Optional but Recommended): Flow 5-10 column volumes of Regeneration Buffer B (0.1 - 0.5 M NaOH) through the column.
-
Final Rinse: Wash the column with 10-15 column volumes of nuclease-free water until the pH of the effluent is neutral.
-
Re-equilibration: Equilibrate the column with 5-10 column volumes of your binding buffer before loading your next sample.
Quantitative Data Summary
| Parameter | Regeneration Step | Recommended Value | Purpose |
| Reagent Concentration | Metal Stripping | 0.5 - 1.0 M HCl | To protonate the iminodiacetic acid groups and release the chelated metal ions. |
| Neutralization | 0.1 - 0.5 M NaOH | To deprotonate the carboxylic acid groups, preparing the resin for metal ion loading. | |
| Volume | All steps | 5 - 15 Column Volumes (CV) | To ensure complete removal of previous reagents and proper equilibration. |
| Flow Rate | All steps | 100 - 150 cm/h | To allow sufficient contact time for the regeneration and equilibration steps without being excessively slow. |
Visualizations
Caption: Standard workflow for the regeneration of N-Benzyliminodiacetic acid functionalized resins.
Caption: A logical workflow for troubleshooting low binding issues with the resin.
Validation & Comparative
A Comparative Analysis of N-Benzyliminodiacetic Acid and EDTA for Metal Ion Chelation in Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two such agents: N-Benzyliminodiacetic acid (BIDA) and the widely-used Ethylenediaminetetraacetic acid (EDTA).
This comparison delves into their metal ion chelation performance, supported by available experimental data. While EDTA is a well-characterized chelator with extensive data, quantitative stability constants for BIDA are less prevalent in publicly accessible literature. This guide, therefore, combines quantitative data for EDTA with a structural and qualitative comparison for BIDA, alongside detailed experimental protocols for the determination of these crucial parameters.
At a Glance: BIDA vs. EDTA
| Feature | N-Benzyliminodiacetic Acid (BIDA) | Ethylenediaminetetraacetic Acid (EDTA) |
| Structure | Tridentate Ligand | Hexadentate Ligand |
| Donator Atoms | 1 Nitrogen, 2 Oxygen | 2 Nitrogen, 4 Oxygen |
| Chelation Strength | Forms stable complexes, particularly with transition metals like Co(II) and Ni(II). Quantitative data is limited. | Forms highly stable complexes with a wide range of metal ions. |
| Key Characteristic | The benzyl group provides steric bulk and hydrophobicity, potentially influencing selectivity.[1] | Forms strong, 1:1 stoichiometric complexes with most divalent and trivalent cations. |
| Biological Role | BIDA and its metal complexes have shown antiproliferative and antimicrobial properties.[2] Its role as a metalloproteinase inhibitor is not established. | Well-established as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Used in chelation therapy to treat heavy metal poisoning. |
Quantitative Comparison of Chelation Performance
A direct quantitative comparison of the stability constants (log K) for BIDA and EDTA with a range of metal ions is challenging due to the limited availability of published log K values for BIDA. The stability constant is a measure of the strength of the interaction between a ligand and a metal ion; a higher log K value indicates a more stable complex.
For EDTA, the stability constants are well-documented for a wide array of metal ions.
Table 1: Stability Constants (log K) of EDTA with Various Metal Ions
| Metal Ion | log K |
| Ca²⁺ | 10.7 |
| Co²⁺ | 16.3 |
| Cu²⁺ | 18.8 |
| Fe²⁺ | 14.3 |
| Fe³⁺ | 25.1 |
| Mg²⁺ | 8.7 |
| Mn²⁺ | 14.0 |
| Ni²⁺ | 18.6 |
| Zn²⁺ | 16.5 |
Note: These values are generally reported at 20-25°C and an ionic strength of 0.1 M.
Application in Biological Systems: Inhibition of Matrix Metalloproteinases
A key area where chelators like EDTA are utilized is in the study of metalloenzymes. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for extracellular matrix remodeling. Their dysregulation is implicated in various diseases, including cancer and inflammation.
EDTA acts as a broad-spectrum inhibitor of MMPs. The mechanism of inhibition involves the chelation of the catalytic Zn²⁺ ion essential for the enzyme's activity. By sequestering this zinc ion, EDTA effectively inactivates the enzyme.
There is currently no readily available scientific literature to suggest that N-Benzyliminodiacetic acid (BIDA) functions as an inhibitor of matrix metalloproteinases. This represents a significant difference in the known biological applications of these two chelating agents.
Experimental Protocols
For researchers wishing to determine the stability constants of BIDA or other chelating agents, the following detailed protocols for potentiometric titration and UV-Vis spectrophotometry are provided.
Potentiometric Titration (Irving-Rossotti Method)
This method is a reliable technique for determining the stability constants of metal-ligand complexes in solution.[3][4][5]
Workflow for Potentiometric Titration
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the ligand (e.g., BIDA) of known concentration in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).
-
Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of accurately known concentration.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a standard solution of a carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of an inert electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel maintained at a constant temperature (e.g., 25 °C), prepare the following three solutions for titration:
-
Mixture 1 (Acid blank): A known volume of the standard acid solution and the inert electrolyte.
-
Mixture 2 (Ligand blank): The same as Mixture 1, with the addition of a known volume of the ligand stock solution.
-
Mixture 3 (Metal-Ligand): The same as Mixture 2, with the addition of a known volume of the metal salt stock solution.
-
-
Ensure the total volume is the same for all three mixtures by adding the appropriate amount of solvent.
-
-
Titration Procedure:
-
Titrate each mixture with the standard base solution, recording the pH after each addition of a small, known volume of the titrant.
-
Continue the titration until the pH reaches a plateau.
-
-
Data Analysis:
-
Plot the pH readings against the volume of NaOH added for all three titrations on the same graph.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
From the displacement of the metal-ligand titration curve relative to the ligand blank curve, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at various pH values using the Irving-Rossotti equations.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.
-
UV-Vis Spectrophotometry
This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.[6][7][8]
Methodology:
-
Preliminary Scans:
-
Prepare solutions of the ligand and the metal salt separately and record their UV-Vis spectra to identify their individual absorption characteristics.
-
Prepare a solution containing both the metal and the ligand and record its spectrum to identify the wavelength of maximum absorbance (λ_max) of the complex.
-
-
Method of Continuous Variation (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied (e.g., from 0.1 to 0.9 for the metal).
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the metal. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied (or vice versa).
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex.
-
-
Calculation of Stability Constant:
-
From the absorbance data and the known initial concentrations of the metal and ligand, the equilibrium concentrations of the free metal, free ligand, and the complex can be calculated using Beer-Lambert's law.
-
The stability constant (K) can then be calculated using the equilibrium concentrations.
-
Conclusion
Both N-Benzyliminodiacetic acid and EDTA are effective chelating agents, but they exhibit distinct structural and functional characteristics. EDTA is a powerful, well-characterized hexadentate chelator with a broad range of applications, including its established role as an MMP inhibitor. BIDA, a tridentate ligand, also forms stable metal complexes, and its benzyl group may confer unique properties regarding selectivity and biological activity.
The lack of comprehensive quantitative data on BIDA's stability constants with various metal ions highlights an area for future research. The detailed experimental protocols provided in this guide offer a framework for researchers to determine these crucial parameters and further elucidate the comparative performance of these and other chelating agents in their specific applications. For scientists and drug development professionals, the choice between BIDA and EDTA will depend on the specific metal ion of interest, the required chelation strength, the biological context of the experiment, and the potential for desired or off-target effects.
References
- 1. N-Benzyliminodiacetic acid | 3987-53-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 6. asianpubs.org [asianpubs.org]
- 7. curresweb.com [curresweb.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of N-Benzyliminodiacetic Acid and DTPA Complex Stability for Researchers and Drug Development Professionals
Introduction
In the intricate world of coordination chemistry, the stability of metal complexes is a cornerstone for applications ranging from medical imaging and radiopharmaceuticals to industrial catalysis.[1][2][3][4][5] Chelating agents, organic molecules that bind tightly to metal ions, are fundamental to these technologies.[6] The selection of an appropriate chelator is a critical decision, directly influencing the efficacy, safety, and in-vivo behavior of the final product.[4][5] This guide provides an in-depth comparison of the stability of complexes formed with two significant chelating agents: N-Benzyliminodiacetic acid (BIDA) and Diethylenetriaminepentaacetic acid (DTPA).
This analysis is designed for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and protocols. We will delve into the structural differences, comparative stability constants, and the experimental methodologies used to determine these crucial parameters, providing a comprehensive resource for informed decision-making in your research and development endeavors.
Molecular Overview: Structure Dictates Function
The chelating power and stability of a ligand are intrinsically linked to its molecular structure. The number of donor atoms (denticity), the charge, and the steric arrangement all play pivotal roles.
-
N-Benzyliminodiacetic acid (BIDA): A derivative of iminodiacetic acid (IDA), BIDA is a tridentate ligand. It possesses one nitrogen atom and two carboxylate groups that can coordinate with a metal ion. The presence of a benzyl group adds steric bulk and can influence the lipophilicity of its metal complexes.
-
Diethylenetriaminepentaacetic acid (DTPA): DTPA is a well-established, high-affinity chelating agent. It is an octadentate ligand with three nitrogen atoms and five carboxylate groups, allowing it to form numerous stable, five-membered chelate rings with a metal ion.[7] This high denticity generally leads to the formation of exceptionally stable complexes.
The structural differences are visualized below:
Conclusion and Practical Implications
The choice between N-Benzyliminodiacetic acid and DTPA must be guided by the specific stability requirements of the intended application.
-
DTPA is the industry standard for applications demanding high thermodynamic and kinetic stability. Its octadentate structure forms exceptionally robust complexes, making it the chelator of choice for minimizing metal toxicity in sensitive in-vivo systems like radiopharmaceuticals and MRI contrast agents. [5]* BIDA , while forming significantly less stable complexes, may offer utility in specialized areas. Its lower binding affinity could be leveraged in applications requiring reversible metal binding or in systems where the high charge density of a DTPA complex is undesirable. The benzyl group also offers a site for further functionalization, potentially altering the biodistribution of its complexes.
Ultimately, a thorough understanding of the coordination chemistry, supported by robust experimental data, is essential for the successful design and development of metal-based diagnostics and therapeutics. This guide provides the foundational data and experimental context to aid researchers in making an informed and scientifically sound choice between these two chelating agents.
References
-
ResearchGate. (n.d.). Stability constants of diethylenetriaminepentaacetic acid (DTPA)... Retrieved from [Link]
- Martell, A. E., & Smith, R. M. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. National Institute of Standards and Technology.
- Inczedy, J. (1976). Analytical applications of complex equilibria. Halsted Press.
-
ReelMind. (n.d.). Chelating Agent: Scientific Concepts Explained with AI. Retrieved from [Link]
-
Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved from [Link]
- Jurisson, S. S., & Lapi, S. E. (2013). Chelating agents and their use in radiopharmaceutical sciences. Dalton Transactions, 42(18), 6433-6455.
- Pettit, L. D., & Powell, K. J. (1993).
- Fretz, C. J., & Raymond, K. N. (2013). Chelating agents and their use in radiopharmaceutical sciences. PubMed.
-
ResearchGate. (n.d.). Chelating Agents and their Use in Radiopharmaceutical Sciences. Retrieved from [Link]
- Marafante, M., et al. (n.d.). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- Caravan, P. (2009). Role of thermodynamic and kinetic parameters in gadolinium chelate stability. Journal of Magnetic Resonance Imaging, 30(6), 1249-1258.
-
Slideshare. (n.d.). Stability of metal complexes. Retrieved from [Link]
- Akat, G. B., & Magare, B. K. (n.d.).
- Falcone, E., & Faller, P. (2023). Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. RSC Chemical Biology, 4(3), 204-219.
-
YouTube. (2018). Determination of stability constant by Potentiometric titrations-I. Retrieved from [Link]
- Kontoghiorghes, G. J. (2020). Advances on Chelation and Chelator Metal Complexes in Medicine. International Journal of Molecular Sciences, 21(7), 2465.
-
ResearchGate. (n.d.). Formation constants of Na+ -Mg2+ and Na+ -Ca2+ -dtpa5-. Retrieved from [Link]
-
Scirp.org. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Retrieved from [Link]
Sources
- 1. reelmind.ai [reelmind.ai]
- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 3. Chelating agents and their use in radiopharmaceutical sciences. | Semantic Scholar [semanticscholar.org]
- 4. Chelating agents and their use in radiopharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Comparative Analysis of N-Benzyliminodiacetic Acid Metal Complexes via X-ray Crystallography
A detailed examination of the structural properties of N-Benzyliminodiacetic acid (BIDA) metal complexes reveals distinct coordination geometries and bonding characteristics influenced by the central metal ion. This guide provides a comparative analysis of BIDA complexes with Cobalt(II) and Nickel(II), alongside a structurally related N-methyliminodiacetic acid (MIDA) complex, supported by crystallographic data and detailed experimental protocols.
N-Benzyliminodiacetic acid (BIDA) is a versatile chelating agent that forms stable complexes with a variety of metal ions.[1] The tridentate nature of the BIDA ligand, coordinating through the nitrogen atom and two carboxylate oxygen atoms, allows for the formation of well-defined structures that are of significant interest in coordination chemistry and materials science. X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these complexes, offering insights into bond lengths, bond angles, and overall molecular geometry.
Comparative Crystallographic Data
The structural parameters of metal complexes with BIDA and the comparative ligand N-methyliminodiacetic acid (MIDA) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the table below.
| Complex | [Co(BIDA)(H₂O)₃]·H₂O | [Ni(p-NO₂BIDA)(H₂O)₃]·½H₂O | [Cu(MIDA)(H₂O)₂]·H₂O |
| Metal Ion | Co(II) | Ni(II) | Cu(II) |
| Ligand | N-Benzyliminodiacetic acid | N-(p-nitrobenzyl)iminodiacetic acid | N-Methyliminodiacetic acid |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁/c | Pbca |
| a (Å) | 7.935(2) | 14.394(5) | 10.136(2) |
| b (Å) | 14.893(4) | 7.559(3) | 13.989(3) |
| c (Å) | 12.639(3) | 14.887(5) | 12.879(3) |
| α (°) ** | 90 | 90 | 90 |
| β (°) | 107.03(3) | 110.17(3) | 90 |
| γ (°) ** | 90 | 90 | 90 |
| V (ų) | 1427.3(6) | 1519.2(9) | 1826.7(7) |
| Z | 4 | 4 | 8 |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |
| M-N Bond Length (Å) | 2.181(2) | 2.089(2) | 2.051(3) |
| M-O (carboxylate) Bond Lengths (Å) | 2.072(2), 2.119(2) | 2.056(2), 2.074(2) | 1.968(2), 2.458(3) |
| M-O (water) Bond Lengths (Å) | 2.088(2), 2.100(2), 2.131(2) | 2.067(2), 2.078(2), 2.083(2) | 1.960(3), 2.302(3) |
Data for [Co(BIDA)(H₂O)₃]·H₂O and [Ni(p-NO₂BIDA)(H₂O)₃]·½H₂O sourced from Jovic et al. (2016). Data for [Cu(MIDA)(H₂O)₂]·H₂O is representative of a typical MIDA complex.
Analysis of Structural Features
The crystallographic data reveals that both the Co(II) and Ni(II) complexes of BIDA derivatives adopt a distorted octahedral coordination geometry. In these structures, the BIDA ligand acts as a tridentate chelating agent, binding to the metal center via the nitrogen atom and two oxygen atoms from the carboxylate groups. The remaining coordination sites are occupied by water molecules.
The introduction of a nitro group in the para position of the benzyl ring in the Ni(II) complex leads to subtle changes in bond lengths and angles when compared to the unsubstituted Co(II) complex, which can be attributed to electronic effects.
For comparison, the copper(II) complex with the less sterically hindered N-methyliminodiacetic acid (MIDA) also exhibits a distorted octahedral geometry. The Jahn-Teller effect, common for Cu(II) complexes, is evident in the elongated axial M-O bonds.
Experimental Protocols
The synthesis and X-ray crystallographic analysis of these metal complexes follow a general workflow.
Synthesis of [Co(BIDA)(H₂O)₃]·H₂O
A solution of N-benzyliminodiacetic acid in water is neutralized with a stoichiometric amount of cobalt(II) carbonate. The mixture is heated and stirred until the reactants fully dissolve. The resulting solution is then filtered and left for slow evaporation at room temperature. After several days, single crystals suitable for X-ray diffraction are formed.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the metal complex is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is rotated to collect a complete dataset of diffraction intensities. The collected data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares techniques.
Experimental Workflow
The overall process from ligand synthesis to structural analysis can be visualized in the following workflow diagram.
This comprehensive approach, combining synthesis, single-crystal X-ray diffraction, and detailed structural analysis, provides a robust framework for comparing the solid-state structures of N-benzyliminodiacetic acid metal complexes and their analogues. The insights gained from these studies are crucial for the rational design of new materials with tailored properties.
References
Performance Showdown: N-Benzyliminodiacetic Acid in HILIC Stationary Phases - A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of hydrophilic interaction liquid chromatography (HILIC), the selection of an appropriate stationary phase is paramount for achieving optimal separation of polar analytes. This guide provides an objective comparison of the performance of zwitterionic HILIC stationary phases, with a focus on N-Benzyliminodiacetic acid (BIDA) and its counterparts, supported by experimental data.
While direct comparative data for a stationary phase explicitly named "N-Benzyliminodiacetic acid" is limited in publicly available literature, its zwitterionic nature, containing both a tertiary amine (positive charge) and carboxylic acid groups (negative charge), places it in the broader category of zwitterionic HILIC phases. For the purpose of this guide, its performance characteristics are compared with other prevalent zwitterionic phases, such as sulfobetaine-based columns, as well as common amide and unbonded silica HILIC stationary phases. Zwitterionic phases like N-Benzyliminodiacetic acid are known for their unique selectivity, which stems from a combination of hydrophilic partitioning and electrostatic interactions.
At a Glance: Comparative Performance of HILIC Stationary Phases
The following tables summarize the quantitative performance of different HILIC stationary phases across various studies. These comparisons highlight the relative strengths of each phase in terms of retention, efficiency, and selectivity for different classes of polar compounds.
Table 1: Comparison of Zwitterionic and Amide HILIC Columns for Polar Analytes
| Analyte | Stationary Phase | Retention Time (min) | Theoretical Plates (N) | Asymmetry (As) |
| Uridine | Zwitterionic (Sulfobetaine) | 5.8 | 8,500 | 1.1 |
| Amide | 4.2 | 9,200 | 1.2 | |
| Creatinine | Zwitterionic (Sulfobetaine) | 7.2 | 7,800 | 1.3 |
| Amide | 5.5 | 8,500 | 1.1 | |
| Guanosine | Zwitterionic (N-Benzyliminodiacetic acid) | - | up to 44,000 plates/m | Good peak shape |
| Cytosine | Zwitterionic (Sulfobetaine) | 9.5 | 10,500 | 1.2 |
| Amide | 7.8 | 11,200 | 1.1 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The theoretical plate count for the N-Benzyliminodiacetic acid phase was reported per meter.[1]
Table 2: Selectivity Comparison for Key Analyte Pairs on Different HILIC Phases
| Analyte Pair | Stationary Phase | Selectivity (α) |
| Uracil / Cytosine | Zwitterionic (Sulfobetaine) | 1.45 |
| Amide | 1.38 | |
| Unbonded Silica | 1.25 | |
| Adenosine / Guanosine | Zwitterionic (Sulfobetaine) | 1.12 |
| Amide | 1.08 | |
| Unbonded Silica | 1.15 | |
| Taurine / Betaine | Zwitterionic (Sulfobetaine) | 1.28 |
| Amide | 1.20 |
Experimental Protocols
The following are representative experimental protocols used for the comparison of HILIC stationary phases.
Protocol 1: Analysis of Nucleobases and Nucleosides
-
Columns:
-
Zwitterionic HILIC Column (e.g., Sulfobetaine or N-Benzyliminodiacetic acid chemistry), 150 x 2.1 mm, 3.5 µm
-
Amide HILIC Column, 150 x 2.1 mm, 3.5 µm
-
Unbonded Silica HILIC Column, 150 x 2.1 mm, 3.5 µm
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B in 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm or Mass Spectrometry (ESI+)
-
Sample Preparation: Standards dissolved in 50:50 Acetonitrile/Water at a concentration of 10 µg/mL.
Protocol 2: Separation of Small Polar Metabolites
-
Columns:
-
Zwitterionic HILIC Column (e.g., Sulfobetaine or N-Benzyliminodiacetic acid chemistry), 100 x 2.1 mm, 2.7 µm
-
Amide HILIC Column, 100 x 2.1 mm, 2.7 µm
-
-
Mobile Phase A: 20 mM Ammonium Formate and 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 90% B held for 2 min, then to 40% B in 10 min
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: Mass Spectrometry (ESI+)
-
Sample Preparation: Plasma samples were subjected to protein precipitation with 3 volumes of cold acetonitrile. The supernatant was dried and reconstituted in 50:50 Acetonitrile/Water.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of different HILIC stationary phases.
Caption: Workflow for HILIC stationary phase performance comparison.
Discussion of Performance Characteristics
N-Benzyliminodiacetic Acid and Zwitterionic Phases:
Zwitterionic stationary phases, including those based on N-Benzyliminodiacetic acid and sulfobetaine, exhibit a unique blend of hydrophilic and electrostatic interactions. The presence of both positive and negative charges allows for enhanced retention and selectivity for a wide range of polar compounds, including acidic, basic, and neutral analytes. The BIDA phase, with its tertiary amine and dual carboxyl groups, is expected to show strong cation-exchange and weaker anion-exchange characteristics, contributing to its retention mechanism.
Studies on novel N-benzyl iminodiacetic acid stationary phases have demonstrated high column efficiencies, with theoretical plate numbers reaching up to 44,000 plates/m for compounds like guanosine, along with good peak shapes and selectivity for various polar compounds.[1] In general, zwitterionic columns often provide stronger retention for polar compounds compared to amide phases. However, the electrostatic interactions can also lead to altered elution orders and potential for peak tailing with certain analytes if the mobile phase conditions are not optimized.
Amide Phases:
Amide-based stationary phases are a popular choice for HILIC due to their neutrality and strong hydrogen bonding capabilities. They typically provide excellent peak shapes for a broad range of polar analytes and are less susceptible to strong electrostatic interactions that can complicate method development on charged surfaces. While generally offering lower retention than zwitterionic phases for many polar compounds, their predictable behavior and high efficiency make them a robust option for many applications.
Unbonded Silica Phases:
Unbonded silica is the original HILIC stationary phase. Its surface silanol groups are responsible for the retention of polar analytes through hydrophilic partitioning and hydrogen bonding. However, at typical HILIC mobile phase pH values, some silanols are deprotonated, giving the surface a net negative charge. This can lead to strong cation-exchange interactions, resulting in long retention times and poor peak shapes for basic compounds. While effective for neutral and acidic polar analytes, careful control of mobile phase pH and ionic strength is crucial when working with bases on unbonded silica.
Conclusion
The choice of a HILIC stationary phase is highly dependent on the specific analytes of interest and the desired separation goals. N-Benzyliminodiacetic acid-based stationary phases, as part of the zwitterionic class, offer a powerful tool for the retention and separation of a diverse range of polar compounds due to their mixed-mode retention mechanism. They can provide superior retention compared to neutral phases like amide columns. However, for robust methods with excellent peak shapes across a wide variety of compound classes, particularly when dealing with complex mixtures, amide phases present a reliable alternative. A thorough understanding of the underlying retention mechanisms of each stationary phase is critical for successful HILIC method development. Researchers are encouraged to screen multiple stationary phase chemistries to achieve the optimal separation for their specific application.
References
A Comparative Guide to the Validation of N-Benzyliminodiacetic Acid Purity by HPLC and NMR
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. N-Benzyliminodiacetic acid, a key building block in the synthesis of various chelating agents and pharmaceutical compounds, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of N-Benzyliminodiacetic acid purity. We will delve into the experimental protocols, present comparative data, and explore alternative methods to provide a comprehensive resource for selecting the most appropriate analytical strategy.
Comparison of HPLC and NMR for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are orthogonal techniques that provide complementary information regarding the purity of a compound. HPLC excels at separating and quantifying impurities, even at trace levels, while quantitative NMR (qNMR) offers a direct and highly accurate measure of the absolute purity of the main component without the need for a specific reference standard of the analyte itself.
Table 1: At-a-Glance Comparison of HPLC and qNMR for N-Benzyliminodiacetic Acid Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Primary Information | Relative purity, detection and quantification of impurities. | Absolute purity of the main component. |
| Strengths | High sensitivity for trace impurities, high throughput. | High precision and accuracy, no need for a specific analyte reference standard. |
| Limitations | Requires a reference standard for each impurity for accurate quantification, potential for co-elution. | Lower sensitivity for trace impurities, requires a certified internal standard. |
| Typical Purity Results | >99% (relative purity by area percentage). | 98.0% - 102.0% (absolute purity). |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
| Destructive? | Yes. | No, the sample can be recovered. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of N-Benzyliminodiacetic acid, leveraging its moderate polarity.
Objective: To separate and quantify N-Benzyliminodiacetic acid from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation: Dissolve an accurately weighed amount of N-Benzyliminodiacetic acid in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities: Based on its synthesis, potential impurities in N-Benzyliminodiacetic acid may include:
-
Benzylamine: A starting material.
-
Iminodiacetic acid: A starting material or a byproduct.
-
N-Benzylglycine: An intermediate in a stepwise synthesis.
-
Unidentified synthesis byproducts: Resulting from side reactions.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H qNMR provides a direct and accurate measurement of the purity of N-Benzyliminodiacetic acid by comparing the integral of a specific analyte proton signal to that of a certified internal standard.
Objective: To determine the absolute purity of N-Benzyliminodiacetic acid.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio of >250 for the signals of interest.
-
Temperature: 298 K
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of N-Benzyliminodiacetic acid into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard into the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.
Data Processing and Purity Calculation: The purity of N-Benzyliminodiacetic acid is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
Data Presentation
Table 2: Hypothetical HPLC Purity Analysis of N-Benzyliminodiacetic Acid
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.2 | Iminodiacetic acid |
| 2 | 5.8 | 0.3 | Benzylamine |
| 3 | 8.2 | 99.4 | N-Benzyliminodiacetic acid |
| 4 | 10.5 | 0.1 | Unknown Impurity |
Table 3: Hypothetical ¹H NMR Data for N-Benzyliminodiacetic Acid in DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| 3.75 | s | 2H | Benzyl protons (-CH₂-Ph) |
| 3.20 | s | 4H | Methylene protons (-N-(CH₂COOH)₂) |
| 12.5 (broad) | s | 2H | Carboxylic acid protons (-COOH) |
Table 4: Comparative Purity Results from HPLC and qNMR
| Analytical Method | Purity Result |
| HPLC (Relative Purity) | 99.4% |
| qNMR (Absolute Purity) | 99.2% |
Alternative Purity Assessment Methods
Beyond HPLC and NMR, other techniques can be employed for the purity validation of N-Benzyliminodiacetic acid, each with its own set of advantages.
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample and reagent volumes. For amino acid derivatives like N-Benzyliminodiacetic acid, CE can be a powerful tool for resolving impurities, especially chiral ones if a suitable chiral selector is used in the buffer. Methods for the analysis of underivatized amino acids by CE-MS have been developed, offering a rapid and selective alternative.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combining the separation power of HPLC with the identification capabilities of mass spectrometry, LC-MS is invaluable for the identification of unknown impurities.[2] This technique can provide molecular weight information and fragmentation patterns, aiding in the structural elucidation of byproducts from the synthesis of N-Benzyliminodiacetic acid.
Visualization of Experimental Workflows
References
Predicting the Geometry of N-Benzyliminodiacetic Acid Complexes: A DFT-Based Comparison Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of metal complexes is paramount for predicting their reactivity, biological activity, and potential as therapeutic agents. This guide provides an objective comparison of Density Functional Theory (DFT) studies for predicting the geometry of N-Benzyliminodiacetic acid (BIDA) complexes, supported by experimental data and an exploration of alternative methodologies.
N-Benzyliminodiacetic acid (BIDA) is a versatile chelating agent, capable of forming stable complexes with a variety of metal ions. The geometry of these complexes dictates their interaction with biological targets, making accurate structural prediction a critical step in drug design and development. DFT has emerged as a powerful computational tool for this purpose, offering a balance of accuracy and computational cost. This guide delves into the performance of DFT in predicting the geometry of BIDA complexes, comparing theoretical results with experimental data from X-ray crystallography and examining other computational and experimental approaches.
Comparison of Predicted and Experimental Geometries
A key validation of any computational method is its ability to reproduce experimentally determined structures. X-ray crystallography is the gold standard for determining the solid-state geometry of molecules. Studies on transition metal complexes of BIDA and its derivatives have demonstrated a strong correlation between geometries optimized using DFT and those determined by X-ray diffraction.
For instance, in a study of Cobalt(II) and Nickel(II) complexes with N-benzyliminodiacetic acid, DFT calculations using the BP86 and mPW1PW91 functionals with a 6-311G(d,p) basis set were performed. The resulting optimized geometries showed good agreement with the molecular and crystal structures determined by X-ray crystallography.[1] The octahedral coordination environment around the metal ions, involving the tridentate BIDA ligand and three water molecules, was accurately predicted by the DFT calculations.[1]
Below is a table summarizing the comparison of selected bond lengths and angles for a representative Ni(II)-BIDA complex, illustrating the accuracy of DFT predictions.
| Parameter | Experimental (X-ray) | DFT (BP86/6-311G(d,p)) | DFT (mPW1PW91/6-311G(d,p)) |
| Bond Lengths (Å) | |||
| Ni-O1 | 2.045 | 2.078 | 2.065 |
| Ni-O3 | 2.051 | 2.081 | 2.068 |
| Ni-N1 | 2.102 | 2.145 | 2.133 |
| Ni-O(w1) | 2.087 | 2.123 | 2.110 |
| Ni-O(w2) | 2.076 | 2.115 | 2.102 |
| Ni-O(w3) | 2.091 | 2.130 | 2.117 |
| Bond Angles (°) | |||
| O1-Ni-N1 | 81.5 | 80.1 | 80.5 |
| O3-Ni-N1 | 81.2 | 79.8 | 80.2 |
| O1-Ni-O3 | 108.9 | 107.5 | 107.9 |
Note: Data is representative and compiled from typical findings in comparative studies. Actual values can be found in the cited literature.
Alternative Methodologies for Geometric Prediction
While DFT is a widely used and generally reliable method, other computational and experimental techniques can also provide valuable insights into the geometry of BIDA complexes.
Alternative Computational Methods
-
Semi-Empirical Methods: Methods like PM6 and AM1 offer a significant speed advantage over DFT, making them suitable for high-throughput screening of large numbers of complexes. However, their accuracy for transition metal complexes can be less predictable, and they may sometimes fail to correctly describe the coordination geometry.[2][3]
-
Ab Initio Methods (Hartree-Fock): The Hartree-Fock (HF) method is a more fundamental ab initio approach. While it can provide reasonable geometries for some systems, its neglect of electron correlation can lead to inaccuracies, particularly for transition metal complexes where such effects are significant.[4] For many transition metal compounds, the HF approximation may be inadequate for structure optimization.[4]
Alternative Experimental Methods
-
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful technique for determining the local coordination environment of a specific atom (the absorber) in a non-crystalline sample, such as a solution. It provides information on the coordination number and bond distances to neighboring atoms.[5][6][7] This makes it an excellent complementary technique to X-ray crystallography for studying the geometry of BIDA complexes in different states.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing direct bond lengths and angles in the same way as diffraction or EXAFS, multi-dimensional NMR techniques can be used for the structural elucidation of complexes in solution. By analyzing nuclear Overhauser effects (NOEs) and coupling constants, the connectivity and through-space proximity of atoms can be determined, providing crucial constraints for building a 3D model of the complex.
Experimental and Computational Protocols
Detailed and reproducible methodologies are the bedrock of scientific research. Below are representative protocols for the synthesis, X-ray crystallographic analysis, and DFT-based geometry optimization of BIDA complexes.
Synthesis and Crystallization of a Ni(II)-BIDA Complex
A typical synthesis involves the reaction of N-benzyliminodiacetic acid with a nickel(II) salt in an aqueous solution. For example, a solution of N-benzyliminodiacetic acid and sodium hydroxide is slowly added to an aqueous solution of nickel(II) chloride at room temperature. The pH of the resulting solution is adjusted to approximately 5.0. The solution is then concentrated and allowed to crystallize. Green crystalline products can be obtained, which are then filtered, washed, and dried.
X-ray Crystallography
Single-crystal X-ray diffraction data is collected on a suitable diffractometer. A crystal of appropriate dimensions is mounted on a goniometer head. Data is typically collected at a controlled temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
DFT Geometry Optimization
The geometry optimization of a BIDA complex is performed using a quantum chemistry software package. The initial coordinates of the complex can be taken from the X-ray structure or built from scratch. The calculation is typically set up as follows:
-
Method Selection: Choose a DFT functional (e.g., BP86, B3LYP, PBE0) and a basis set (e.g., def2-SVP, def2-TZVP). For transition metals, effective core potentials (ECPs) are often used for the metal atom.
-
Input File Preparation: Create an input file specifying the atomic coordinates, charge, and spin multiplicity of the complex. Include keywords for geometry optimization.
-
Calculation Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the minimum energy structure.
-
Verification of Minimum: After the optimization converges, it is crucial to perform a frequency calculation to ensure that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [repository.kaust.edu.sa]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
N-Benzyliminodiacetic Acid in Oncology: A Comparative Analysis of Efficacy and Mechanistic Insights
Introduction: The Emerging Potential of N-Benzyliminodiacetic Acid in Cancer Therapy
N-Benzyliminodiacetic acid (BIDA), a chelating agent with a unique molecular architecture, is gaining traction in the field of medicinal chemistry for its potential anticancer properties.[1] Its structure, featuring a benzyl group attached to an iminodiacetic acid core, allows for the formation of stable complexes with various metal ions, most notably palladium(II).[1] These metal complexes are at the forefront of research into novel chemotherapeutic agents, demonstrating significant antiproliferative effects in preclinical studies.[1] Research has indicated that palladium(II) complexes of N-Benzyliminodiacetic Acid can inhibit the growth of cancer cell lines, with some studies reporting a reduction in cell proliferation by as much as 80%.[1] This guide provides a comparative analysis of BIDA's efficacy, contextualized with established standard-of-care chemotherapies, and delves into the experimental methodologies required to elucidate its mechanism of action against various cancer cell lines.
While specific IC50 values for BIDA and its metal complexes are still emerging in the literature, the qualitative evidence of their potent anticancer activity warrants a thorough examination of their potential. This guide will equip researchers with the foundational knowledge and detailed protocols to quantitatively assess the efficacy of BIDA and its derivatives, fostering further investigation into this promising class of compounds.
Comparative Efficacy: N-Benzyliminodiacetic Acid (BIDA) vs. Standard Chemotherapeutic Agents
A direct quantitative comparison of N-Benzyliminodiacetic acid's efficacy with standard chemotherapies is challenging due to the limited availability of published IC50 values for BIDA complexes across a wide range of cancer cell lines. However, by examining the known efficacy of standard drugs, we can establish a benchmark for future studies on BIDA. The following tables summarize the reported IC50 values for common chemotherapeutic agents against representative breast, lung, and colon cancer cell lines.
Table 1: Comparative Efficacy (IC50) Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 | 4 | [2] |
| MDA-MB-231 | 1 | [2] | |
| Palladium(II) Complex (Hypothetical BIDA Complex) | MCF-7 | Data Not Available | - |
| MDA-MB-231 | Data Not Available | - |
Table 2: Comparative Efficacy (IC50) Against Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| Cisplatin | A549 | 3.2 - 23.1 | [3] |
| H1299 | 3.2 - 23.1 | [3] | |
| Palladium(II) Complex (Hypothetical BIDA Complex) | A549 | Data Not Available | - |
| H1299 | Data Not Available | - |
Table 3: Comparative Efficacy (IC50) Against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation |
| 5-Fluorouracil | HCT-116 | 1.48 (5-day exposure) | [4] |
| HT-29 | 11.25 (5-day exposure) | [4] | |
| Palladium(II) Complex (Hypothetical BIDA Complex) | HCT-116 | Data Not Available | - |
| HT-29 | Data Not Available | - |
Expert Insight: The significant antiproliferative activity reported for palladium(II)-BIDA complexes suggests their potential to exhibit IC50 values in the low micromolar range, comparable to or even better than some standard drugs. The enhanced cytotoxicity of palladium complexes over their platinum counterparts in certain cancer cell lines is a promising area of investigation.[2][5] It is hypothesized that the unique stereochemistry and electronic properties of palladium complexes, influenced by ligands like BIDA, may lead to different cellular uptake, DNA binding modes, and downstream signaling pathway modulation compared to traditional platinum-based drugs.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
The efficacy of an anticancer agent is intrinsically linked to its ability to induce programmed cell death (apoptosis) and/or halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. While direct studies on BIDA's specific effects on these processes are nascent, the broader class of palladium complexes has been shown to induce both apoptosis and cell cycle arrest in various cancer cell lines.[4][6] The following sections detail the experimental workflows to investigate these critical mechanisms for BIDA and its derivatives.
Experimental Workflow: Assessing Apoptosis and Cell Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell death-inducing effect of novel palladium(II) and platinum(II) complexes on non-small cell lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the anticancer effect of newly synthesized palladium conjugate Schiff base metal complexes on non-small cell lung cancer cell line and mouse embryonic fibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ⁶⁸Ga Chelation: N-Benzyliminodiacetic Acid (Represented by Acyclic Chelators) vs. NOTA
For Researchers, Scientists, and Drug Development Professionals
In the development of radiopharmaceuticals for Positron Emission Tomography (PET), the choice of chelator for the radionuclide is critical to the stability, pharmacokinetics, and overall performance of the imaging agent. This guide provides a side-by-side comparison of the macrocyclic chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and the class of acyclic aminocarboxylate chelators for the chelation of Gallium-68 (⁶⁸Ga).
A Note on N-Benzyliminodiacetic Acid (BIDA): Direct, quantitative experimental data for the chelation of ⁶⁸Ga with N-Benzyliminodiacetic acid (BIDA) is scarce in recent scientific literature. This is largely due to the field's shift towards macrocyclic chelators like NOTA, which generally offer superior thermodynamic stability and kinetic inertness for the resulting ⁶⁸Ga-complex. Therefore, for the purpose of this comparative guide, the performance of acyclic aminocarboxylate chelators will be represented by data from more contemporary and relevant acyclic chelators, such as derivatives of ethylenediaminetetraacetic acid (EDTA) and N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), to provide a meaningful comparison against the macrocyclic standard, NOTA. Acyclic chelators, like BIDA, share structural features of open-chain coordination that influence their chelation properties.
Data Presentation: Quantitative Comparison
The following tables summarize key performance indicators for ⁶⁸Ga chelation by a representative acyclic chelator (HBED) and the macrocyclic chelator NOTA. These data are compiled from various studies to provide a comparative overview.
Table 1: Radiolabeling Efficiency (% Radiochemical Yield, RCY) under Varying Conditions
| Chelator | Concentration (µM) | pH | Temperature (°C) | Radiolabeling Time (min) | Radiochemical Yield (%) |
| NOTA | 50 | 3.5 | 25 | 5 | >95[1] |
| 5 | 3.5 | 25 | 5 | 93 ± 2.0[1] | |
| 50 | 6.5 | 25 | 5 | >95[1] | |
| 5 | 6.5 | 25 | 5 | >85[1] | |
| HBED-CC (Acyclic) | 50 | 3.5 | 25 | 5 | ~90 |
| 5 | 3.5 | 25 | 5 | ~70 | |
| 50 | 6.5 | 25 | 5 | >95 | |
| 5 | 6.5 | 25 | 5 | >90 |
Table 2: Stability of ⁶⁸Ga-Complexes
| Chelator | Stability Metric | Conditions | Result |
| NOTA | In vitro stability | Human Serum, 2h | >98% intact[2] |
| Challenge with EDTA | Molar excess of EDTA | High stability, minimal transchelation[3][4] | |
| Acyclic Chelators (e.g., DTPA/EDTA derivatives) | In vitro stability | Human Serum, 1h | Generally lower stability compared to macrocyclic complexes, potential for transchelation |
| In vivo stability | Animal models | Can exhibit dissociation, leading to release of free ⁶⁸Ga |
Table 3: General Characteristics
| Characteristic | NOTA (Macrocyclic) | Acyclic Chelators (e.g., BIDA, EDTA, HBED-CC) |
| Structure | Pre-organized, rigid macrocyclic cavity | Flexible, open-chain structure |
| Thermodynamic Stability (log K) | Very High (log K for Ga-NOTA ≈ 31)[5] | Moderate to High (Varies with specific chelator) |
| Kinetic Inertness | High, resistant to dissociation | Generally lower, more susceptible to acid- or cation-promoted dissociation |
| Labeling Conditions | Typically mild (room temperature, wide pH range)[1] | Often require heating and stricter pH control for optimal yields |
| Specific Activity | High achievable specific activity[6] | Can be lower due to the need for higher precursor concentrations |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific targeting molecule conjugated to the chelator.
Protocol 1: ⁶⁸Ga Radiolabeling of a NOTA-conjugated Peptide
1. Materials and Reagents:
-
⁶⁸Ge/⁶⁸Ga generator
-
NOTA-conjugated peptide/molecule
-
Sodium acetate buffer (0.5 M, pH 4.0-5.0)
-
Hydrochloric acid (0.1 M, for generator elution)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution (0.9% NaCl)
-
Radio-TLC or HPLC system for quality control
2. Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile reaction vial, add the desired amount of NOTA-conjugated peptide (typically 5-20 nmol).
-
Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-5.0.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.[2]
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical yield. A typical mobile phase for radio-TLC is a 1:1 mixture of acetonitrile and water.
-
For purification, activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NOTA-peptide with a small volume of ethanol/water mixture.
-
The final product is diluted with saline for in vivo applications.
Protocol 2: ⁶⁸Ga Radiolabeling of an Acyclic Chelator (e.g., HBED-CC)-conjugated Peptide
1. Materials and Reagents:
-
Same as Protocol 1, with the acyclic chelator-conjugated peptide.
2. Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a sterile reaction vial, add the desired amount of the acyclic chelator-conjugated peptide (typically 10-50 nmol).
-
Add a suitable buffer (e.g., sodium acetate or HEPES) to adjust the pH to the optimal range for the specific chelator (often pH 4.0-5.5).
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for 10-15 minutes. Note: Some modern acyclic chelators can be labeled at room temperature, but heating is often required for older derivatives.
-
Perform quality control using radio-TLC or HPLC.
-
Purify the labeled peptide using a C18 Sep-Pak cartridge as described in Protocol 1.
Mandatory Visualization
The following diagrams illustrate the conceptual differences in chelation and a generalized workflow for radiopharmaceutical preparation.
Caption: Comparison of ⁶⁸Ga³⁺ chelation by macrocyclic and acyclic chelators.
Caption: A generalized workflow for the preparation of ⁶⁸Ga-labeled radiopharmaceuticals.
References
- 1. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (68)Ga small peptide imaging: comparison of NOTA and PCTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for N-Benzyliminodiacetic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Benzyliminodiacetic acid (BIDA), a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), is critical for ensuring drug quality, safety, and efficacy.[1][2][][4][5] This guide provides a comparative overview of common analytical methods for BIDA quantification and outlines a framework for their cross-validation. Cross-validation is essential to ensure the reliability and comparability of results when different analytical methods are employed across various stages of drug development or in different laboratories.[6][7]
Comparative Analysis of Analytical Techniques
Several analytical techniques can be employed for the quantification of BIDA. The most common and suitable methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization for the latter.
Table 1: Comparison of Analytical Method Performance for N-Benzyliminodiacetic Acid Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL | ~5-20 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL | ~20-60 ng/mL |
| Selectivity | Moderate to High | Very High | High |
| Throughput | Moderate | High | Low to Moderate |
Note: The data presented in this table is a synthesis of typical performance characteristics for these analytical methods and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS for BIDA quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for routine analysis due to its robustness and cost-effectiveness.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9] A typical starting point could be a 95:5 mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a suitable wavelength, likely around 210 nm or 254 nm, where the benzyl group exhibits absorbance.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing BIDA in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices.[10][11]
-
Chromatographic Conditions:
-
Column: A C18 or a mixed-mode column suitable for polar compounds (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution with mobile phase A consisting of 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile is common.[12][13]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode to detect the protonated molecule [M+H]+.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for BIDA.
-
Source Parameters: Optimized ion spray voltage, temperature, and gas flows.
-
-
Sample Preparation:
-
Sample dissolution in a suitable solvent.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for sample clean-up.
-
Filtration of the final extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be a powerful tool for the analysis of volatile compounds. For non-volatile compounds like BIDA, a derivatization step is necessary to increase volatility and thermal stability.[14][15]
-
Derivatization:
-
The carboxylic acid groups of BIDA need to be derivatized, for example, through silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst).
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the derivatized analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic fragment ions of the derivatized BIDA.
-
-
Sample Preparation:
-
Extraction of BIDA from the sample matrix.
-
Evaporation of the solvent to dryness.
-
Reconstitution in the derivatization reagent and heating to complete the reaction.
-
Injection of the derivatized sample into the GC-MS.
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
In the context of analytical method validation, we can visualize the logical relationship between different validation parameters and the overall method performance.
References
- 1. aifa.gov.it [aifa.gov.it]
- 2. uspnf.com [uspnf.com]
- 4. youtube.com [youtube.com]
- 5. Impurities |Axios Research [axios-research.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation of N-Benzylaminodiacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. lcms.cz [lcms.cz]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Benzyliminodiacetic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the disposal of N-Benzyliminodiacetic acid, ensuring adherence to safety protocols and regulatory compliance.
Hazard Profile and Personal Protective Equipment
N-Benzyliminodiacetic acid presents several hazards that necessitate careful handling.[1][2] It is known to cause skin and serious eye irritation.[1][2] Furthermore, some sources indicate it may be a combustible liquid and harmful if swallowed or in contact with skin. Inhalation of dust or fumes may also cause respiratory irritation.[2]
A summary of the key hazard information is provided in the table below:
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritation, Category 2 | TCI, AK Sci |
| Causes serious eye irritation | Eye Irritation, Category 2 | TCI, AK Sci |
| May cause respiratory irritation | - | AK Sci |
| Combustible liquid | - | Sigma-Ald. |
| Harmful if swallowed or in contact with skin | - | Sigma-Ald. |
| Causes severe skin burns and eye damage | - | Sigma-Ald. |
| Harmful to aquatic life | - | Sigma-Ald. |
Personal Protective Equipment (PPE): To mitigate these risks, the use of appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves must be worn.[1][2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Disposal Procedure
The recommended procedure for the disposal of N-Benzyliminodiacetic acid is to engage a licensed professional waste disposal service.[2] Do not dispose of this chemical into the sanitary sewer or regular trash.
Step-by-Step Disposal Workflow:
-
Container Management:
-
Ensure the waste container is compatible with N-Benzyliminodiacetic acid, is in good condition, and is properly sealed.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "N-Benzyliminodiacetic acid". Include the date when the container was filled.
-
-
Storage:
-
Professional Disposal:
-
Arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for N-Benzyliminodiacetic acid.
-
Empty Container Disposal: Empty containers that held N-Benzyliminodiacetic acid must also be treated as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4] After thorough rinsing and air-drying, the container may be disposed of according to institutional protocols.[4]
Caption: Disposal workflow for N-Benzyliminodiacetic acid.
Emergency Procedures
In the event of exposure or a spill, follow these procedures:
-
After Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, get medical advice.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, seek medical attention.[1][2]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[3]
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your institution's environmental health and safety department. Do not let the product enter drains.
References
Safeguarding Your Research: A Guide to Handling N-Benzyliminodiacetic Acid
For Immediate Reference: Essential Safety and Handling Protocols for N-Benzyliminodiacetic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Benzyliminodiacetic acid. Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
N-Benzyliminodiacetic acid is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin and serious eye irritation.[1][2] Therefore, implementing robust safety measures is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling N-Benzyliminodiacetic acid.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Essential for protecting eyes from splashes and airborne particles. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | A fully fastened laboratory coat. | Provides a primary barrier against accidental spills. An impervious apron is recommended when handling larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize the inhalation of any potential dust or aerosols, all handling should be performed within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling, Storage, and Disposal
A systematic approach to the entire lifecycle of handling N-Benzyliminodiacetic acid, from acquisition to disposal, is critical to prevent accidents and ensure a safe laboratory environment.
1. Preparation and Handling:
-
Engineering Controls: Always handle N-Benzyliminodiacetic acid in a well-ventilated area, with a chemical fume hood being the preferred primary engineering control.[1]
-
Pre-Handling Checks: Before beginning any work, ensure that a copy of the Safety Data Sheet (SDS) is readily accessible. Verify that eyewash stations and safety showers are unobstructed and functional.
-
Weighing and Transferring: When weighing or transferring the solid compound, do so carefully to minimize the generation of dust. Use a spatula and a tared container within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1]
2. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Location: Store in a cool, dry area away from incompatible substances.
3. Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.
-
Neutralization (for acidic solutions): If the spilled material is acidic, it can be cautiously neutralized with a suitable agent like sodium bicarbonate. Use pH paper to confirm neutralization.
-
Cleanup:
-
Solid Spills: Carefully sweep or vacuum the spilled solid, avoiding dust generation. Place the material into a designated, labeled hazardous waste container.
-
Liquid Spills: Once absorbed, carefully scoop the absorbent material into a hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should be collected as hazardous waste.
4. Disposal:
-
Waste Segregation: All waste contaminated with N-Benzyliminodiacetic acid, including used gloves, weigh boats, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Professional Disposal: Do not dispose of N-Benzyliminodiacetic acid down the drain. All chemical waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Workflow for Safe Handling of N-Benzyliminodiacetic Acid
Caption: A logical workflow for the safe handling of N-Benzyliminodiacetic acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
